(2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-4-8-18-19(16-7-5-6-9-17(16)23-18)20(21)14-10-12-15(22-2)13-11-14/h5-7,9-13H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECBGDFBAKHQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232647 | |
| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83790-87-8 | |
| Record name | (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83790-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083790878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.481 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary reagents, experimental procedures, and quantitative data to facilitate the successful synthesis of the target molecule.
Overview of the Synthesis Pathway
The most common and well-established synthetic route to (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a two-step process. The first step involves the synthesis of the core heterocyclic intermediate, 2-butylbenzofuran. This is followed by a Friedel-Crafts acylation reaction to introduce the methoxyphenyl methanone moiety at the 3-position of the benzofuran ring.
Experimental Protocols
Step 1: Synthesis of 2-Butylbenzofuran
This procedure is adapted from an industrial-scale synthesis and can be scaled down for laboratory use.[1]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 8.00 kg | 65.5 |
| 2-Bromomethyl hexanoate | C₇H₁₃BrO₂ | 209.08 | 16.0 kg | 76.5 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 11.0 kg | 79.6 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 22.9 kg | - |
| Toluene | C₇H₈ | 92.14 | 30.0 kg | - |
| Water | H₂O | 18.02 | 200 kg | - |
Procedure:
-
To a suitable reaction vessel, add salicylaldehyde (8.00 kg), 2-bromomethyl hexanoate (16.0 kg), and DMF (22.9 kg).
-
Stir the mixture and add anhydrous potassium carbonate (11.0 kg). An exothermic reaction will be observed.
-
Slowly heat the reaction mixture to 85 °C and maintain the temperature between 85-90 °C with continuous stirring for 3 hours.
-
After 3 hours, stop heating and allow the reaction mixture to cool to 80 °C.
-
Transfer the reaction mixture, including any solids, into a larger vessel containing water (200 kg) under stirring to fully dissolve the solids.
-
Allow the mixture to stand and separate into layers. The aqueous layer may appear as an emulsion.
-
Separate the upper oily layer.
-
Extract the aqueous layer with toluene (30.0 kg) by stirring for 10 minutes, then allowing the layers to separate.
-
Combine the organic layers and concentrate under reduced pressure at a temperature of 60-80 °C to remove the toluene.
-
The resulting yellow, transparent liquid is 2-butylbenzofuran. A yield of approximately 119.6% (relative to the weight of salicylaldehyde) may be obtained, indicating the presence of some residual solvent. Further purification by vacuum distillation may be performed if necessary.
Step 2: Friedel-Crafts Acylation of 2-Butylbenzofuran
This protocol is a representative procedure compiled from various sources describing the Friedel-Crafts acylation of benzofuran derivatives.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Butylbenzofuran | C₁₂H₁₄O | 174.24 | 10.0 g | 0.057 |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 10.2 g | 0.060 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 8.4 g | 0.063 |
| Dichloroethane (anhydrous) | C₂H₄Cl₂ | 98.96 | 100 mL | - |
| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.4 g).
-
Add anhydrous dichloroethane (50 mL) to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-methoxybenzoyl chloride (10.2 g) in anhydrous dichloroethane (20 mL) and add this solution to the dropping funnel.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 30 minutes at 0 °C.
-
Dissolve 2-butylbenzofuran (10.0 g) in anhydrous dichloroethane (30 mL) and add this solution to the dropping funnel.
-
Add the 2-butylbenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid until the mixture is acidic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloroethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as isopropanol to yield (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. A typical yield for this type of acylation is in the range of 70-80%.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
| Step | Reactants | Molar Ratio | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield |
| 1 | Salicylaldehyde, 2-Bromomethyl hexanoate | 1 : 1.17 | DMF | K₂CO₃ (1.21 eq) | 85-90 | 3 | ~119% (crude) |
| 2 | 2-Butylbenzofuran, 4-Methoxybenzoyl chloride | 1 : 1.05 | Dichloroethane | AlCl₃ (1.1 eq) | 0 to RT | 2-4 | 70-80% (estimated) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target molecule.
Conclusion
This technical guide outlines a reliable and scalable two-step synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Adherence to standard laboratory safety procedures and the use of anhydrous conditions, particularly during the Friedel-Crafts acylation step, are critical for achieving high yields and purity of the final product.
References
Spectroscopic Characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
This technical guide provides a comprehensive framework for the definitive spectroscopic characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS No. 83790-87-8), a key heterocyclic ketone.[1][2] Benzofuran scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and natural products.[3][4][5] This document, intended for researchers and drug development professionals, details the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) for unambiguous structural elucidation. Each section explains the causality behind the experimental approach, presents detailed protocols, and provides an expert interpretation of the resulting data. The integration of these orthogonal analytical techniques provides a self-validating system for structural confirmation, crucial for regulatory submissions and advancing research programs.
Introduction
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
The benzofuran moiety is a cornerstone in the development of new pharmacological agents.[6] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets. Derivatives of benzofuran have demonstrated a vast array of biological activities, including anticancer, antiarrhythmic, antimicrobial, and antioxidant properties.[4][7][8] Notable drugs like Amiodarone, an antiarrhythmic agent, feature a benzofuran core, highlighting the scaffold's therapeutic importance.[4] The characterization of novel benzofuran derivatives is therefore a critical step in the discovery of new medicines.
Profile of the Analyte: (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
The target analyte, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, is a derivative that serves as a crucial synthetic intermediate and a subject of study in its own right.[9][10] Its structure combines the benzofuran core with a flexible n-butyl chain at the 2-position and a 4-methoxybenzoyl group at the 3-position. This combination of lipophilic and polar moieties presents a unique chemical profile that necessitates a multi-faceted analytical approach for full characterization.
Compound Details:
-
IUPAC Name: (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone[1]
-
CAS Number: 83790-87-8[1]
-
Molecular Formula: C₂₀H₂₀O₃[1]
Synthesis Context for Analytical Strategy
For the purpose of characterization, understanding the synthetic origin of a compound is paramount for anticipating potential impurities. This molecule is commonly synthesized via a Friedel-Crafts acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride.[9][10] This reaction context informs the analytical strategy; for instance, chromatographic methods coupled with spectroscopy (LC-MS, GC-MS) would be essential for identifying any unreacted starting materials or regioisomeric byproducts. This guide focuses on the characterization of the purified final compound.
Core Spectroscopic Workflow
A robust characterization relies on the convergence of data from multiple, independent analytical techniques. The workflow presented here ensures that the structural assignment is supported by complementary information, providing a high degree of confidence.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. It provides the foundational "blueprint" of the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.
-
Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
Predicted ¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.87 - 7.85 | Doublet | 2H | Aromatic (H on methoxy-Ph) |
| 7.49 - 7.16 | Multiplet | 4H | Aromatic (H on benzofuran) |
| 6.97 - 6.95 | Doublet | 2H | Aromatic (H on methoxy-Ph) |
| 3.88 | Singlet | 3H | Methoxy (-OCH₃) |
| 2.95 - 2.91 | Triplet | 2H | Methylene (-CH₂-), α to ring |
| 1.79 - 1.75 | Multiplet | 2H | Methylene (-CH₂-) |
| 1.40 - 1.34 | Multiplet | 2H | Methylene (-CH₂-) |
| 0.92 - 0.88 | Triplet | 3H | Methyl (-CH₃) |
| Predicted data based on similar structures and computational models.[2] |
Spectral Interpretation:
-
Aromatic Region (δ 6.9-7.9 ppm): The signals in this region confirm the presence of two distinct aromatic rings. The two doublets integrating to 2H each are characteristic of the symmetrically substituted 4-methoxyphenyl ring. The more complex multiplet integrating to 4H corresponds to the four protons on the benzofuran's benzene ring.
-
Methoxy Signal (δ 3.88 ppm): The sharp singlet integrating to 3H is the unambiguous signature of the -OCH₃ group. Its downfield shift is consistent with being attached to an aromatic ring.
-
Butyl Chain (δ 0.8-3.0 ppm): This series of signals confirms the n-butyl group. The triplet at ~2.9 ppm (2H) is the methylene group directly attached to the electron-rich benzofuran ring. The terminal methyl group appears as a triplet at ~0.9 ppm (3H), and the two internal methylene groups appear as overlapping multiplets in between.
Carbon-¹³C NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule, providing direct evidence for the number and type of carbon atoms (quaternary, CH, CH₂, CH₃).
Experimental Protocol:
-
Sample and Solvent: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).
-
Parameters: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~190 | Quaternary (C=O) | Ketone Carbonyl |
| ~160-165 | Quaternary (C) | Aromatic C-O (methoxy-Ph) |
| ~155 | Quaternary (C) | Aromatic C-O (benzofuran) |
| ~110-140 | Quaternary (C) & CH | Aromatic Carbons |
| ~55 | CH₃ | Methoxy (-OCH₃) |
| ~30 | CH₂ | Butyl Chain |
| ~28 | CH₂ | Butyl Chain |
| ~22 | CH₂ | Butyl Chain |
| ~14 | CH₃ | Butyl Chain (terminal -CH₃) |
| Predicted chemical shift ranges are based on established values for benzofuran and ketone derivatives.[11][12][13] |
Spectral Interpretation: The spectrum is expected to show 20 distinct carbon signals. The most downfield signal (~190 ppm) is characteristic of the ketone carbonyl carbon. The aromatic region will contain multiple signals for the carbons of both rings, with those attached to oxygen appearing furthest downfield. The aliphatic region will clearly show the four signals of the n-butyl chain and the single signal of the methoxy carbon at ~55 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6][14]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded and subtracted from the sample spectrum.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3050 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Aliphatic C-H (Butyl chain) |
| ~1640 - 1660 | C=O Stretch (strong) | Aryl Ketone (C=O) |
| ~1590 - 1610 | C=C Stretch | Aromatic Ring Backbone |
| ~1250 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |
| ~1170 | C-O-C Stretch | Benzofuran Ring Ether |
| Characteristic absorption ranges sourced from spectroscopic databases and literature on benzofuran derivatives.[11][15] |
Spectral Interpretation: The most prominent and diagnostic peak will be the strong absorption band around 1640-1660 cm⁻¹, which is the unmistakable signature of the conjugated ketone carbonyl group.[11] The presence of both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms the hybrid nature of the molecule. Finally, strong bands in the "fingerprint region" (below 1500 cm⁻¹), particularly around 1250 cm⁻¹ and 1170 cm⁻¹, will confirm the C-O stretching vibrations of the methoxy and benzofuran ether linkages, respectively.
Mass Spectrometry (MS)
MS is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns useful for library matching and structural analysis. A soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to confirm the molecular ion with minimal fragmentation.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for simultaneous separation and analysis.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectrometry Data
| m/z Value | Ion Identity | Interpretation |
| 308 | [M]⁺˙ | Molecular Ion Peak (confirms MW = 308.38) |
| 265 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butyl chain |
| 251 | [M - C₄H₉]⁺ | Loss of the butyl radical |
| 135 | [CH₃O-C₆H₄-CO]⁺ | 4-methoxybenzoyl (acylium) cation |
| 118 | [C₈H₆O]⁺˙ | Benzofuran radical cation |
| Fragmentation patterns are predicted based on established mass spectral behavior of ketones and ethers.[16][17] |
Fragmentation Analysis: Upon electron ionization, the molecule will form a molecular ion [M]⁺˙ at m/z 308. The primary fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group and within the alkyl chain. The formation of the stable 4-methoxybenzoyl acylium ion at m/z 135 is a highly characteristic and expected fragmentation. Alpha-cleavage of the butyl chain can also occur, leading to ions at m/z 251.
Caption: Predicted major fragmentation pathways in EI-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic conjugation within a molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Data Acquisition: Scan the absorbance of the solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer.
Expected Spectral Features: The molecule contains two major chromophores: the benzofuran ring system and the 4-methoxybenzoyl group. The extended π-conjugation across the benzoyl-benzofuran system is expected to result in strong absorption bands (λmax) in the UV region, likely between 250 nm and 350 nm. This data is useful for quantitative analysis (e.g., using the Beer-Lambert law) and for confirming the presence of the conjugated system.
Integrated Analysis and Structural Confirmation
No single technique is sufficient for unambiguous structural confirmation. The power of this workflow lies in the integration of all data points:
-
MS confirms the molecular formula (C₂₀H₂₀O₃) via the molecular weight (308 g/mol ).
-
FT-IR confirms the presence of key functional groups: a ketone (C=O), ethers (C-O-C), an alkyl chain (aliphatic C-H), and aromatic rings (aromatic C-H).
-
¹³C NMR confirms the carbon count (20) and the types of carbons (carbonyl, aromatic, aliphatic, methoxy).
-
¹H NMR provides the final, detailed piece of the puzzle, showing the exact connectivity and spatial relationships of the protons, confirming the 2-butyl and 3-(4-methoxybenzoyl) substitution pattern on the benzofuran core.
The convergence of these distinct datasets provides an undeniable and self-validating confirmation of the molecular structure.
Caption: Confirmed molecular structure of the analyte.
Conclusion
The spectroscopic characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is achieved through a systematic and integrated analytical approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, FT-IR identifies the essential functional groups, and Mass Spectrometry confirms the elemental composition and molecular weight. The collective data from these techniques provide a comprehensive and definitive spectroscopic profile, establishing the compound's identity with the highest degree of scientific rigor. This validated methodology is essential for quality control, regulatory compliance, and enabling further research in the field of medicinal chemistry.
References
- 1. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C20H20O3 | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-n-butyl 3-(4-methoxy benzoyl)-benzofuran, CAS No. 83790-87-8 - iChemical [ichemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives - ProQuest [proquest.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]
- 10. Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Eureka | Patsnap [eureka.patsnap.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectroscopic data for the compound (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. Due to the limited availability of experimentally derived public data for this specific molecule, this report utilizes predicted NMR data to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. This document also outlines a representative experimental protocol for the acquisition of NMR data for benzofuran derivatives and presents logical workflows and structural correlations through diagrammatic representations.
Predicted NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. These predictions are based on computational algorithms and should be used as a guide for the interpretation of experimental spectra.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in CDCl₃ at 400 MHz is presented in Table 1. The data includes predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, and the number of protons associated with each signal.
Table 1. Predicted ¹H NMR Data for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.87 - 7.85 | d | 2H | Aromatic (H-2', H-6') |
| 7.49 - 7.47 | d | 1H | Aromatic (Benzofuran) |
| 7.38 - 7.36 | d | 1H | Aromatic (Benzofuran) |
| 7.28 - 7.25 | m | 1H | Aromatic (Benzofuran) |
| 7.20 - 7.16 | m | 1H | Aromatic (Benzofuran) |
| 6.97 - 6.95 | d | 2H | Aromatic (H-3', H-5') |
| 3.88 | s | 3H | OCH₃ |
| 2.95 - 2.91 | t | 2H | -CH₂- (Butyl) |
| 1.79 - 1.75 | m | 2H | -CH₂- (Butyl) |
| 1.40 - 1.34 | m | 2H | -CH₂- (Butyl) |
| 0.92 - 0.88 | t | 3H | -CH₃ (Butyl) |
Note: The assignments for the benzofuran aromatic protons are generalized due to the predictive nature of the data.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone are provided in Table 2. These values are essential for confirming the carbon framework of the molecule.
Table 2. Predicted ¹³C NMR Data for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
| Chemical Shift (δ, ppm) | Assignment |
| 189.5 | C=O |
| 163.5 | C-4' |
| 162.8 | C-2 |
| 153.2 | C-7a |
| 131.8 | C-2', C-6' |
| 130.1 | C-1' |
| 126.9 | Aromatic (Benzofuran) |
| 124.6 | Aromatic (Benzofuran) |
| 123.8 | Aromatic (Benzofuran) |
| 120.9 | Aromatic (Benzofuran) |
| 116.8 | C-3 |
| 115.5 | C-3', C-5' |
| 111.3 | C-3a |
| 55.6 | OCH₃ |
| 29.7 | -CH₂- (Butyl) |
| 27.3 | -CH₂- (Butyl) |
| 21.8 | -CH₂- (Butyl) |
| 13.6 | -CH₃ (Butyl) |
Note: The assignments are based on computational predictions and may vary from experimental values.
Experimental Protocols
A general procedure for acquiring ¹H and ¹³C NMR spectra for benzofuran derivatives is outlined below. This protocol can be adapted based on the specific instrumentation and sample characteristics.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is common.
-
Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.
Visualization of Structural and Experimental Relationships
The following diagrams, generated using the DOT language, illustrate the logical connections between the compound's structure and its NMR data, as well as a typical experimental workflow.
Caption: Correlation of molecular fragments to their predicted NMR signals.
Caption: General experimental workflow for NMR analysis.
Mass spectrometry analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
An In-depth Technical Guide to the Mass Spectrometry Analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
This technical guide provides a comprehensive overview of the mass spectrometry analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, a compound of interest in pharmaceutical research and drug development. This document outlines detailed experimental protocols, presents predicted mass spectral data, and offers an analysis of the compound's fragmentation pathway.
Introduction
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a benzofuran derivative with a molecular formula of C₂₀H₂₀O₃ and a molecular weight of approximately 308.37 g/mol .[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry, a powerful analytical technique, provides valuable information about a molecule's structure through the analysis of its fragmentation patterns. This guide will delve into the predicted mass spectral data and fragmentation pathways of this compound, providing a foundational resource for researchers in the field.
Experimental Protocols
The following protocols are recommended for the mass spectrometric analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, and are based on established methods for similar small organic molecules.
2.1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.
-
Stock Solution: Prepare a stock solution of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration range of 1-10 µg/mL. The optimal concentration will depend on the sensitivity of the mass spectrometer.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC or GC system.
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of moderately polar compounds like the target molecule.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, increasing to 95% B over 10-15 minutes, holding for 2-3 minutes, and then re-equilibrating at the initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Positive Ion Electrospray Ionization - ESI+):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (should be optimized to minimize in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Cone Gas Flow: ~50 L/hr.
-
Desolvation Gas Flow: ~600-800 L/hr.
-
Mass Range: m/z 50-500.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) is recommended to observe a range of fragment ions.
-
2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the compound must be sufficiently volatile and thermally stable.
-
Chromatographic Conditions:
-
Column: A non-polar or low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250-280 °C.
-
Injection Mode: Splitless (for higher sensitivity) or split, depending on the sample concentration.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
-
Mass Spectrometry Conditions (Electron Ionization - EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Data Presentation
The following table summarizes the predicted major fragment ions for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone based on common fragmentation rules for ketones, ethers, and benzofuran derivatives. The relative abundance is a qualitative prediction.
| m/z (Predicted) | Proposed Fragment Ion | Relative Abundance |
| 308 | [M]⁺ (Molecular Ion) | Moderate |
| 251 | [M - C₄H₉]⁺ | Moderate |
| 173 | [C₁₂H₁₃O]⁺ | High |
| 135 | [C₇H₇O]⁺ | High |
| 117 | [C₈H₅O]⁺ | Moderate |
| 107 | [C₇H₇O - CO]⁺ | Low |
| 92 | [C₆H₄O]⁺ | Low |
| 77 | [C₆H₅]⁺ | Moderate |
Fragmentation Pathway Analysis
The fragmentation of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in mass spectrometry is expected to be driven by the presence of the carbonyl group, the ether linkage, and the alkyl-substituted benzofuran ring. The following is a proposed fragmentation pathway under electron ionization (EI) conditions.
The molecular ion at m/z 308 is formed by the loss of an electron. The primary fragmentation pathways are initiated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage).
-
Formation of m/z 173 and 135: The most favorable α-cleavage involves the scission of the bond between the carbonyl carbon and the benzofuran ring, leading to the formation of the stable 4-methoxybenzoyl cation at m/z 135 . The corresponding 2-butylbenzofuranyl radical would be a neutral loss. Alternatively, cleavage of the bond between the carbonyl carbon and the methoxyphenyl ring would produce the 2-butylbenzofuranoyl cation at m/z 215 , which is less likely to be a major fragment. A more prominent fragment from the butylbenzofuran moiety is the 2-butylbenzofuran cation itself at m/z 173 , which can be formed through various rearrangement and cleavage steps.
-
Formation of m/z 251: Loss of the butyl group (C₄H₉, 57 Da) from the molecular ion via cleavage of the C-C bond at the 2-position of the benzofuran ring results in the fragment ion at m/z 251 .
-
Further Fragmentation: The 4-methoxybenzoyl cation (m/z 135 ) can further fragment by losing a methyl radical (CH₃) to form an ion at m/z 120, or by losing carbon monoxide (CO) to yield the phenyl cation at m/z 77 . The fragment at m/z 107 can arise from the loss of CO from the methoxyphenyl cation. The benzofuran-related fragments can also undergo further fragmentation, such as the loss of CO, to produce smaller ions.
Visualizations
Experimental Workflow
Caption: General workflow for mass spectrometry analysis.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of the target compound.
References
The Multifaceted Biological Activities of Benzofuran Ketone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzofuran ketone derivatives, a significant class of heterocyclic compounds, have garnered substantial attention in the fields of medicinal chemistry and pharmacology. Their unique structural scaffold serves as a versatile template for the design and synthesis of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of benzofuran ketone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development endeavors.
Anticancer Activity
Benzofuran ketone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Data for Anticancer Activity
The cytotoxic effects of various benzofuran derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values against different cancer cell lines.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | Compound with bromine on the methyl group at position 3 | K562 (Leukemia) | 5 | [1] |
| Halogenated Benzofuran | Compound with bromine on the methyl group at position 3 | HL60 (Leukemia) | 0.1 | [1] |
| Amiloride-Benzofuran Hybrid | Fluorine at position 4 of 2-benzofuranyl | Not Specified | 0.43 | [1] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | 3m | Multiple human cancer cell lines | Low micromolar | [2] |
| 2-Arylbenzofuran analogue | DK-1014 | A549 (Lung) | Not specified, but showed significant inhibition of inflammatory mediators | [3] |
| Furo[3,2-g]chromone-linked benzofuran | Compound VIa | MCF-7 (Breast) | Not specified, but induced G2/M phase arrest and apoptosis | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran ketone derivatives and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran ketone derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory efficacy of benzofuran derivatives has been evaluated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
| Compound Class | Derivative/Compound | Assay | IC50 (µM) | Reference |
| Piperazine/Benzofuran Hybrid | Compound 5d | NO Generation in LPS-stimulated RAW-264.7 cells | 52.23 ± 0.97 | [5][6][7] |
| 2-Arylbenzofuran analogue | Compound 22a | IL-6 Inhibition in LPS-stimulated Raw264.7 cells | 15.89 ± 0.06 | [8] |
| 2-Arylbenzofuran analogue | Compound 22f (DK-1014) | IL-6 Inhibition in LPS-stimulated Raw264.7 cells | 16.19 ± 0.20 | [8] |
| 2-Arylbenzofuran analogue | Compound 22d | IL-6 Inhibition in LPS-stimulated Raw264.7 cells | 20.31 ± 0.01 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Acclimatization: Acclimate rats to the experimental conditions for at least one week.
-
Compound Administration: Administer the benzofuran ketone derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran ketone derivatives have shown promising activity against a variety of bacterial and fungal strains.
Quantitative Data for Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrophobic benzofuran analogs | Staphylococcus aureus | 0.39 - 3.12 | [9] |
| Hydrophobic benzofuran analogs | Methicillin-resistant S. aureus (MRSA) | 0.39 - 3.12 | [9] |
| Hydrophobic benzofuran analogs | Bacillus subtilis | 0.39 - 3.12 | [9] |
| 3-Benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 - 200 | [10] |
| 3-Benzofurancarboxylic acid derivatives | Candida albicans | 100 | [10] |
| 3-Benzofurancarboxylic acid derivatives | Candida parapsilosis | 100 | [10] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a series of twofold dilutions of the benzofuran ketone derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity and STING Pathway Activation
Recent studies have highlighted the role of benzofuran derivatives as activators of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an antiviral response through the production of type I interferons (IFNs).
Quantitative Data for STING Pathway Activation
The ability of benzofuran derivatives to activate the STING pathway and inhibit viral replication is quantified by metrics such as the half-maximal effective concentration (EC50).
| Compound Class | Activity | Cell Line | EC50 (µM) | Reference |
| Benzofuran derivatives | Inhibition of Human Coronavirus 229E | BEAS-2B | In the µM range | |
| Benzofuran derivatives | Inhibition of SARS-CoV-2 | BEAS-2B and Calu-3 | In the nanomolar range |
Experimental Protocol: Luciferase Reporter Assay for STING Activation
This cell-based assay is used to screen for and characterize compounds that activate the STING pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an IFN-β promoter. Activation of the STING pathway leads to the transcription of IFN-β and, consequently, the production of luciferase, which can be quantified by measuring luminescence.
Procedure:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with plasmids encoding for STING and the IFN-β promoter-luciferase reporter construct.
-
Compound Treatment: Treat the transfected cells with various concentrations of the benzofuran derivatives.
-
Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The increase in luciferase activity relative to a vehicle control indicates activation of the STING pathway. The EC50 value, the concentration of the compound that produces 50% of the maximal response, can be determined.
Signaling Pathway Visualizations
To provide a clearer understanding of the mechanisms of action of benzofuran ketone derivatives, the following diagrams illustrate the key signaling pathways they modulate.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Benzofuran derivatives can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran ketone derivatives.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation and cell proliferation. Benzofuran derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway.[3]
Caption: Inhibition of the MAPK signaling pathway by benzofuran ketone derivatives.
STING Signaling Pathway
Activation of the STING pathway by benzofuran derivatives leads to the production of type I interferons, a key component of the antiviral response.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking study of new benzofuran and furo[3,2-g]chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone: A Technical Guide to Unveiling Its Pharmacological Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive exploration of the potential pharmacological properties of a specific derivative, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. While direct pharmacological studies on this compound are not extensively documented in publicly available literature, its structural features suggest significant therapeutic potential. This document synthesizes information on the known biological activities of related benzofuran compounds to postulate likely pharmacological profiles for the title compound. We further present detailed, field-proven experimental protocols for the systematic investigation of these potential properties, providing a roadmap for future research and development. The methodologies outlined herein are designed to establish a foundational understanding of the compound's mechanism of action, efficacy, and potential as a lead candidate in drug discovery programs.
Introduction: The Benzofuran Core as a Pharmacophore
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a structural motif present in numerous natural products and synthetic molecules with significant therapeutic value.[4][5] Its derivatives have garnered substantial interest due to their diverse pharmacological activities, which are largely influenced by the nature and position of substituents on the benzofuran ring system.[6] The title compound, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, possesses several key structural features that suggest a high likelihood of biological activity:
-
A 2-butyl substitution: This alkyl chain can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in target proteins.
-
A 3-aroyl group (4-methoxybenzoyl): The methanone linker and the substituted phenyl ring are common features in compounds targeting various receptors and enzymes. The methoxy group, in particular, can influence metabolic stability and receptor binding.[3]
This guide will focus on two primary areas of high potential for this compound based on extensive research into analogous structures: anticancer and anti-inflammatory activities.
Potential Anticancer Properties
Benzofuran derivatives have emerged as promising candidates for anticancer drug development, with demonstrated abilities to induce apoptosis, arrest the cell cycle, and inhibit tumor proliferation.[1][2] The anticancer efficacy is often linked to specific substitution patterns on the benzofuran core.[1]
Proposed Mechanisms of Action
Based on the activities of structurally related compounds, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone could exert anticancer effects through several mechanisms:
-
Inhibition of Protein Kinases: Many benzofuran-based molecules act as inhibitors of protein kinases such as CDK2, GSK-3β, and mTOR, which are crucial for cell cycle progression and proliferation.[7]
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives interfere with microtubule dynamics, a validated target for many successful chemotherapeutic agents.
-
Induction of Apoptosis: The compound may trigger programmed cell death by modulating key signaling pathways, such as the p53 pathway or by inducing mitochondrial dysfunction.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by the compound.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow for Anticancer Evaluation
A systematic approach is necessary to validate the potential anticancer activity of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. The following workflow outlines a standard, robust screening cascade.
Caption: Experimental workflow for anticancer drug discovery.
Detailed Experimental Protocols
This assay determines the concentration of the compound that inhibits 50% of cell growth (IC50).[1]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[8]
In vivo models are crucial for evaluating the therapeutic efficacy of a compound in a living organism.[9][10]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[9]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into control and treatment groups. Administer the compound (e.g., intraperitoneally or orally) at various doses for a specified period.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), HeLa (Cervical), A549 (Lung) |
| In Vitro Assay | MTT Assay |
| In Vivo Model | Athymic Nude Mice Xenograft |
| Compound Dosing | 10, 25, 50 mg/kg (example) |
| Primary Endpoint | Tumor Growth Inhibition (%) |
Potential Anti-inflammatory Properties
Inflammation is a key pathological feature of numerous chronic diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[3][11] The dysregulation of inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX) is a common target for anti-inflammatory drugs.[11]
Proposed Mechanisms of Action
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone may exert anti-inflammatory effects by:
-
Inhibition of Pro-inflammatory Enzymes: The compound could inhibit COX-1 and COX-2, enzymes responsible for prostaglandin synthesis, or 5-LOX, which is involved in leukotriene production.[11]
-
Membrane Stabilization: It may stabilize lysosomal membranes, preventing the release of inflammatory enzymes.[12]
-
Inhibition of Protein Denaturation: The compound might prevent the denaturation of proteins, a key process in the inflammatory response.[13]
The following diagram illustrates the potential sites of action in the inflammatory cascade.
Caption: Potential inhibition of key enzymes in the inflammatory pathway.
Experimental Workflow for Anti-inflammatory Evaluation
A stepwise approach is recommended to assess the anti-inflammatory potential of the compound.
Caption: Workflow for evaluating anti-inflammatory potential.
Detailed Experimental Protocols
This assay assesses the ability of the compound to prevent heat-induced protein denaturation.[12][14]
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin.
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.
-
Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) and measure the turbidity at 660 nm. Diclofenac sodium can be used as a standard.[12]
This method evaluates the compound's ability to protect the human red blood cell (HRBC) membrane from hypotonicity-induced lysis.[12]
-
HRBC Suspension Preparation: Prepare a 10% v/v suspension of HRBCs in isotonic buffer.
-
Treatment: Mix 1.0 mL of the compound at different concentrations with 1.0 mL of HRBC suspension and 2.0 mL of hypotonic saline.
-
Incubation and Centrifugation: Incubate at 37°C for 30 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Hemoglobin Estimation: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[14]
| In Vitro Assay | Principle | Standard Drug |
| Protein Denaturation Inhibition | Prevention of heat-induced albumin denaturation | Diclofenac Sodium |
| HRBC Membrane Stabilization | Protection of RBC membrane from hypotonic lysis | Indomethacin |
Synthesis and Characterization
The synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone can be achieved through several established routes. A common method involves the Friedel-Crafts acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like tin(IV) chloride.[15][16] The precursor, 2-butylbenzofuran, can be synthesized from salicylaldehyde and α-bromohexanoyl bromide.[16]
Alternative synthetic strategies may involve palladium-catalyzed cross-coupling reactions or intramolecular cyclization of appropriately substituted precursors.[17][18]
The final compound should be thoroughly characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion and Future Directions
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a compound of significant interest for pharmacological investigation due to its privileged benzofuran scaffold and strategic substitutions. Based on the extensive literature on related compounds, it holds considerable potential as an anticancer and anti-inflammatory agent.[1][3] The experimental workflows and detailed protocols provided in this guide offer a clear and robust framework for systematically evaluating these potential properties.
Future research should focus on:
-
Broad-spectrum screening: Evaluating the compound against a wider range of cancer cell lines and inflammatory models.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.
-
Pharmacokinetic and toxicological profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
The systematic investigation of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, as outlined in this guide, will be instrumental in determining its true therapeutic potential and could pave the way for the development of a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. ijsdr.org [ijsdr.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. journalajrb.com [journalajrb.com]
- 12. bbrc.in [bbrc.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
- 16. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]
- 17. Benzofuran synthesis [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
The Pivotal Role of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in Amiodarone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of the critical antiarrhythmic drug, amiodarone, with a specific focus on the intermediate, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in this area.
Introduction
Amiodarone is a class III antiarrhythmic agent used to treat and prevent a variety of cardiac dysrhythmias.[1][2] Its synthesis is a multi-step process, with (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone serving as a key intermediate. The formation and subsequent modification of this molecule are crucial for the successful production of the final active pharmaceutical ingredient (API). This guide will delve into the chemical transformations involved in the synthesis of amiodarone, providing a technical resource for professionals in the field of drug development.
Synthesis of Amiodarone via (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
The synthesis of amiodarone from 2-butylbenzofuran involves a series of key chemical reactions. The initial step is a Friedel-Crafts acylation to introduce the 4-methoxybenzoyl group at the 3-position of the benzofuran ring, forming the pivotal intermediate (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. This intermediate then undergoes demethylation, iodination, and finally, etherification to yield amiodarone.
Synthetic Pathway Overview
The overall synthetic route can be summarized as follows:
-
Friedel-Crafts Acylation: 2-Butylbenzofuran is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst to yield (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
-
Demethylation: The methoxy group of the intermediate is cleaved to form the corresponding hydroxyl compound, (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone.
-
Iodination: The activated aromatic ring of the hydroxyl intermediate is iodinated at the 3 and 5 positions to produce (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone.
-
Etherification: The final step involves the alkylation of the hydroxyl group with 2-(diethylamino)ethyl chloride to yield amiodarone.
Figure 1: General synthesis workflow for amiodarone.
Quantitative Data on Synthetic Steps
The efficiency of each synthetic step is critical for the overall yield and purity of amiodarone. The following table summarizes quantitative data from various reported methods.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Acylation | 2-Butylbenzofuran, p-methoxybenzoyl chloride | AlCl₃ | Dichloroethane | -20 to reflux | 8 | >75 | US5266711A[3] |
| 2-Butylbenzofuran, p-methoxybenzoyl chloride | Yb(OTf)₃ | Toluene | 40-45 | 2 | - | CN104262304A[4] | |
| Demethylation | (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone | AlCl₃ | Acetonitrile | 80 | 5 | 56 | CN106946822A[5] |
| (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone | Pyridine hydrochloride | - | - | - | - | ChemicalBook[6] | |
| Iodination | (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | Iodine, Potassium Carbonate | 95% Ethanol | Reflux | 6 | 92.4 | CN104262304A[4] |
| (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | Iodine, Oxidant, Acid-binding agent | Propanol | 80-85 to reflux | 3.5 | 89.6 | CN104262304A[7] | |
| Etherification & Salt Formation | (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, 2-diethylaminoethyl chloride hydrochloride | Potassium Carbonate | Toluene/Water | Reflux | 8 | 94.0 | CN104262304A[4] |
| 2-n-butyl 3-(3,5-diiodo 4-hydroxy benzoyl) benzofuran | - | Toluene | 60-75 | - | ~95 (as HCl salt) | US5266711A[3] |
Detailed Experimental Protocols
The following are representative experimental protocols for the key synthetic steps.
Protocol 1: Synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (Friedel-Crafts Acylation)
This protocol is adapted from a patented method.[3]
-
Reaction Setup: A reactor is charged with anhydrous dichloroethane under an argon atmosphere and cooled to -20°C.
-
Reagent Addition: Phosgene, 2-n-butyl benzofuran, and aluminum chloride are successively introduced into the reactor.
-
Reaction Progression: The solution is gradually warmed to room temperature and stirred for 24 hours.
-
Second Reagent Addition: The mixture is cooled back to -20°C, and anisole is added. The solution is then reheated to 25°C and stirred for 2 hours.
-
Final Catalyst Addition and Reflux: Additional aluminum chloride is added, and the mixture is heated at reflux for 8 hours.
-
Work-up: After cooling, the reaction mixture is poured into water and stirred for 30 minutes. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by chromatography.
Protocol 2: Synthesis of (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (Demethylation)
This protocol is based on a method described in a Chinese patent.[5]
-
Reaction Setup: A reactor equipped with a magnetic stirrer is charged with (2-butyl-3-(4-methoxybenzoyl)benzofuran and acetonitrile.
-
Catalyst Addition: Aluminum chloride is added to the mixture.
-
Reaction Conditions: The mixture is stirred and heated at 80°C for 5 hours.
-
Work-up: After the reaction is complete, the acidic reaction system is neutralized with a saturated sodium bicarbonate solution. The aqueous phase is extracted, and the combined organic phases are concentrated under reduced pressure.
-
Purification: The crude product is recrystallized from ethyl acetate and diethyl ether to obtain the purified 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
Protocol 3: Synthesis of (2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran) (Iodination)
This protocol is derived from a patented synthetic method.[4]
-
Reaction Setup: A reaction flask is charged with 2-butyl-3-(4-hydroxybenzoyl)benzofuran and 95% ethanol. The mixture is heated to 50°C with stirring until complete dissolution.
-
Reagent Addition: Potassium carbonate and iodine are added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and maintained for 6 hours.
-
Work-up: After the reaction, the solvent is distilled off under reduced pressure. Toluene is added, and the mixture is heated to 80°C until the solid dissolves. The solution is then washed three times with water.
-
Crystallization and Isolation: The organic phase is concentrated under reduced pressure until solids precipitate. The mixture is cooled to 0°C and stirred for 4 hours to complete crystallization. The product is collected by suction filtration and vacuum-dried.
Protocol 4: Synthesis of Amiodarone Hydrochloride (Etherification and Salt Formation)
This protocol is adapted from a patented procedure.[4]
-
Reaction Setup: A reaction flask is charged with the di-iodinated intermediate, toluene, 2-diethylaminoethyl chloride hydrochloride, potassium carbonate, and water.
-
Reaction Conditions: The mixture is heated to reflux with stirring for 8 hours.
-
Work-up: After the reaction, the mixture is allowed to stand, and the aqueous phase is discarded. The organic phase is washed three times with water.
-
Decolorization and Salt Formation: The organic phase is treated with activated carbon at reflux for 30 minutes. After filtration, the filtrate is concentrated under reduced pressure until solids precipitate.
-
Crystallization and Isolation: The mixture is cooled to 0°C and stirred for 4 hours. The crystalline product is collected by suction filtration and vacuum-dried to yield amiodarone hydrochloride.
Mechanism of Action of Amiodarone
Amiodarone exerts its antiarrhythmic effects through a complex mechanism of action, primarily by blocking several types of ion channels involved in the cardiac action potential.[1][2][8]
Figure 2: Mechanism of action of amiodarone.
Conclusion
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a cornerstone intermediate in the synthesis of amiodarone. The synthetic route, while involving multiple steps, can be optimized to achieve high yields and purity. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals involved in the development and manufacturing of this vital antiarrhythmic medication. A thorough understanding of the synthesis and mechanism of action is essential for the continued improvement of amiodarone production and its clinical application.
References
- 1. Amiodarone - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. prepchem.com [prepchem.com]
- 4. CN104262304A - Synthetic method of amiodarone hydrochloride - Google Patents [patents.google.com]
- 5. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]
- 6. Amiodarone synthesis - chemicalbook [chemicalbook.com]
- 7. Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Eureka | Patsnap [eureka.patsnap.com]
- 8. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
The Pivotal Role of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in Dronedarone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of the antiarrhythmic agent dronedarone, with a specific focus on the critical role of the intermediate, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in the field of medicinal chemistry and drug manufacturing.
Introduction to Dronedarone and its Synthesis
Dronedarone is a benzofuran derivative classified as a multi-channel blocker used in the management of atrial fibrillation and atrial flutter.[1][2] Its synthesis is a multi-step process, with several reported routes converging on key intermediates. Among these, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone and its hydroxylated derivative, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, are pivotal precursors.[3][4] The formation of this benzofuran core and the subsequent introduction of the substituted benzoyl moiety are crucial steps that significantly influence the overall yield and purity of the final active pharmaceutical ingredient (API).
The Core Intermediate: (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
The synthesis of dronedarone often proceeds through the formation of a substituted benzofuran ring, followed by a Friedel-Crafts acylation to introduce the methoxyphenyl ketone group. The methoxy group serves as a protecting group for the phenol, which is later deprotected to allow for the ether linkage of the side chain.
Synthesis of the Precursor: 2-Butyl-5-nitrobenzofuran
A common starting point for the synthesis is the formation of 2-butyl-5-nitrobenzofuran from p-nitrophenol. This transformation can be achieved through various synthetic strategies.[3]
Friedel-Crafts Acylation: Formation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
The key step involving the title compound is the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[3][4] The choice of catalyst and solvent can impact the reaction's efficiency and selectivity.
Demethylation to the Key Precursor
Following the acylation, the methoxy group of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is demethylated to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[3][4] This phenolic compound is then ready for the subsequent etherification step.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps leading to and from (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, based on available literature.
Table 1: Synthesis of 2-Butyl-5-nitrobenzofuran
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| p-Nitrophenol, Paraformaldehyde, HCl | Condensation | 2-Chloromethyl-4-nitrophenol | - | [3] |
| 2-Chloromethyl-4-nitrophenol, Triphenylphosphine | Reflux in Chloroform | 2-Hydroxy-5-nitrobenzyl-triphenyl-phosphonium chloride | - | [3] |
| 2-Hydroxy-5-nitrobenzyl-triphenyl-phosphonium chloride, n-Valeryl chloride | Triethylamine, Toluene | 2-Butyl-5-nitrobenzofuran | - | [3] |
Table 2: Friedel-Crafts Acylation to form (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Butyl-5-nitrobenzofuran | 4-Methoxybenzoyl chloride, SnCl₄ | (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | - | [4] |
| 2-Butyl-5-nitrobenzofuran | 4-Methoxybenzoyl chloride, AlCl₃ | (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | - | [4] |
Table 3: Demethylation to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | AlCl₃, Chlorobenzene | (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | - | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the synthesis and transformation of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Synthesis of 2-Butyl-5-nitrobenzofuran
The synthesis of 2-butyl-5-nitrobenzofuran is a multi-step process starting from p-nitrophenol.
-
Step 1: Synthesis of 2-Chloromethyl-4-nitrophenol: p-Nitrophenol is reacted with paraformaldehyde and concentrated hydrochloric acid.[3]
-
Step 2: Synthesis of 2-Hydroxy-5-nitrobenzyl-triphenyl-phosphonium chloride: The resulting 2-chloromethyl-4-nitrophenol is then reacted with triphenylphosphine in chloroform under reflux conditions.[3]
-
Step 3: Synthesis of 2-Butyl-5-nitrobenzofuran: The phosphonium salt is condensed with n-valeryl chloride in a toluene solution in the presence of triethylamine.[3]
Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran
Procedure: To a solution of 2-butyl-5-nitrobenzofuran in a suitable anhydrous solvent (e.g., dichloromethane or chlorobenzene), a Lewis acid (e.g., anhydrous aluminum chloride or tin(IV) chloride) is added portion-wise at a controlled temperature (typically 0-5 °C). 4-Methoxybenzoyl chloride is then added dropwise to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, which can be further purified by recrystallization.[4]
Demethylation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
Procedure: (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is dissolved in chlorobenzene. Aluminum chloride is added to the solution, and the mixture is heated. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled and quenched with acidic water. The product, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which is then purified.[3]
Visualization of Synthetic and Signaling Pathways
Dronedarone Synthesis Workflow
The following diagram illustrates a common synthetic route to dronedarone, highlighting the central role of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Dronedarone's Mechanism of Action: Signaling Pathway
Dronedarone exerts its antiarrhythmic effects by blocking multiple ion channels in cardiac myocytes. This multi-channel blockade leads to prolongation of the action potential duration and the effective refractory period, which are key mechanisms for suppressing arrhythmias.
Conclusion
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a cornerstone intermediate in several synthetic routes to dronedarone. The efficiency of its formation through Friedel-Crafts acylation and its subsequent conversion to the key phenolic precursor are critical for the successful and scalable production of this important antiarrhythmic drug. This guide provides essential technical information to aid researchers and professionals in the development and optimization of dronedarone synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, a benzofuran derivative of interest in medicinal chemistry. The document details its chemical identity, calculated and available experimental physical properties, and outlines standardized experimental protocols for their determination. Notably, this compound is recognized as a methoxy impurity of Amiodarone, a potent antiarrhythmic agent.[1] Due to the limited direct biological data on the title compound, this guide also presents the well-characterized mechanism of action of Amiodarone as a predictive model for its potential pharmacological activity. All quantitative data is presented in tabular format for clarity, and logical workflows, including a plausible synthetic route and the proposed mechanism of action, are visualized using Graphviz diagrams.
Chemical Identity and Structure
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a ketone featuring a 2-butyl-substituted benzofuran ring linked to a 4-methoxyphenyl group. Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone |
| CAS Number | 83790-87-8 |
| Molecular Formula | C₂₀H₂₀O₃ |
| Molecular Weight | 308.37 g/mol |
| Canonical SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC |
| InChI Key | ZECBGDFBAKHQFF-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone are presented in the following tables.
Physical Properties
A compilation of available physical data for the compound is provided below. The physical form has been described variably, suggesting it may exist in different states depending on purity and ambient conditions.[2]
| Property | Value | Source |
| Physical Form | Solid or Semi-solid or liquid or lump | [2] |
| Boiling Point | 472°C at 760 mmHg | [3] |
| Density | 1.124 g/cm³ | [3] |
| Flash Point | 239.3°C | [3] |
| Vapor Pressure | 4.43E-09 mmHg at 25°C | [3] |
Note: An experimentally determined melting point has not been identified in the reviewed literature.
Computed Properties
Computational models provide valuable estimates of a compound's properties, aiding in its initial characterization.
| Property | Value | Source |
| XLogP3 | 5.5 | PubChem |
| Topological Polar Surface Area (TPSA) | 39.4 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Monoisotopic Mass | 308.14124450 Da | PubChem |
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate determination of physicochemical properties. Standard protocols for key experiments are described below.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Principle: The temperature range over which a solid transition to a liquid is observed. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C).
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the solid sample of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is finely powdered using a mortar and pestle. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 1-2 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Approximate Determination: The sample is heated at a rapid rate to quickly determine an approximate melting range. The apparatus is then allowed to cool.
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last of the solid melts is recorded as the end of the range. The experiment is repeated with a fresh sample to ensure reproducibility.
Determination of Solubility
Solubility in various solvents is a critical parameter for formulation and in vitro assay development.
Principle: The solubility of a compound is determined by adding it in small increments to a fixed volume of a solvent until saturation is reached.
Apparatus:
-
Vials or test tubes
-
Analytical balance
-
Vortex mixer or shaker
-
Selection of solvents (e.g., water, ethanol, DMSO, hexane)
Procedure:
-
Preparation: A known, small amount (e.g., 1 mg) of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is weighed and placed into a vial.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the vial.
-
Dissolution: The mixture is vigorously agitated using a vortex mixer or shaker at a constant temperature (e.g., 25°C) until the solid is fully dissolved or it is clear that no more will dissolve.
-
Observation: If the compound dissolves completely, further increments of the compound are added until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).
-
Quantification: The total mass of the compound dissolved in the known volume of solvent is used to calculate the solubility, typically expressed in mg/mL or mol/L. For sparingly soluble compounds, analytical techniques such as HPLC or UV-Vis spectroscopy may be required to quantify the concentration in the saturated solution.
Synthesis Workflow
A plausible synthetic route for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone can be inferred from methods used for similar benzofuran structures. A key step is the Friedel-Crafts acylation of a 2-butylbenzofuran intermediate.
Caption: Plausible synthesis of the target compound via Friedel-Crafts acylation.
Potential Biological Activity and Signaling Pathways
The primary mechanism of Amiodarone involves the blockade of potassium channels, which prolongs the repolarization phase (phase 3) of the cardiac action potential. This leads to an increased effective refractory period in cardiac tissues. Additionally, Amiodarone exhibits use-dependent sodium channel blockade (a class I effect), non-competitive β-adrenergic antagonism (a class II effect), and some calcium channel blocking activity (a class IV effect).
Caption: Potential multi-channel blockade and antiarrhythmic effects.
Conclusion
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a compound with defined physicochemical properties that suggest its potential for further investigation in drug discovery and development. While experimental data on its biological activity is lacking, its structural analogy to Amiodarone provides a strong rationale for exploring its antiarrhythmic potential. The protocols and data presented in this guide serve as a foundational resource for researchers undertaking such investigations. Further experimental validation of its physical properties, particularly its melting point and solubility profile, along with in vitro and in vivo studies, are necessary to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone, a benzofuran derivative of interest in medicinal chemistry. Due to the limited availability of detailed public data on this specific molecule, this guide also draws upon information from structurally related analogs, particularly its nitro-substituted counterpart, to provide a broader context for its synthesis and potential biological significance. The IUPAC name for the title compound is (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone[1]. This document summarizes its chemical identity, offers a plausible synthetic pathway, and discusses its potential role as an intermediate in the synthesis of pharmacologically active molecules.
Chemical Identity and Properties
(2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone is a ketone derivative of 2-butylbenzofuran. Its core structure consists of a benzofuran ring system substituted with a butyl group at the 2-position and a 4-methoxybenzoyl group at the 3-position.
| Identifier | Value | Reference |
| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | [1][2] |
| CAS Number | 83790-87-8 | [2] |
| Molecular Formula | C₂₀H₂₀O₃ | [1][2] |
| Molecular Weight | 308.37 g/mol | [2] |
| InChI Key | ZECBGDFBAKHQFF-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles and the synthesis of related compounds. A plausible and commonly employed method for the synthesis of 3-aroylbenzofurans is the Friedel-Crafts acylation of a 2-substituted benzofuran.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would likely involve the acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Caption: Proposed synthetic workflow for (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone.
Illustrative Experimental Protocol (Adapted from a related synthesis)
The following protocol is adapted from the synthesis of a structurally similar compound, (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, and serves as an illustrative example. Researchers should optimize conditions for the specific target molecule.
-
Preparation: To a stirred solution of a Lewis acid (e.g., aluminum chloride or tin(IV) chloride) in an anhydrous solvent (e.g., chlorobenzene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add 2-butylbenzofuran dropwise at a controlled temperature (typically 0-5 °C).
-
Acylation: A solution of 4-methoxybenzoyl chloride in the same anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring: The reaction is allowed to stir, and its progress is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Biological and Pharmacological Context
There is limited direct information on the biological activity of (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone. However, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds.
Derivatives of this molecule, particularly those with additional substitutions, are noted for their roles as intermediates in the synthesis of significant pharmaceutical agents. For instance, the closely related (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a known intermediate in the synthesis of Dronedarone[3], an antiarrhythmic drug. The structural relationship suggests that the title compound could serve as a precursor for various pharmacologically active molecules.
Caption: Logical relationship of the title compound to pharmaceutical agents.
Quantitative Data
Publicly available, peer-reviewed quantitative data specifically for (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone is scarce. The data presented below is from vendor and database entries.
| Property | Value | Source |
| Accurate Mass | 308.1412 | [2] |
| Topological Polar Surface Area | 39.4 Ų | PubChem |
| XLogP3-AA | 5.5 | PubChem |
Conclusion
(2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone is a benzofuran derivative with a confirmed chemical identity. While detailed experimental and biological data for this specific compound are not widely published, its structural similarity to key intermediates in drug synthesis, such as those for Dronedarone, suggests its potential as a valuable building block in medicinal chemistry and drug discovery. Further research is warranted to fully elucidate its synthetic accessibility and to explore the pharmacological activities of its derivatives. This guide provides a foundational understanding based on available data and logical scientific extrapolation.
References
Methodological & Application
Analytical Methods for the Detection of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
An Application Note for Researchers and Scientists
Abstract (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a benzofuran derivative, a class of compounds with significant interest in medicinal chemistry and forensic science due to their diverse biological activities.[1][2] Accurate and robust analytical methods are essential for the identification, quantification, and quality control of this compound in various matrices, including seized materials, biological specimens, and pharmaceutical intermediates. This guide provides detailed protocols for the analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone using state-of-the-art chromatographic and spectroscopic techniques, with a focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction and Compound Overview
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, with the molecular formula C₂₀H₂₀O₃ and a molecular weight of 308.4 g/mol , belongs to the benzofuran class of heterocyclic compounds.[3] Its structure features a benzofuran core, a butyl side chain, and a methoxyphenyl ketone group. Benzofuran derivatives are known for a wide range of pharmacological effects.[2] The structural similarity of some benzofuran derivatives to synthetic cannabinoids necessitates their accurate detection in forensic contexts. The methods detailed herein are designed to provide high sensitivity and specificity for both qualitative and quantitative analyses.
Chemical Structure:
-
IUPAC Name: (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone[3]
-
CAS Number: 83790-87-8[4]
-
Molecular Formula: C₂₀H₂₀O₃[3]
-
Molecular Weight: 308.4 g/mol [3]
Chromatographic Analysis
Chromatographic techniques are the cornerstone for the separation and quantification of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone from complex mixtures. The choice between liquid and gas chromatography primarily depends on the analyte's polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)
HPLC is the preferred method for its versatility in handling compounds with moderate to low volatility and polarity. Coupling it with a mass spectrometer provides exceptional sensitivity and specificity, allowing for definitive identification based on both retention time and mass-to-charge ratio.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is selected due to the nonpolar nature of the target molecule. The butyl chain and aromatic rings will have a strong affinity for the stationary phase, allowing for excellent separation from more polar matrix components.
-
Mobile Phase: A gradient of acetonitrile and water is used to effectively elute the compound. A small amount of formic acid is added to the mobile phase to facilitate protonation of the analyte, which enhances ionization efficiency for positive-mode electrospray ionization (ESI-MS).
-
Mass Spectrometry (MS): ESI is a soft ionization technique suitable for preventing fragmentation of the parent molecule, allowing for the detection of the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) can be used for further structural confirmation by analyzing characteristic fragment ions.
Experimental Protocol: HPLC-MS/MS Analysis
-
Sample Preparation (Solid Matrix):
-
Accurately weigh 10 mg of the homogenized sample material.
-
Add 10 mL of methanol or acetonitrile.
-
Sonicate for 15 minutes to ensure complete extraction of the analyte.[2]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Dilute the filtered solution with the initial mobile phase to a concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
System: Standard HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 40% B, increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 40% B and equilibrate for 3 minutes.
-
-
MS Detector Settings (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan (m/z 100-600) for qualitative analysis.
-
Expected MRM Transitions: Precursor Ion (Q1): 309.1 [M+H]⁺. Product ions (Q3) should be determined by infusing a standard solution.
-
-
Data Presentation: HPLC-MS Performance
| Parameter | Expected Value | Rationale |
| Retention Time (t_R) | ~6-8 min | Dependent on the specific gradient and column chemistry. |
| Linearity Range | 1 - 500 ng/mL | Typical for sensitive LC-MS/MS methods.[2] |
| R² | >0.998 | Indicates a strong correlation for the calibration curve. |
| Limit of Detection (LOD) | <0.5 ng/mL | High sensitivity achievable with MS/MS detection. |
| Limit of Quantitation (LOQ) | <1.5 ng/mL | Ensures accurate measurement at low concentrations. |
Visualization: HPLC-MS Workflow
Caption: Workflow for the HPLC-MS analysis of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is widely used in forensic laboratories for the identification of synthetic cannabinoids in seized materials due to its high chromatographic resolution and the availability of extensive mass spectral libraries for compound identification.[5][6]
Causality Behind Experimental Choices:
-
Column: A nonpolar HP-5MS or equivalent column is chosen. This column provides excellent separation for a wide range of nonpolar to moderately polar compounds based on their boiling points.
-
Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, thereby increasing the sensitivity of the method, which is crucial for trace analysis.
-
Ionization: Electron Impact (EI) ionization is a high-energy technique that produces reproducible fragmentation patterns. These patterns serve as a "fingerprint" for the molecule, allowing for confident identification by comparison to reference spectra or libraries like SWGDRUG or NIST.[5][7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Follow steps 1-4 from the HPLC sample preparation protocol (Section 2.1).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
System: Standard GC-MS system.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Injection Port Temp: 280 °C.[7]
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature 70 °C, hold for 2 minutes.
-
Ramp to 290 °C at 20 °C/min.
-
Hold at 290 °C for 10 minutes.[8]
-
-
MS Detector Settings (EI):
-
Ion Source Temp: 230 °C.
-
Transfer Line Temp: 300 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (m/z 40-550).[8]
-
-
Data Presentation: GC-MS Performance
| Parameter | Expected Value | Rationale |
| Linearity Range | 50 - 2000 ng/mL | Common range for GC-MS validation in forensic analysis.[5] |
| R² | >0.995 | Demonstrates good linearity for quantification. |
| Limit of Detection (LOD) | <25 ng/mL | Achievable with standard GC-MS systems in splitless mode.[5] |
| Precision (RSD%) | <15% | Indicates good method reproducibility.[5] |
Visualization: GC-MS Workflow
Caption: Workflow for the GC-MS analysis and identification process.
Spectroscopic Characterization
While chromatography is used for separation and quantification, spectroscopic methods are invaluable for the initial characterization and structural confirmation of the pure substance.
UV-Vis Spectroscopy
The benzofuran and methoxyphenyl ketone moieties in the molecule contain conjugated pi systems, which absorb light in the UV region.
-
Protocol: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) is prepared. The absorbance is measured across a wavelength range of 200-400 nm. Benzofuran derivatives typically exhibit strong absorption bands.[9][10]
-
Expected Result: The spectrum will show one or more absorbance maxima (λ_max). This data is useful for setting the optimal wavelength for HPLC-UV detection and for preliminary identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
-
¹H NMR: The spectrum will show distinct signals for the protons on the butyl chain (aliphatic region, ~0.9-2.8 ppm), the aromatic protons on the benzofuran and methoxyphenyl rings (~6.7-7.8 ppm), and a characteristic singlet for the methoxy group protons (~3.8 ppm).[11]
-
¹³C NMR: The spectrum will show signals for all 20 carbon atoms, with the carbonyl carbon appearing significantly downfield (~180-190 ppm) and aromatic carbons in the ~100-160 ppm range.[11]
Conclusion
The analytical methods presented provide a robust framework for the detection and quantification of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
-
HPLC-MS/MS is the recommended method for quantifying the analyte in complex biological matrices due to its superior sensitivity and selectivity.
-
GC-MS is a highly reliable and validated method for the identification of the compound in seized materials, leveraging extensive and standardized mass spectral libraries.
-
Spectroscopic techniques like UV-Vis and NMR are essential for the structural confirmation and characterization of reference standards.
The choice of method should be guided by the specific analytical objective, the nature of the sample matrix, and the required level of sensitivity and confirmation.
References
- 1. Buy (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone | 149702-94-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C20H20O3 | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 83790-87-8|(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone|BLD Pharm [bldpharm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Robust, Validated HPLC-UV Method for the Quantification of Benzofuran Derivatives in Pharmaceutical Formulations
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
Benzofuran derivatives represent a cornerstone class of heterocyclic compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] As these molecules progress through the drug development pipeline, from synthesis to formulation, a precise and reliable analytical method for their quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This application note presents a comprehensive, step-by-step protocol for the quantification of benzofuran derivatives using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. We delve into the causality behind chromatographic choices, provide a complete method validation framework according to International Council for Harmonisation (ICH) guidelines, and offer practical insights for implementation.
Introduction: The Analytical Imperative for Benzofuran Derivatives
The therapeutic potential of the benzofuran scaffold is well-established.[2] The development of drugs containing this moiety, such as the pesticide Carbofuran or the pharmaceutical intermediate 2-chloromethylbenzofuran, necessitates stringent quality control.[4][5] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[6] This guide provides a universal, yet adaptable, RP-HPLC method suitable for a variety of benzofuran derivatives, ensuring that researchers and quality control analysts can achieve accurate and reliable quantification.
Principle of the Chromatographic Method
The method described herein is based on reversed-phase chromatography, the most popular separation technique in HPLC.[7] In this mode, the stationary phase (the column) is non-polar (e.g., C18), while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[8] Non-polar benzofuran derivatives will have a stronger affinity for the stationary phase and will thus be retained longer. By carefully controlling the composition of the mobile phase, we can modulate the retention time of the analyte to achieve effective separation from impurities and formulation excipients.[7] The addition of a small amount of acid, such as formic acid, to the mobile phase is a common practice to ensure sharp, symmetrical peaks by suppressing the ionization of free silanol groups on the silica-based stationary phase.[9][10]
Materials and Methodology
Instrumentation and Equipment
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[10]
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility and wide availability.[10]
-
Data Acquisition Software: Chromatography software for system control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Ultrasonic Bath: To aid in the dissolution of samples and standards.[1]
-
Syringe Filters: 0.45 µm or 0.22 µm porosity, compatible with the solvents used.[11][12]
Reagents and Chemicals
-
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).[12]
-
Acidifier: Formic acid or phosphoric acid, analytical grade.[9][13]
-
Reference Standard: Certified reference standard of the specific benzofuran derivative to be quantified (purity >98%).
Recommended Chromatographic Conditions
The following conditions serve as a robust starting point and should be optimized for the specific benzofuran derivative under analysis.
| Parameter | Recommended Condition | Rationale & Justification |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for a wide range of moderately non-polar benzofuran derivatives. The 5 µm particle size offers a good balance between efficiency and backpressure.[10][14] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.[7] Formic acid improves peak shape and provides protons for potential MS detection.[9] |
| Elution Mode | Isocratic (e.g., 70% B) or Gradient | An isocratic method is simpler and more robust for routine analysis of a single compound.[13] A gradient elution may be necessary for separating multiple components or complex mixtures. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time.[10] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[10] |
| Detection Wavelength | Determined by UV scan (e.g., ~285 nm) | The wavelength of maximum absorbance (λmax) for the analyte should be used to ensure maximum sensitivity.[5] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload.[10] |
Experimental Protocols
Protocol 1: Standard Solution Preparation
Accurate preparation of standards is the foundation of quantitative analysis.[6]
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the benzofuran derivative reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as acetonitrile or methanol. Sonicate for 10-15 minutes if necessary to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of at least five working standards by performing serial dilutions of the stock solution with the mobile phase. The concentration range should bracket the expected sample concentration (e.g., 1 to 100 µg/mL).
Protocol 2: Sample Preparation (from Pharmaceutical Tablets)
This protocol ensures the analyte is fully extracted from the formulation matrix and protects the HPLC system.[15]
-
Weighing & Grinding: Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
-
Extraction: Accurately weigh a portion of the powdered tablets equivalent to a single dose (e.g., 10 mg of the active benzofuran derivative) and transfer it into a 100 mL volumetric flask.[1]
-
Dissolution: Add approximately 70 mL of a suitable solvent (e.g., acetonitrile) and sonicate for 15 minutes to facilitate complete dissolution of the active ingredient.[1]
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the same solvent. Mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter to remove insoluble excipients. This step is critical to prevent column clogging and instrument damage.[1][12]
-
Final Dilution: Further dilute the filtered solution with the mobile phase to achieve a final concentration that falls within the established calibration range.[1]
Method Validation Protocol (ICH Q2(R2))
A method is only useful if it is proven to be reliable. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[16][17] The following parameters must be assessed as per ICH guidelines.[16][18]
System Suitability
Before starting any validation, the suitability of the chromatographic system must be confirmed. This is done by injecting a standard solution multiple times (e.g., n=5) and evaluating key parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates system precision. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or placebo matrix.[6][16]
-
Protocol: Analyze a placebo (formulation without the active ingredient), the active standard, and a spiked placebo sample.
-
Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of the benzofuran derivative.
Linearity and Range
Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[6]
-
Protocol: Analyze the five (or more) prepared working standards covering 50-150% of the expected sample concentration. Plot peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[1][5]
Accuracy
Accuracy expresses the closeness of the method's results to the true value.[16] It is often determined by a recovery study.
-
Protocol: Spike a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.[16]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
-
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ value must be verified for acceptable precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (e.g., ±2% organic content).
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Conclusion and Final Remarks
This application note provides a detailed and scientifically grounded framework for the quantification of benzofuran derivatives using RP-HPLC. The described method, built upon common laboratory instrumentation and reagents, is designed for immediate implementation. The causality behind each procedural step and chromatographic parameter has been explained to empower the analyst to adapt and optimize the method for their specific derivative and sample matrix. By adhering to the comprehensive validation protocol outlined, laboratories can ensure the generation of high-quality, reliable, and defensible data that meets stringent regulatory expectations as defined by the ICH.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. actascientific.com [actascientific.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
LC-MS protocol for analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
An LC-MS protocol for the analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone has been developed to provide a reliable method for the quantification of this compound in various matrices. This application note is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a benzofuran derivative. Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control, and metabolite identification of such compounds. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of small molecules in complex matrices.[2]
This document outlines a detailed protocol for the analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone using LC-MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Physicochemical Properties
A summary of the key physicochemical properties of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is presented in the table below. These properties are essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₃ | [3] |
| Molecular Weight | 308.4 g/mol | [3] |
| Monoisotopic Mass | 308.14124450 Da | [3] |
| Appearance | White to off-white crystalline solid (predicted based on similar compounds) | [4] |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile. | |
| LogP (Predicted) | ~5.5 (indicating hydrophobicity) | [3] |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.[5][6] Below are protocols for common matrices.
For Pharmaceutical Formulations (e.g., Tablets, Capsules):
-
Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the active compound.[1]
-
Transfer the weighed portion to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol or acetonitrile.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.[1]
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[7]
-
Further dilute the filtered solution with the initial mobile phase to a final concentration within the calibration range (e.g., 1-10 µg/mL for initial screening).[7]
For Biological Matrices (e.g., Plasma, Serum): Protein precipitation is a rapid and effective method for removing proteins from plasma or serum samples.[5][8]
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Liquid Chromatography (LC) Conditions
A standard high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer is suitable for this analysis.[1]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[1] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The analysis should be performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data Summary
The following tables summarize the expected quantitative data for the LC-MS analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. These values are representative and may vary depending on the specific instrumentation and analytical conditions.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) |
| (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone | ~7.5 | 309.15 | 135.04, 173.06 |
Table 2: Method Performance Characteristics (Representative)
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% bias) | ±15% |
| Precision (% RSD) | <15% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the LC-MS analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Caption: Workflow for the LC-MS analysis of the target compound.
Signaling Pathway (Placeholder)
While a specific signaling pathway for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is not detailed in the provided context, benzofuran derivatives are known to interact with various biological targets. For illustrative purposes, a generic kinase signaling pathway, which is a common target for small molecule drugs, is depicted below.
Caption: A potential inhibitory action on a kinase signaling pathway.
Conclusion
The LC-MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry can be readily implemented in a laboratory setting. This method is suitable for a range of applications, including pharmaceutical quality control, pharmacokinetic studies, and research in drug development. Further optimization and validation may be required for specific matrices and regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C20H20O3 | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. tecan.com [tecan.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
In Vitro Assays for Testing Biological Activity of Benzofuran Compounds: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for a selection of common in vitro assays used to evaluate the biological potential of novel benzofuran compounds.
Anticancer Activity
Benzofuran derivatives have emerged as a promising class of compounds in cancer therapy due to their structural versatility, which allows for modifications leading to potent and selective anticancer activity.[3][4] One of the primary methods for assessing the anticancer potential of these compounds in vitro is the MTT assay, which measures cell viability and proliferation.[1]
Key In Vitro Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[1][6]
Experimental Protocol: MTT Assay
Materials:
-
Benzofuran test compounds
-
96-well microplates[5]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS is recommended)[8]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[1]
-
Microplate reader[1]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.[9][10]
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6][11]
-
Incubation: Incubate the plate for 2 to 4 hours in a humidified incubator at 37°C with 5% CO₂ to allow for the formation of formazan crystals.[5][10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[1]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 5. researchhub.com [researchhub.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell-based assays for cytotoxicity of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
An In-Depth Guide to Cell-Based Cytotoxicity Profiling of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
Introduction
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of modern drug discovery and toxicological screening.[1] (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a molecule built on a benzofuran scaffold, a heterocyclic ring system of significant interest in medicinal chemistry.[2][3] Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer effects, making a thorough assessment of their cytotoxicity essential.[4][5]
While specific public data on (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is limited, the known bioactivity of its structural class necessitates a rigorous and multi-faceted approach to understanding its interaction with living cells.[6][7] A related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has demonstrated potent cytotoxicity by inhibiting tubulin assembly, highlighting a potential mechanism of action for this family of molecules.[8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a detailed in vitro cytotoxicity profile of this compound. We will move beyond single-endpoint assays to build a holistic understanding by probing different cellular vulnerabilities: metabolic competence, membrane integrity, lysosomal function, and the induction of programmed cell death (apoptosis). This integrated strategy ensures a self-validating system, where data from orthogonal assays can be cross-verified to generate a robust and reliable assessment of the compound's biological impact.[9]
General Experimental Workflow
A systematic approach is critical for obtaining reproducible and meaningful cytotoxicity data.[10][11] The overall workflow involves several key stages, from initial preparation to final data analysis. Adherence to aseptic cell culture techniques is paramount throughout the process to ensure the integrity of the results.[11]
References
- 1. opentrons.com [opentrons.com]
- 2. benchchem.com [benchchem.com]
- 3. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C20H20O3 | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone [lgcstandards.com]
- 8. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unlocking Cellular Mechanisms: (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone as a Versatile Chemical Probe
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone , a benzofuran derivative, presents significant potential as a chemical probe for investigating fundamental cellular processes. Its structural similarity to established pharmacologically active agents suggests its utility in two primary research areas: cardiovascular science and oncology. These application notes provide a comprehensive overview of its potential applications, supported by detailed experimental protocols to facilitate its use in the laboratory.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 83790-87-8 |
| Molecular Formula | C₂₀H₂₀O₃ |
| Molecular Weight | 308.37 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | Room temperature, keep in a dark place under an inert atmosphere. |
Application 1: Probing Cardiovascular Ion Channel Function
The chemical scaffold of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is analogous to that of amiodarone, a potent Class III antiarrhythmic agent known for its complex, multi-channel blocking effects. This structural similarity suggests that the compound may serve as a valuable tool for dissecting the roles of various ion channels in cardiac electrophysiology. Amiodarone is known to affect sodium, potassium, and calcium channels, thereby prolonging the cardiac action potential.[1][2][3]
Potential Uses:
-
Screening for novel ion channel modulators: Use as a reference compound in screens for new drugs targeting cardiac arrhythmias.
-
Investigating the structure-activity relationship (SAR) of benzofuran-based channel blockers: Serve as a backbone for the synthesis of more selective and potent ion channel probes.
-
Studying the physiological roles of specific ion channels in cardiac cells: By observing its effects on action potential duration and ion currents, researchers can gain insights into channel function.
Quantitative Data for Structurally Related Compounds (Cardiovascular Targets)
| Compound | Target(s) | Effect | Reference |
| Amiodarone | K⁺, Na⁺, Ca²⁺ channels | Blocks ion currents, prolongs action potential | [1][2][3] |
| Amiodarone | α- and β-adrenergic receptors | Non-competitive antagonism | [1] |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol describes how to assess the effect of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone on voltage-gated ion channels in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., from neonatal rat or a suitable cell line like HEK293 expressing a specific channel)
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (pipette solution, in mM): 120 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone stock solution (e.g., 10 mM in DMSO)
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate isolated cardiomyocytes on glass coverslips and allow them to adhere.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the recording pipette and form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[4]
-
-
Data Recording:
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a voltage protocol specific to the ion channel of interest (e.g., a series of depolarizing steps to elicit potassium or sodium currents).
-
Record baseline currents in the external solution.
-
-
Compound Application:
-
Prepare the desired final concentration of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone by diluting the stock solution in the external solution.
-
Perfuse the cell with the compound-containing solution and record the currents again after they have reached a steady state.
-
-
Data Analysis:
-
Measure the peak current amplitude and/or current density before and after compound application.
-
Calculate the percentage of current inhibition at different concentrations to determine the IC₅₀ value.
-
Application 2: Investigating the Cytoskeleton and Cancer Cell Proliferation
Numerous benzofuran derivatives have demonstrated potent anticancer activity by targeting the microtubule network, a critical component of the cellular cytoskeleton.[5] These compounds often act as tubulin polymerization inhibitors, binding to tubulin and preventing the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Potential Uses:
-
Screening for novel anticancer agents: Evaluate the compound for its cytotoxic effects against a panel of cancer cell lines.
-
Probing the colchicine binding site of tubulin: If active, it can be used in competitive binding assays to identify other compounds that bind to this site.
-
Studying the mechanisms of mitotic arrest and apoptosis: As a tool to induce these processes for further downstream analysis.
Quantitative Data for Structurally Related Compounds (Anticancer Activity)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran derivative 28g | MDA-MB-231 | 3.01 | [5] |
| Benzofuran derivative 28g | HCT-116 | 5.20 | [5] |
| Benzofuran derivative 33d | MCF-7 | 3.22 | [5] |
| Benzofuran derivative 33d | A-549 | 2.74 | [5] |
| Benzofuran-chalcone 3i | MCF-7 | 0.000355 | [6] |
| Benzofuran derivative 36 | A549 | 0.06 | [7] |
| Tubulin Polymerization Inhibition | |||
| Benzofuran derivative 36 | In vitro assay | 1.95 | [7] |
| Benzofuran-chalcone 3i | In vitro assay | 0.0000551 | [6] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a method for assessing the cytotoxic effects of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.
-
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the effect of the compound on the polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General tubulin buffer
-
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls
-
Black 96-well plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation:
-
Reconstitute the tubulin on ice according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and controls in the general tubulin buffer.
-
-
Assay Setup:
-
Pre-warm the plate reader to 37°C.
-
Add the compound dilutions to the wells of the 96-well plate.
-
On ice, prepare a master mix of tubulin and GTP.
-
-
Initiation of Polymerization:
-
Add the tubulin/GTP master mix to each well to initiate the polymerization reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.[10]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the effect of the compound on the rate and extent of polymerization compared to the controls.
-
Calculate the IC₅₀ value for inhibition of tubulin polymerization.
-
Visualizations
Caption: Hypothesized pathway of apoptosis induction.
Caption: Workflow for anticancer probe evaluation.
References
- 1. Amiodarone - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. droracle.ai [droracle.ai]
- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
The Strategic Role of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Key Benzofuran Intermediate
In the landscape of medicinal chemistry, the benzofuran scaffold stands as a "privileged structure," a framework that consistently appears in biologically active compounds across various therapeutic areas.[1][2] From antiarrhythmic to anticancer and anti-inflammatory agents, the versatility of the benzofuran nucleus is well-documented.[3][4] This guide focuses on a specific, yet pivotal, molecule within this class: (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone . While not a therapeutic agent in itself, this compound serves as a critical intermediate in the synthesis of potent drugs, most notably the antiarrhythmic agent dronedarone.[5][6]
This document provides an in-depth exploration of the application of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, not as a final drug product, but as a strategic building block in drug discovery and development. We will delve into its synthetic utility, the pharmacological significance of its derivatives, and provide detailed protocols for its synthesis and subsequent transformation into medicinally relevant compounds.
The Benzofuran Scaffold: A Foundation for Diverse Biological Activity
The benzofuran moiety, a fusion of a benzene and a furan ring, is a common feature in numerous natural products and synthetic pharmaceuticals.[3][7] Its rigid, planar structure and electron-rich nature allow for diverse interactions with biological targets. The substitution pattern around the benzofuran core dictates its pharmacological profile, leading to a wide spectrum of activities.[4] For instance, derivatives of this scaffold have been investigated for their potential as:
-
Antiarrhythmic Agents: Amiodarone and its analogue dronedarone are prominent examples of benzofuran-containing drugs used to manage cardiac arrhythmias.[1][3]
-
Anticancer Agents: Certain benzofuran derivatives have shown promise as inhibitors of tubulin polymerization, a key target in cancer therapy.
-
Anti-inflammatory Agents: The benzofuran nucleus is found in compounds that can modulate inflammatory pathways, such as NF-κB and MAPK signaling.
The inherent biological potential of the benzofuran scaffold provides a strong rationale for the synthesis and exploration of derivatives, highlighting the importance of versatile intermediates like (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Synthetic Pathways to (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
The efficient synthesis of this key intermediate is paramount for its application in drug development. Several synthetic strategies have been reported, with the Friedel-Crafts acylation being a common and crucial step.[5][8] Below is a generalized protocol based on established literature.
Protocol 1: Synthesis via Friedel-Crafts Acylation of 2-Butylbenzofuran
This protocol outlines a common method for the synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, a key step in the production of dronedarone precursors.[5][9]
Materials:
-
2-Butylbenzofuran
-
4-Methoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-butylbenzofuran (1 equivalent) in anhydrous DCM.
-
Addition of Lewis Acid: Cool the solution to 0°C in an ice bath. Carefully add anhydrous AlCl₃ (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Acylation: Add a solution of 4-methoxybenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1M HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and will be quenched by water, halting the reaction.
-
Low Temperature Addition: The initial cooling to 0°C and slow addition of reagents help to control the exothermic nature of the Friedel-Crafts acylation and prevent unwanted side reactions.
-
Aqueous Workup: The acidic quench protonates any remaining reactants and byproducts, while the bicarbonate wash neutralizes the acid. The brine wash removes any remaining water from the organic layer.
Application in the Synthesis of Dronedarone
The primary and most significant application of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is as a precursor in the multi-step synthesis of Dronedarone.[5][8] The subsequent chemical transformations typically involve demethylation to the corresponding phenol, followed by etherification and other modifications.[5]
Workflow for Dronedarone Synthesis from the Intermediate
The following diagram illustrates the synthetic workflow from (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone to Dronedarone.
Caption: Synthetic pathway from the methoxy intermediate to Dronedarone.
Medicinal Chemistry of Dronedarone: A Derivative of Significance
Dronedarone is a multi-channel blocking antiarrhythmic drug used for the treatment of atrial fibrillation and atrial flutter.[10][11] Its mechanism of action is complex, involving the inhibition of several cardiac ion channels, including potassium, sodium, and calcium channels.[11] This multifaceted activity helps to restore normal heart rhythm.[10]
Mechanism of Action of Dronedarone
Dronedarone's therapeutic effects are attributed to its ability to modulate the electrical activity of cardiac cells. By blocking multiple ion channels, it prolongs the action potential duration and the effective refractory period in myocardial tissue.[12] Additionally, it exhibits anti-adrenergic properties.[10]
The following diagram illustrates the key targets of Dronedarone in cardiac myocytes.
Caption: Dronedarone's multi-channel blocking mechanism of action.
Quantitative Data Summary
| Parameter | Value | Reference |
| Drug Class | Antiarrhythmic (Class III) | |
| FDA Approval | 2009 | |
| Mechanism | Multi-channel blocker | [11] |
| Bioavailability | ~15% (with a high-fat meal) | [12] |
| Protein Binding | >98% | [12] |
| Half-life | 13-19 hours | [12] |
Conclusion and Future Perspectives
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone exemplifies the critical role of synthetic intermediates in the field of medicinal chemistry. While devoid of direct therapeutic application, its strategic importance in the synthesis of life-saving drugs like Dronedarone is undeniable. The continued exploration of the benzofuran scaffold promises the discovery of new therapeutic agents, and with it, the need for efficient and scalable syntheses of key building blocks like the one discussed herein will remain a priority for researchers and drug development professionals. The protocols and insights provided in this guide aim to support these ongoing efforts in the quest for novel and improved medicines.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. bepls.com [bepls.com]
- 4. ias.ac.in [ias.ac.in]
- 5. innospk.com [innospk.com]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]
- 8. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]
- 9. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Note: Protocol for the Demethylation of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The demethylation of aryl methyl ethers is a critical transformation in organic synthesis, particularly in the context of drug development and medicinal chemistry, where the methoxy group often serves as a protecting group for a phenolic hydroxyl. This application note provides a detailed protocol for the demethylation of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone to its corresponding phenolic derivative, (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone. The described methods are based on established procedures for the cleavage of aryl methyl ethers using strong Lewis acids, offering reliable and effective routes to the desired product.
The target molecule, (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone, and its derivatives are of interest due to the prevalence of the benzofuran scaffold in biologically active compounds.[1][2] The protocols provided herein are designed to be adaptable for researchers in various laboratory settings.
Key Experimental Protocols
Two primary protocols are presented for the demethylation of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone: a classical approach using Boron Tribromide (BBr3) and a microwave-assisted method for accelerated reaction times.
Protocol 1: Demethylation using Boron Tribromide (BBr3)
Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers.[3][4][5] The reaction typically proceeds at or below room temperature and is effective for a wide range of substrates, including those containing benzofuran moieties.[6][7]
Materials:
-
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
-
Boron tribromide (BBr3), 1M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a 1M solution of Boron Tribromide (BBr3) in DCM (1.5-3.0 eq) dropwise to the stirred solution. The use of at least one equivalent of BBr3 per methoxy group is recommended.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr3.
-
Add water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone.
Protocol 2: Microwave-Assisted Demethylation
Microwave-assisted organic synthesis can significantly reduce reaction times for the demethylation of aryl methyl ethers.[8][9][10][11] This protocol utilizes an ionic liquid as the reaction medium, which can act as both a solvent and a reagent.[8][10]
Materials:
-
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
-
1-n-butyl-3-methylimidazolium bromide ([bmim][Br])
-
Microwave reactor vials
-
Microwave synthesizer
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Place (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (1.0 eq) and 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]) (2.0-3.0 eq) in a microwave reactor vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes). Optimization of time and temperature may be required.
-
After the reaction is complete, cool the vial to room temperature.
-
Partition the reaction mixture between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the demethylation of various aryl methyl ethers using different methods. This data is intended to provide a general guideline for the expected outcomes.
| Reagent/Method | Substrate Example | Temperature (°C) | Time | Yield (%) | Reference |
| BBr3 | 3,5-Dimethoxybenzyl cyanide | Room Temp | Overnight | High | [4] |
| BBr3 | 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | Room Temp | Overnight | 77 | [4] |
| AlCl3 | 2-Methoxyacetophenone | Room Temp | 1-2 h | 97 | [12] |
| AlCl3-NaI | Eugenol | Room Temp | 1 h | 99 | |
| [bmim][Br] (Microwave) | 4-Methoxyanisole | 220 | 20 min | 92 | [8] |
| CH3SO3H (Microwave) | Anisole | ~140-180 | 10-20 s | ~80 | [9] |
Mandatory Visualization
Caption: Experimental workflow for the demethylation of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
References
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Friedel-Crafts Acylation of 2-Butylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Friedel-Crafts acylation of 2-butylbenzofuran, a key reaction in the synthesis of various pharmaceutical and biologically active compounds. The protocol is based on established methods for the acylation of benzofuran and its derivatives.
Introduction
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[1] In the context of drug development, the acylation of the benzofuran scaffold is a critical step in the synthesis of molecules with a wide range of biological activities. The reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[1][2] This electrophile then attacks the electron-rich benzofuran ring system. The regioselectivity of the acylation on substituted benzofurans can be influenced by the nature of the substituent and the reaction conditions. For 2-substituted benzofurans, acylation commonly occurs at the 3-position.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Friedel-Crafts acylation of 2-butylbenzofuran with a generic acyl chloride. Specific values may vary depending on the acylating agent used.
| Parameter | Value | Reference |
| Starting Material | 2-Butylbenzofuran | N/A |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | [1] |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | [1][3] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1][4] |
| Molar Ratio (Substrate:Acyl Chloride:AlCl₃) | 1 : 1.1 : 1.2-1.5 | [1][3] |
| Reaction Temperature | 0 °C to Room Temperature | [1][4] |
| Reaction Time | 2-4 hours | [1] |
| Typical Reaction Yield | 70-85% (Estimated) | [5] |
Experimental Protocol
This protocol details the Friedel-Crafts acylation of 2-butylbenzofuran.
Materials:
-
2-Butylbenzofuran
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.2 to 1.5 equivalents) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.[1]
-
Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.[1]
-
Cool the suspension to 0 °C using an ice bath.[1]
-
-
Formation of Acylium Ion:
-
Dissolve the acyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.[1]
-
Add the acyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.[1] This step is exothermic.[4]
-
Stir the mixture for an additional 15-30 minutes at 0 °C to allow for the formation of the acylium ion complex.[1]
-
-
Addition of 2-Butylbenzofuran:
-
Dissolve 2-butylbenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 2-butylbenzofuran solution dropwise to the reaction mixture over 30-45 minutes, while keeping the temperature at 0 °C.[1]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Quenching:
-
Work-up:
-
Drying and Concentration:
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure acylated 2-butylbenzofuran.[1]
-
Experimental Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation of 2-butylbenzofuran.
Safety Precautions
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.[3]
-
Acyl chlorides are corrosive and lachrymatory. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
The reaction can be exothermic, especially during the addition of reagents. Maintain proper temperature control.[4]
References
Application Notes and Protocols for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, a significant related compound and potential impurity in the synthesis of the antiarrhythmic drug Amiodarone, serves as a critical reference standard in pharmaceutical quality control.[1] Its use is essential for the accurate identification and quantification of impurities in Amiodarone drug substances and products, ensuring their safety, efficacy, and compliance with regulatory standards. This document provides detailed application notes and protocols for the effective use of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone as a reference standard in analytical laboratories.
Physicochemical Data
Proper characterization of a reference standard is fundamental to its application. The following tables summarize the key physicochemical and analytical data for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Table 1: General Information
| Parameter | Value | Reference |
| Chemical Name | (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone | [2] |
| Synonyms | Amiodarone Methoxy Impurity, De(diethylaminomethyldiiodo) Amiodarone | [3] |
| CAS Number | 83790-87-8 | [3] |
| Molecular Formula | C₂₀H₂₀O₃ | [2] |
| Molecular Weight | 308.38 g/mol | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Solid | [2] |
| Solubility | Soluble in Methanol/DMSO | [2] |
| Storage Conditions | Store at 2-8 °C in a well-closed container. | [4] |
| Handling and Transit | 25-30 °C in a well-closed container. | [4] |
Table 3: Analytical Data (Illustrative from a Certificate of Analysis)
| Test | Specification | Result | Reference |
| Description | Solid | Conforms | [2] |
| Solubility | Soluble in Methanol/DMSO | Conforms | [2] |
| Mass Spectrometry (MS) | Conforms to structure | Conforms | [2] |
| ¹H-NMR | Conforms to structure | Conforms | [2] |
| Chromatographic Purity (by HPLC) | >95% | >95% | [2] |
Experimental Protocols
The primary application of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone as a reference standard is in the chromatographic analysis of Amiodarone for related substances. The following protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for this purpose.
Preparation of Solutions
3.1.1. Diluent Preparation: A mixture of acetonitrile and water (50:50 v/v) is a commonly used diluent.
3.1.2. Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate if necessary to ensure complete dissolution.
3.1.3. Working Standard Solution Preparation (1 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
3.1.4. Sample Solution Preparation (for Amiodarone Drug Substance):
-
Accurately weigh approximately 100 mg of the Amiodarone drug substance.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 1 mg/mL.
Chromatographic Conditions
The following HPLC conditions are provided as a general guideline and may require optimization based on the specific instrumentation and column used.
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C-18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A mixture of a suitable buffer (e.g., ammonium acetate), methanol, and acetonitrile. An isocratic elution is often employed. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.
3.3.1. Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Make at least five replicate injections of the Working Standard Solution (1 µg/mL).
3.3.2. Acceptance Criteria:
-
Relative Standard Deviation (RSD): The RSD for the peak area of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone from the replicate injections should be not more than 2.0%.
-
Tailing Factor: The tailing factor for the (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone peak should be not more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone peak should be not less than 2000.
Analysis and Calculation
-
Inject the Sample Solution into the chromatograph.
-
Identify the peak corresponding to (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of the impurity in the Amiodarone drug substance using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity is the peak area of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in the sample chromatogram.
-
Area_standard is the average peak area of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone from the replicate injections of the Working Standard Solution.
-
Conc_standard is the concentration of the Working Standard Solution (in mg/mL).
-
Conc_sample is the concentration of the Amiodarone sample solution (in mg/mL).
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the use of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone as a reference standard in HPLC analysis.
Caption: Workflow for Amiodarone Impurity Analysis.
Logical Relationship in Quality Control
This diagram shows the logical relationship of using the reference standard for quality control of Amiodarone.
Caption: Role of Reference Standard in QC.
Conclusion
The use of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone as a reference standard is indispensable for the robust quality control of Amiodarone. The protocols and data presented in these application notes provide a comprehensive guide for analytical scientists to accurately identify and quantify this specific impurity, thereby contributing to the overall safety and quality of the final pharmaceutical product. Adherence to these or similarly validated methods is crucial for regulatory compliance and ensuring patient well-being.
References
Application Notes and Protocols for the Synthesis of Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antiarrhythmic Drugs
Cardiac arrhythmia is a condition characterized by an irregular heartbeat, stemming from aberrant electrical impulses in the heart. Antiarrhythmic drugs are a class of pharmaceuticals used to correct these abnormal rhythms. The most widely recognized classification system is the Vaughan-Williams classification, which categorizes these drugs based on their primary mechanism of action on the cardiac action potential.[1][2]
-
Class I: Sodium (Na+) channel blockers.[3]
-
Class II: Beta-blockers, which inhibit sympathetic activity.[1]
-
Class III: Potassium (K+) channel blockers that prolong repolarization.[4]
-
Class IV: Calcium (Ca2+) channel blockers.[1]
-
Class V: Agents with other or unknown mechanisms.[1]
This document provides detailed synthetic protocols for representative drugs from Class I (Lidocaine and Flecainide) and Class III (Amiodarone), which are crucial for researchers in medicinal chemistry and drug development.
Signaling Pathways and Drug Action
The efficacy of antiarrhythmic drugs is rooted in their ability to modulate the flow of ions across cardiac cell membranes, thereby altering the action potential. The following diagram illustrates the phases of the cardiac action potential and the corresponding targets of the different Vaughan-Williams classes.
Synthesis of Class I Antiarrhythmic Drugs
Lidocaine (Class Ib)
Lidocaine is a widely used local anesthetic and Class Ib antiarrhythmic drug.[3] Its synthesis is a common example in medicinal chemistry, typically involving a two-step process starting from 2,6-dimethylaniline.[5]
The synthesis proceeds via acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by a nucleophilic substitution with diethylamine.[6][7]
Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide [8][9]
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.
-
Carefully add 2.0 mL of chloroacetyl chloride to the solution. Swirl the flask to mix.
-
Heat the solution gently on a steam bath or in a water bath at 40–50°C for 10 minutes.[9]
-
Remove the flask from the heat and add a solution of approximately 3.3 g of sodium acetate trihydrate in 67 mL of water.[9] This is done to neutralize the HCl formed during the reaction.[9]
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove acetic acid and salts.[9]
-
Press the product as dry as possible and allow it to air dry.
Step 2: Synthesis of Lidocaine [7][10]
-
Transfer the dried α-chloro-2,6-dimethylacetanilide intermediate to a 100 mL round-bottomed flask.
-
Add 50 mL of toluene and 10 mL of diethylamine.[10] Note: Diethylamine is volatile and has a strong odor; this step should be performed in a well-ventilated fume hood.
-
Add a few boiling chips and fit the flask with a reflux condenser.
-
Heat the mixture to a vigorous reflux for 90 minutes. A white precipitate may form during this time.[9]
-
After reflux, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it three times with 50 mL portions of water to remove unreacted diethylamine.[7]
-
Extract the organic layer with two 20 mL portions of 3 M HCl. Combine the acidic aqueous extracts.[7]
-
Cool the combined aqueous layer in an ice bath and make it strongly basic by slowly adding 30% KOH or 8 M NaOH solution until a white precipitate (Lidocaine free base) forms.[7][8]
-
Collect the solid product by vacuum filtration, wash with cold water, and press dry.
-
For further purification, recrystallize the crude product from hexanes or n-pentane.[6][9]
Flecainide (Class Ic)
Flecainide is a potent Class Ic antiarrhythmic agent used for various supraventricular and ventricular arrhythmias.[3] Its synthesis is more complex, often starting from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. A common route involves amidation with 2-(aminomethyl)pyridine followed by catalytic hydrogenation of the pyridine ring.[11]
-
Convert 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve 2-(aminomethyl)pyridine in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Slowly add the prepared acid chloride to the amine solution at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Perform an aqueous workup to remove unreacted starting materials and byproducts, yielding 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide.
Step 2: Hydrogenation [11]
-
Dissolve the benzamide intermediate from Step 1 in acetic acid or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt. %).
-
Place the mixture in a hydrogenation apparatus and subject it to a hydrogen gas atmosphere (typically 50 psi).
-
Stir the reaction at room temperature for 12-24 hours or until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure. The residue is the Flecainide base.
-
To form the acetate salt, dissolve the base in a suitable solvent like methanol and add one equivalent of acetic acid. The salt can then be precipitated, often by adding a less polar co-solvent like cyclohexane.[12]
Synthesis of Class III Antiarrhythmic Drugs
Amiodarone
Amiodarone is a highly effective Class III antiarrhythmic drug with complex pharmacology, also exhibiting properties of Classes I, II, and IV.[13][14] Its synthesis involves the construction of a benzofuran core followed by functionalization.[15]
A common synthetic route involves the Friedel-Crafts acylation of 2-butylbenzofuran.[15]
Step 1: Synthesis of 2-Butyl-3-(4-methoxybenzoyl)benzofuran [15]
-
To a solution of 2-butylbenzofuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Cool the mixture in an ice bath.
-
Slowly add 4-methoxybenzoyl chloride to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction by carefully adding it to ice-water, followed by extraction with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield the acylated product.
Step 2: Demethylation [15]
-
The methoxy group is cleaved to a hydroxyl group. This can be achieved by heating the product from Step 1 with a strong demethylating agent like pyridine hydrochloride or boron tribromide (BBr₃) in dichloromethane.[15]
-
Following the reaction, a standard workup and purification by chromatography or recrystallization yields 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
Step 3: Iodination [15]
-
The phenol from Step 2 is iodinated at the ortho positions. This is typically done using iodine (I₂) and a base like potassium iodide or sodium hydroxide in a solvent such as methanol.[15][16]
-
The reaction yields 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran.
Step 4: Etherification [15]
-
The final step involves Williamson ether synthesis. The iodinated phenol is reacted with 2-diethylaminoethyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.[15]
-
The reaction mixture is typically heated to drive the reaction to completion.
-
After workup and purification, the Amiodarone free base is obtained. It is often converted to its hydrochloride salt for pharmaceutical use by treatment with HCl.[17]
Quantitative Data Summary
The following table summarizes typical quantitative data reported for the synthesis of Lidocaine. Data for Flecainide and Amiodarone synthesis can be highly variable depending on the specific route and scale.
| Compound | Synthetic Step | Starting Material | Product | Typical Yield (%) | Melting Point (°C) | Purity (HPLC) |
| Lidocaine | Step 1 | 2,6-Dimethylaniline | α-Chloro-2,6-dimethylacetanilide | 40 - 75%[6] | 149 - 151 °C[6] | >98% |
| Step 2 | α-Chloro-2,6-dimethylacetanilide | Lidocaine (free base) | 40 - 96.6%[6][18] | 68 - 71 °C[6] | >99.8%[18] | |
| Flecainide | Overall | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | Flecainide Acetate | ~89%[12] | 126 - 128 °C[11] | >99.7%[12] |
| Amiodarone | Overall | Salicylaldehyde | Amiodarone HCl | >50%[16] | Not specified | >99%[16] |
Note: Yields and purity are highly dependent on reaction conditions, scale, and purification methods. The values presented are illustrative based on literature reports.[6][11][12][16][18]
References
- 1. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 3. partone.litfl.com [partone.litfl.com]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Virtual Lab 2 - Synthesis of Lidocaine [qub.ac.uk]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. Novel antiarrhythmic compounds with combined class IB and class III mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lecturio.com [lecturio.com]
- 15. Amiodarone synthesis - chemicalbook [chemicalbook.com]
- 16. CN104262304A - Synthetic method of amiodarone hydrochloride - Google Patents [patents.google.com]
- 17. Synthetic method of amiodarone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]
High-Throughput Screening of Benzofuran Ketone Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of benzofuran ketone libraries, a class of compounds recognized for their broad therapeutic potential. Benzofuran ketones are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. These notes are intended to guide researchers in the design and execution of HTS campaigns to identify and characterize novel bioactive benzofuran ketone derivatives.
Introduction to Benzofuran Ketones in Drug Discovery
Benzofuran and its derivatives are heterocyclic compounds that serve as the core structure for numerous natural products and synthetic molecules with significant pharmacological properties. The incorporation of a ketone functional group can enhance the molecule's ability to interact with various biological targets, making benzofuran ketone libraries a valuable resource for drug discovery programs. High-throughput screening enables the rapid evaluation of large numbers of these compounds to identify "hits" with desired biological activity.
Key Biological Targets and Signaling Pathways
Benzofuran derivatives have been shown to modulate several critical signaling pathways implicated in disease. Two prominent pathways that can be targeted for the screening of benzofuran ketone libraries are the PI3K/Akt/mTOR and the NF-κB signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Benzofuran derivatives have been identified as inhibitors of this pathway, inducing apoptosis in cancer cells.[1][2] A high-throughput screen targeting components of this pathway could identify novel anticancer agents.
-
NF-κB Signaling Pathway: The NF-κB pathway plays a crucial role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Certain benzofuran derivatives have demonstrated the ability to inhibit NF-κB signaling, highlighting their potential as anti-inflammatory drugs.[3][4][5]
Data Presentation: Quantitative Analysis of Benzofuran Ketone Activity
The following tables summarize the biological activities of various benzofuran derivatives identified through screening campaigns. This data provides a comparative overview of their potency against different cell lines and protein targets.
Table 1: Anticancer Activity of Benzofuran Derivatives Against Various Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Benzofuran Derivative 26 [1] | MCF-7 | Breast Cancer | 0.057 |
| Benzofuran Derivative 36 [1] | MCF-7 | Breast Cancer | 0.051 |
| Hybrid 11 [6] | A549 | Lung Carcinoma | 8.57 |
| Hybrid 16 [6] | A549 | Lung Carcinoma | 0.12 |
| Hybrid 12 [6] | SGC7901 | Gastric Cancer | 16.27 |
| Hybrid 16 [6] | SGC7901 | Gastric Cancer | 2.75 |
| Compound 3 [6] | HeLa | Cervical Carcinoma | 1.136 |
| Benzofuran derivative 8 | HePG2 | Hepatocellular Carcinoma | 8.49 - 16.72 |
| Benzofuran derivative 9 | HePG2 | Hepatocellular Carcinoma | 6.55 - 13.14 |
| Benzofuran derivative 11 | HePG2 | Hepatocellular Carcinoma | 4 - 8.99 |
Table 2: Kinase Inhibitory Activity of Benzofuran Derivatives
| Compound Class | Kinase Target | IC50 (nM) |
| Benzofuran-3-one indole [2] | PI3Kα | Single-digit nanomolar |
| Benzofuran-3-one indole [2] | mTOR | Tunable selectivity |
| 2-Arylbenzofuran [3] | NF-κB pathway inhibition | Varies by substitution |
| Benzofuran derivative 8 | PI3Kα | 4.1 µM |
| Benzofuran derivative 9 | PI3Kα | 7.8 µM |
| Benzofuran derivative 11 | PI3Kα | 20.5 µM |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for high-throughput screening of benzofuran ketone libraries.
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed to be adaptable for various benzofuran ketone libraries.
Cell Viability/Cytotoxicity Screening using MTT Assay
This colorimetric assay is a widely used method to assess the effect of compounds on cell viability and proliferation.[6][7][8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzofuran ketone library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran ketone compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO-treated cells) and positive controls (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against compound concentration to determine the IC50 value for each active compound.
Luciferase Reporter Assay for Pathway Analysis (e.g., NF-κB)
This assay is used to screen for compounds that modulate the activity of a specific signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a pathway-responsive promoter.[10][11][12][13][14]
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene downstream of a promoter with response elements for a transcription factor of interest (e.g., NF-κB). Activation of the pathway leads to transcription factor binding and subsequent luciferase expression, which is quantified by measuring light output upon addition of the luciferin substrate.
Materials:
-
HEK293T or other suitable host cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Benzofuran ketone library
-
Pathway activator (e.g., TNF-α for NF-κB)
-
Dual-luciferase reporter assay system (lysis buffer, luciferase substrate, stop & glo reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Seed the transfected cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran ketone compounds for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL) to activate the NF-κB pathway. Incubate for a further 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white, opaque assay plate.
-
Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence (firefly activity).
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the luminescence (Renilla activity).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of NF-κB activity for each compound relative to the stimulated control.
TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for screening kinase inhibitors in a high-throughput format.[15][16][17][18]
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation and thus reduce the FRET signal.
Materials:
-
Purified kinase (e.g., PI3K, Akt, mTOR)
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-conjugated acceptor (e.g., XL665 or d2)
-
Assay buffer (typically containing HEPES, MgCl2, DTT, and BSA)
-
Benzofuran ketone library
-
Low-volume 384-well plates
-
TR-FRET compatible microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, ATP, and detection reagents in the assay buffer.
-
Compound Dispensing: Dispense nanoliter volumes of the benzofuran ketone compounds into the assay plates.
-
Kinase Reaction: Add the kinase and biotinylated substrate mixture to the wells. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Eu-antibody and SA-acceptor). Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Signal Reading: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound based on the decrease in the TR-FRET ratio relative to controls (no inhibitor and no enzyme). Fit the data to a dose-response curve to determine the IC50 values of the active compounds.
References
- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. tripod.nih.gov [tripod.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Luciferase Assay System Protocol [worldwide.promega.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for scaling up the synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
An Application Note for the Scalable Synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
Introduction: The Significance of a Key Pharmaceutical Intermediate
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is a critical ketone intermediate in the synthesis of several pharmacologically active molecules, most notably antiarrhythmic drugs such as Dronedarone.[1][2] The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
The successful and efficient large-scale production of this intermediate is paramount for ensuring a stable supply chain for these life-saving medications. However, transitioning a synthetic route from the laboratory bench to a pilot or industrial scale presents significant challenges. These include managing reaction exotherms, ensuring regioselectivity, optimizing reagent stoichiometry, and developing robust, scalable purification protocols.[6]
This technical guide provides a comprehensive, field-proven two-step methodology for the scalable synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. It is designed for researchers, chemists, and process development professionals, offering not only detailed protocols but also the underlying scientific rationale for key experimental choices, thereby ensuring both reproducibility and safety during scale-up.
Overall Synthetic Strategy
The selected synthetic pathway is a robust and economically viable two-stage process. This route is favored for its reliance on well-established, high-yielding reactions and commercially available starting materials.[7][8]
-
Stage 1: Synthesis of 2-Butylbenzofuran. The benzofuran core is constructed via the reaction of salicylaldehyde with methyl 2-bromohexanoate, followed by intramolecular cyclization.
-
Stage 2: Friedel-Crafts Acylation. The 2-butylbenzofuran intermediate is then acylated at the C3 position using 4-methoxybenzoyl chloride in a classic Friedel-Crafts reaction to yield the final target molecule.[1][9]
Caption: High-level overview of the two-stage synthetic pathway.
Part 1: Scalable Synthesis of 2-Butylbenzofuran Intermediate
Scientific Rationale and Mechanistic Insight
This synthesis begins with the O-alkylation of salicylaldehyde by methyl 2-bromohexanoate, using potassium carbonate as a mild and cost-effective base. The subsequent intramolecular condensation reaction is driven by heat (reflux conditions) and results in the formation of the stable benzofuran ring system. Toluene is an excellent solvent choice for scale-up due to its ability to azeotropically remove water generated during the reaction, its relatively high boiling point, and its lower toxicity compared to other options.[7]
Scale-Up Considerations
-
Reagent Addition: While the initial mixing is not significantly exothermic, on a large scale, portion-wise addition of the base (potassium carbonate) can help maintain better control over the initial reaction slurry.
-
Azeotropic Water Removal: For multi-kilogram scale reactions, equipping the reactor with a Dean-Stark apparatus is essential to efficiently remove water and drive the reaction to completion.
-
Workup and pH Adjustment: The acidification step using concentrated hydrochloric acid is highly exothermic and requires a robust cooling system for the reactor. Slow, controlled addition of the acid is critical to prevent a dangerous temperature spike. The pH must be carefully monitored to ensure complete protonation for the subsequent workup.
Detailed Experimental Protocol: Synthesis of 2-Butylbenzofuran
-
Reactor Setup: To a suitable glass-lined reactor equipped with mechanical stirring, a reflux condenser, a thermometer, and an inert gas inlet, add toluene (4 L per kg of salicylaldehyde), potassium carbonate (1.2 eq), and methyl 2-bromohexanoate (1.7 eq).
-
Initial Reaction: Begin stirring the mixture and add salicylaldehyde (1.0 eq) in batches at ambient temperature.[7]
-
Cyclization: Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for at least 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Quenching: Cool the reactor contents to room temperature. Add water (2 L per kg of salicylaldehyde) to the reactor.
-
Acidification: Under vigorous stirring and with efficient cooling, slowly add concentrated hydrochloric acid to adjust the pH of the aqueous layer to 1-2. Caution: This step is highly exothermic.
-
Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to yield crude 2-butylbenzofuran as an oil, which can be used in the next step without further purification or purified by vacuum distillation if required.
Part 2: Friedel-Crafts Acylation to Yield the Final Product
Scientific Rationale and Mechanistic Insight
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[10] In this step, a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), activates the 4-methoxybenzoyl chloride to form a highly electrophilic acylium ion.[11][12] The electron-rich 2-butylbenzofuran then attacks this electrophile, primarily at the C3 position. The choice of Lewis acid is critical for scale-up. While AlCl₃ is potent, it often needs to be used in stoichiometric amounts because it complexes strongly with the product ketone, complicating the workup.[13] SnCl₄ is often preferred on a larger scale as it can be more selective and the workup can be more manageable.[1] Dichloromethane is a common solvent, but for industrial applications, a switch to a solvent with a better environmental and safety profile, such as toluene, may be necessary, though this requires process re-optimization.[14]
Scale-Up Considerations
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture, which will deactivate the Lewis acid catalyst. All reagents, solvents, and the reactor must be scrupulously dry.[13]
-
Exotherm Control: The formation of the acylium ion complex and the subsequent acylation reaction are both highly exothermic. The Lewis acid must be added slowly at a low temperature (0-5 °C) to maintain control. A reactor with a high-performance cooling jacket is mandatory.[6]
-
Regioselectivity: While the C3 position is electronically favored, side reactions leading to acylation at other positions on the benzofuran ring can occur.[15] Maintaining a low reaction temperature is crucial for maximizing the yield of the desired C3 isomer.
-
Quenching: The quenching of the reaction by adding it to ice/water is extremely vigorous and exothermic. The reaction mixture must be transferred slowly onto a large excess of crushed ice with powerful agitation to dissipate the heat safely.
-
Purification: On a large scale, purification by column chromatography is often impractical. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) is the preferred method for obtaining the final product with high purity.[16]
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
Reactor Setup: Ensure a glass-lined reactor is clean, dry, and purged with nitrogen. Equip it with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
-
Initial Charge: Charge the reactor with anhydrous dichloromethane (DCM) (5-7 L per kg of 2-butylbenzofuran) and 2-butylbenzofuran (1.0 eq).[14] Cool the solution to 0-5 °C using a cooling bath.
-
Lewis Acid Addition: Slowly add tin(IV) chloride (SnCl₄) (1.2 eq) via the addition funnel over at least 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Acyl Chloride Addition: In a separate dry vessel, dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution to the reactor via the addition funnel at a rate that maintains the internal temperature between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C. Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: In a separate, larger vessel, prepare a mixture of crushed ice and water. With vigorous stirring, slowly transfer the reaction mixture from the reactor into the ice/water slurry. Caution: This is a highly exothermic and gas-evolving step. Ensure adequate ventilation and cooling.
-
Workup: Once the quench is complete, allow the mixture to warm to room temperature. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude solid product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol to yield (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone as a crystalline solid.
Quantitative Data and Process Workflow
Table 1: Summary of Key Reaction Parameters
| Parameter | Stage 1: 2-Butylbenzofuran Synthesis | Stage 2: Friedel-Crafts Acylation |
| Key Reactants | Salicylaldehyde, Methyl 2-bromohexanoate | 2-Butylbenzofuran, 4-Methoxybenzoyl chloride |
| Base / Catalyst | K₂CO₃ | SnCl₄ (or AlCl₃) |
| Molar Ratio | Salicylaldehyde:Bromo-ester:Base (1:1.7:1.2) | Benzofuran:Acyl Chloride:Lewis Acid (1:1.1:1.2) |
| Solvent | Toluene | Dichloromethane |
| Temperature | Reflux (~110-115 °C) | 0-5 °C |
| Typical Reaction Time | 2-3 hours | 2-4 hours |
| Purification Method | Vacuum Distillation (optional) | Recrystallization |
| Expected Yield | 85-95% (crude) | 75-85% (after recrystallization) |
Process Workflow Diagram
Caption: Detailed workflow for the Friedel-Crafts acylation stage.
Conclusion
The synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone can be reliably scaled up using the two-stage process outlined in this guide. Success hinges on meticulous attention to anhydrous conditions, robust temperature control to manage exothermic events, and the selection of appropriate purification strategies for large-scale operations. By understanding the chemical principles behind each step and anticipating the challenges of scale-up, development professionals can implement a safe, efficient, and economically viable manufacturing process for this vital pharmaceutical intermediate.
References
- 1. ias.ac.in [ias.ac.in]
- 2. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]
- 9. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. 傅-克酰基化反应 [sigmaaldrich.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. CN108440470A - A kind of synthetic method of 2- butyl -3- (4- hydroxy benzoyls) benzofuran - Google Patents [patents.google.com]
- 15. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone?
A1: The most prevalent method is the Friedel-Crafts acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced at the 3-position of the benzofuran ring, typically using a Lewis acid catalyst.
Q2: What are the main challenges encountered in the Friedel-Crafts acylation of 2-butylbenzofuran?
A2: The primary challenges include achieving high yield and controlling regioselectivity.[1] Side reactions, such as acylation at other positions of the benzofuran ring, can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. Catalyst deactivation and suboptimal reaction conditions are also common issues.
Q3: Are there alternative synthetic routes that avoid Friedel-Crafts acylation?
A3: Yes, an alternative route involves the reaction of 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer in the presence of a halogenating reagent and an acid catalyst.[2] This method is reported to have the advantages of being more economical and having higher reaction selectivity.[2]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of 2-butylbenzofuran is resulting in a low yield of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. What are the potential causes and how can I improve the yield?
Answer: Low yields in this synthesis can arise from several factors. Below is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid or a properly stored one. |
| Insufficient Catalyst | The ketone product can form a complex with the Lewis acid, rendering it inactive. For this reason, stoichiometric amounts of the catalyst are often required. You may need to optimize the molar ratio of the catalyst to the substrate. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, high temperatures can lead to side product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature. |
| Poor Quality of Reagents | Ensure the purity of 2-butylbenzofuran and 4-methoxybenzoyl chloride. Impurities can interfere with the reaction. |
| Inefficient Quenching and Work-up | The reaction should be carefully quenched by pouring the reaction mixture onto a mixture of ice and concentrated HCl. Inefficient extraction or the formation of emulsions during work-up can lead to product loss. |
Issue 2: Poor Regioselectivity and Formation of Isomers
Question: I am observing the formation of multiple products in my reaction mixture, suggesting poor regioselectivity. How can I favor the formation of the 3-acyl isomer?
Answer: Controlling the position of acylation is crucial for maximizing the yield of the desired product.
Strategies to Improve Regioselectivity:
| Factor | Recommendation |
| Choice of Catalyst | The choice of Lewis acid can influence regioselectivity. While AlCl₃ is common, other catalysts like SnCl₄ or Ytterbium triflate (Yb(OTf)₃) have been used and may offer better selectivity under specific conditions.[3] |
| Solvent Effects | The solvent can affect the reactivity and selectivity of the Friedel-Crafts reaction. Non-polar solvents like dichloromethane (DCM) or dichloroethane are commonly used. Experimenting with different solvents may improve the regiochemical outcome. |
| Reaction Temperature | Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Butylbenzofuran
This protocol is a general procedure based on literature reports. Optimization may be required for specific laboratory conditions.
Materials:
-
2-butylbenzofuran
-
4-methoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 2-butylbenzofuran (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by pouring it onto a stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | Dichloroethane | -20 to 25 | 24 | 78.7 | US5266711A |
| SnCl₄ | Dichloromethane | 0 - 5 | Not Specified | 78 | [4] |
| Yb(OTf)₃ | Toluene | 20 | Not Specified | Not Specified | [5] |
Visualizations
Caption: Synthetic workflow for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Caption: Troubleshooting workflow for low yield in the Friedel-Crafts acylation.
References
Technical Support Center: Purification of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound from a typical reaction mixture, primarily one resulting from a Friedel-Crafts acylation reaction.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The most common synthetic route to (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄).
A general reaction scheme is as follows:
Understanding the potential side reactions is crucial for effective purification. Key impurities may include:
-
Unreacted Starting Materials: 2-butylbenzofuran and 4-methoxybenzoyl chloride.
-
Regioisomers: Acylation at other positions of the benzofuran ring, although acylation at the 3-position is generally favored for 2-substituted benzofurans.
-
Demethylated Product: (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone, resulting from the cleavage of the methoxy ether by the Lewis acid catalyst.[1]
-
Hydrolyzed Acylating Agent: 4-methoxybenzoic acid, from the reaction of 4-methoxybenzoyl chloride with adventitious water.
-
Lewis Acid Residues: Remnants of the catalyst that can complicate purification.
II. Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take after the Friedel-Crafts acylation reaction is complete?
A1: The initial workup is critical for a successful purification. A typical procedure involves quenching the reaction mixture, usually with ice-cold water or dilute acid, to deactivate the Lewis acid catalyst. This is followed by extraction of the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer should then be washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like 4-methoxybenzoic acid and residual Lewis acids. A final wash with brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), will prepare the crude product for purification.
Q2: My crude product is an oil and won't solidify. How can I proceed with purification?
A2: Oiling out is a common issue, especially if residual solvent or low-melting impurities are present. First, ensure all solvent has been removed from the crude product under high vacuum. If it remains an oil, column chromatography is the recommended next step. Direct crystallization of an oil is often difficult.
Q3: What is the best method for monitoring the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification. It allows for the rapid assessment of the purity of fractions from column chromatography and for optimizing solvent systems for both chromatography and recrystallization. A common eluent system for TLC analysis of this compound and its impurities is a mixture of hexane and ethyl acetate. A starting ratio of 7:3 (hexane:ethyl acetate) can be a good starting point for observing the separation of the product from less polar starting materials and more polar byproducts.[1]
III. Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for separating the target compound from reaction byproducts.[2]
Problem 1: Poor separation of the desired product from a closely related impurity.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is not optimized. Use TLC to screen a range of solvent systems. A common starting point is a gradient of ethyl acetate in hexane or petroleum ether. For this specific compound, a gradient from 5% to 20% ethyl acetate in hexane is often effective. |
| Column Overloading | Too much crude material has been loaded onto the column, leading to broad, overlapping bands. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1. |
| Improper Column Packing | An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly, either by dry packing or as a slurry. |
Problem 2: The product is eluting with the solvent front.
| Potential Cause | Troubleshooting Steps |
| Eluent is too Polar | The solvent system is too strong, causing all components to move too quickly through the column. Start with a less polar eluent, such as pure hexane or a low percentage of ethyl acetate in hexane. |
Problem 3: The product is not eluting from the column.
| Potential Cause | Troubleshooting Steps |
| Eluent is not Polar Enough | The solvent system is too weak to move the product through the silica gel. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. |
| Compound Degradation on Silica | Benzofuran derivatives can be sensitive to the acidic nature of silica gel.[3] If degradation is suspected, minimize the time the compound spends on the column by using a faster flow rate or consider using deactivated (neutral) silica gel or alumina. |
Experimental Protocol: Column Chromatography
-
Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Packing: Pack a glass column with the silica gel slurry, ensuring a level and compact bed.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the desired product.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
IV. Troubleshooting Guide: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.
Problem 1: The compound does not dissolve in the hot solvent.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The compound has low solubility in the chosen solvent even at elevated temperatures. Try a more polar solvent or a solvent mixture. For ketones, solvents like acetone or ethanol can be effective.[4] |
Problem 2: The compound dissolves in the cold solvent.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The compound is too soluble in the chosen solvent at room temperature. Try a less polar solvent or a solvent mixture where the compound has lower solubility at room temperature. |
Problem 3: No crystals form upon cooling.
| Potential Cause | Troubleshooting Steps |
| Solution is not Saturated | Too much solvent was used. Slowly evaporate some of the solvent to concentrate the solution. |
| Supersaturation | The solution is supersaturated and requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. |
| Cooling too Rapidly | Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 4: The product "oils out" instead of crystallizing.
| Potential Cause | Troubleshooting Steps |
| High Concentration of Impurities | Impurities can lower the melting point of the product and inhibit crystallization. The product may require further purification by column chromatography before recrystallization. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the product. Choose a lower-boiling solvent. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Good starting points for this compound include isopropanol, ethanol, or a mixture of hexane and ethyl acetate.[1][5]
-
Dissolution: Place the compound to be recrystallized in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
V. Visualization of Purification Workflow
Caption: General workflow for the purification of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
VI. Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting the purification process.
VII. References
-
BenchChem. (2025). Technical Support Center: (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. BenchChem. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: stability issues of 2-Acetyldibenzofuran under experimental conditions. BenchChem. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--
-
Moodle@Units. Column Chromatography. Moodle@Units. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide. BenchChem. Retrieved from --INVALID-LINK--
References
Technical Support Center: Purifying Benzofuran Ketones by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of benzofuran ketones using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying benzofuran ketones?
A1: The most common stationary phase for the column chromatography of benzofuran ketones is silica gel.[1][2] Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is typically used for flash chromatography.[3] For compounds that may be sensitive to the acidic nature of silica, alternatives like alumina or deactivated silica gel can be employed.[4]
Q2: Which mobile phase (eluent) system should I start with?
A2: A mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the most common and effective mobile phase system for benzofuran ketones. A good starting point for a compound of "normal" polarity is a 10-50% ethyl acetate/hexane mixture. For less polar benzofuran ketones, you might start with 5% ethyl acetate/hexane, while more polar analogues may require 100% ethyl acetate or even a methanol/dichloromethane system.
Q3: What is the ideal retention factor (Rf) value on a TLC plate for good separation on a column?
A3: For optimal separation in flash column chromatography, the desired benzofuran ketone should have an Rf value between 0.2 and 0.35 in the chosen solvent system on a TLC plate.[5] An Rf in this range generally ensures that the compound does not elute too quickly (near the solvent front) or too slowly (requiring excessive solvent and leading to band broadening).
Q4: How can I separate positional isomers (ortho, meta, para) of a substituted benzofuran ketone?
A4: Separating positional isomers can be challenging due to their similar polarities. While HPLC is often more effective, careful optimization of the mobile phase in flash chromatography can achieve separation. Using a less polar solvent system to achieve low Rf values can improve resolution. Additionally, solvent systems containing aromatic solvents like toluene may help differentiate isomers by leveraging π-π interactions. In some cases, specialized stationary phases or techniques like reverse-phase chromatography may be necessary for complete separation.[6][7]
Q5: My benzofuran ketone seems to be degrading on the silica gel column. What can I do?
A5: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[2][4] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[8] Alternatively, using a less acidic stationary phase like alumina or florisil can be effective.[4] Performing a 2D TLC can help determine if your compound is unstable on silica.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of benzofuran ketones.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots (Co-elution) | - Inappropriate Solvent System: The polarity of the mobile phase is not optimal. - Column Overload: Too much sample has been loaded onto the column. - π-π Stacking: Aromatic rings of the benzofuran ketones and impurities are interacting, causing them to travel together. | - Optimize the Mobile Phase: Develop a solvent system where the desired compound has an Rf of 0.2-0.35. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Reduce Sample Load: Use a larger column or load less crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. - Disrupt π-π Interactions: Try adding a small amount of an aromatic solvent like toluene to the mobile phase. |
| Product Elutes Too Quickly (High Rf) | - Mobile Phase is Too Polar: The eluent is too strong, causing all compounds to move quickly through the column. | - Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product Does Not Elute (Stuck on Column) | - Mobile Phase is Not Polar Enough: The eluent is too weak to move the compound down the column. - Compound Degradation: The compound may have decomposed on the silica gel.[4] | - Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent. A "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds at the end of the run.[9] - Check for Degradation: Run a 2D TLC to assess stability on silica. If unstable, use a deactivated stationary phase or an alternative like alumina.[4] |
| Tailing of Spots | - Compound is Acidic or Basic: Interaction with the silica gel can cause tailing. - Column Channeling: Poor packing of the column can lead to uneven solvent flow. | - Add a Modifier to the Eluent: For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine or pyridine. - Repack the Column: Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Crystallization on the Column | - Low Solubility: The compound or an impurity has low solubility in the eluent and is crystallizing. | - Change the Solvent System: Find a solvent system where all components of the mixture are soluble.[4] - Pre-purification: Attempt a different purification method like recrystallization before the column to remove the insoluble component. |
Experimental Protocol: Flash Column Chromatography of a Benzofuran Ketone
This protocol provides a general procedure for the purification of approximately 1 gram of a crude benzofuran ketone.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare an appropriate mobile phase. A common system is a mixture of hexanes and ethyl acetate. For a compound with an Rf of ~0.3 in 20% ethyl acetate/hexanes, prepare approximately 1 L of this solvent mixture.
2. Column Selection and Packing:
-
Select a glass column with a diameter of about 40 mm.
-
Secure the column vertically with clamps.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (approximately 50-100 g for 1 g of crude material) in the mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
3. Sample Loading:
-
Dissolve the crude benzofuran ketone (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[8]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to achieve a steady flow rate (a drop rate of a few drops per second).
-
Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).
-
Monitor the separation by TLC analysis of the collected fractions.
5. Isolation of the Product:
-
Combine the fractions containing the pure benzofuran ketone.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Summary Table
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Alumina or deactivated silica can be used for acid-sensitive compounds. |
| Mobile Phase Systems | Hexanes/Ethyl Acetate | A common starting point is a 4:1 ratio. Dichloromethane/Methanol can be used for more polar compounds. |
| Target Rf Value (TLC) | 0.2 - 0.35 | This provides a good balance between elution time and separation efficiency.[5] |
| Sample Load | 1:30 to 1:100 (sample:silica) | Overloading the column will lead to poor separation. |
| Flow Rate | ~5 cm/min solvent level drop | A steady and consistent flow rate is crucial for good resolution. |
Visualizations
Caption: Troubleshooting workflow for column chromatography of benzofuran ketones.
Caption: Key relationships in benzofuran ketone purification by column chromatography.
References
- 1. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 2. physicsforums.com [physicsforums.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. gtfch.org [gtfch.org]
- 7. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Recrystallization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
This technical support guide provides detailed information and troubleshooting advice for the recrystallization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. The following sections are designed to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through effective crystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone?
A1: While a specific solvent system for this exact compound is not widely published, based on structurally similar compounds, a mixed solvent system of ethyl acetate and a non-polar co-solvent like hexane or diethyl ether is a recommended starting point. A patent for the closely related 2-butyl-3-(4-hydroxybenzoyl)benzofuran suggests recrystallization from ethyl acetate and diethyl ether.[1] For benzofuran derivatives in general, mixtures of methanol and acetone, sometimes with water, have also been proven effective.[]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To address this, try adding a small amount of additional solvent to the hot solution to decrease saturation. Slower cooling of the solution can also promote the formation of crystals over oil. If the issue persists, consider switching to a different solvent system with a lower boiling point.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
A3: If no crystals have formed, the solution is likely not saturated. You can induce crystallization by:
-
Scratching the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a nucleation site.
-
Reducing the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound.
-
Cooling further: Place the flask in an ice bath to further decrease the solubility of the compound.
Q4: The purity of my compound did not improve after recrystallization. What could be the reason?
A4: If the purity has not improved, it could be due to several factors. The chosen solvent may not be ideal for separating the desired compound from its impurities. It's also possible that the rate of crystallization was too rapid, leading to the trapping of impurities within the crystal lattice. Ensure that the solution cools slowly and undisturbed. If the impurity has very similar solubility properties to your compound, a different purification technique, such as column chromatography, may be necessary.
Experimental Protocol: Recrystallization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
This protocol is a general guideline based on the recrystallization of structurally similar compounds. Optimization may be required for your specific sample.
Materials:
-
Crude (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
-
Ethyl acetate
-
Hexane (or diethyl ether)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is hot, slowly add hexane (or diethyl ether) dropwise until the solution becomes slightly cloudy. Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Crystal Formation: As the solution cools, crystals of the purified compound should form. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane (or diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data for Related Benzofuran Derivatives
The following table summarizes recrystallization data for compounds structurally related to (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone to provide a comparative reference.
| Compound | Recrystallization Solvent(s) |
| (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | Acetone |
| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Petroleum ether-ethyl acetate (2:1 v/v) |
| 2-butyl-3-(4-hydroxybenzoyl)benzofuran | Ethyl acetate and diethyl ether |
| General Benzofuran Derivatives | Aqueous methanol or methanol-acetone |
Visual Guides
Experimental Workflow for Recrystallization
References
Overcoming poor regioselectivity in the acylation of 2-butylbenzofuran
Welcome to the technical support center for synthetic challenges in pharmaceutical and materials science. This guide is dedicated to researchers, chemists, and process development professionals encountering difficulties with the regioselective acylation of 2-butylbenzofuran. Poor control over the site of acylation is a frequent impediment, leading to challenging separations and diminished yields of the desired isomer. This document provides in-depth, field-proven insights and troubleshooting protocols to overcome these obstacles, ensuring the targeted synthesis of specific 2-butyl-acylbenzofuran isomers.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of 2-butylbenzofuran is producing a mixture of regioisomers. Why is this happening and which isomers are expected?
A1: This is a common and expected outcome of the classical Friedel-Crafts acylation on a 2-substituted benzofuran core. The reaction proceeds via electrophilic aromatic substitution, and several positions on the benzofuran ring are susceptible to attack by the acylium ion.
-
Electronic Factors: The benzofuran ring system's electron density is not uniformly distributed. While the 2-butyl group is an ortho-, para-directing activator for the benzene portion of the molecule, the oxygen heteroatom significantly influences the reactivity of the furan ring. Theoretical studies and experimental evidence show that electrophilic attack can occur at C3, C5, and C7. The C3 position is often kinetically favored due to the stability of the intermediate carbocation, but acylation at the C5 and C7 positions on the benzene ring is also common.[1]
-
Expected Isomers: You are likely observing a mixture of 2-butyl-3-acylbenzofuran, 2-butyl-5-acylbenzofuran, and 2-butyl-7-acylbenzofuran. The precise ratio of these isomers is highly dependent on the reaction conditions.
Q2: How can I improve the regioselectivity of my Friedel-Crafts acylation to favor the 3-acyl isomer?
A2: Improving the regioselectivity of your Friedel-Crafts acylation requires careful optimization of several reaction parameters. The goal is to find a set of conditions that favors the kinetic product (C3-acylation) over the thermodynamically more stable isomers.
-
Choice of Lewis Acid: The strength and steric bulk of the Lewis acid catalyst play a crucial role. While strong Lewis acids like AlCl₃ are effective at generating the acylium ion, they can also promote isomerization and the formation of multiple products. Experimenting with milder or sterically hindered Lewis acids can improve selectivity for the C3 position.
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetic product. Running the reaction at 0 °C or even -20 °C can significantly enhance the formation of the 3-acyl isomer.
-
Solvent: The choice of solvent can influence the reactivity of the acylium ion-Lewis acid complex and the solubility of the intermediates. Less polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.
Here is a decision-making workflow for optimizing your Friedel-Crafts acylation:
Troubleshooting Guides
Problem 1: Persistent formation of C5 and C7 isomers despite optimization of Friedel-Crafts conditions.
If you continue to observe significant amounts of the C5 and C7 acylated products, it may be necessary to move beyond the traditional Friedel-Crafts acylation and employ a more regioselective synthetic strategy.
The Vilsmeier-Haack reaction is an excellent alternative for introducing a formyl group (-CHO) with high regioselectivity at the C3 position of 2-substituted benzofurans.[2][3] The Vilsmeier reagent (formed from DMF and POCl₃) is a milder electrophile than the acylium ions used in Friedel-Crafts reactions, leading to greater selectivity.[3][4]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Butylbenzofuran
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[5]
-
Substrate Addition: Dissolve 2-butylbenzofuran (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir until the Vilsmeier complex is fully hydrolyzed.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-butylbenzofuran-3-carbaldehyde.
This method avoids the use of Lewis acids and can offer different regioselectivity compared to Friedel-Crafts conditions. While often used for C2 acylation of unsubstituted benzofurans, it can be adapted for C3 acylation of 2-substituted benzofurans.[6]
Experimental Protocol: TFAA-Mediated Acylation of 2-Butylbenzofuran
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE).
-
TFAA Addition: Cool the solution to 0 °C and add trifluoroacetic anhydride (TFAA) (5 equivalents) dropwise.
-
Substrate Addition: Add 2-butylbenzofuran (1 equivalent) to the reaction mixture.
-
Reaction: Warm the mixture to 70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Problem 2: Complete lack of reactivity or very low conversion.
If your reaction is not proceeding, it is likely due to issues with your reagents or reaction setup.
-
Inactivated Lewis Acid: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure that all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (nitrogen or argon).
-
Deactivated Substrate: If your 2-butylbenzofuran starting material has any electron-withdrawing groups on the benzene ring, this can significantly deactivate the system towards electrophilic substitution. In such cases, a stronger Lewis acid or higher reaction temperatures may be necessary, though this will likely come at the cost of regioselectivity.
-
Poor Quality Reagents: Ensure that your acylating agent (e.g., acyl chloride or anhydride) is of high purity. Degradation of the acylating agent can lead to reaction failure.
The following diagram illustrates the competing pathways in the acylation of 2-butylbenzofuran:
Data Summary
The following table provides a qualitative comparison of the different acylation methods discussed:
| Method | Typical Regioselectivity | Key Advantages | Key Disadvantages |
| Friedel-Crafts (Optimized) | Moderate to Good for C3 | One-step, readily available reagents | Often requires optimization, can still produce isomer mixtures |
| Vilsmeier-Haack | Excellent for C3 (formylation) | High regioselectivity, mild conditions | Limited to formylation (-CHO group) |
| TFAA-Mediated Acylation | Potentially good for C3 | Lewis acid-free, alternative selectivity | May require optimization for C3 selectivity on 2-substituted systems |
| Intramolecular Cyclization | Excellent (absolute) | Guarantees a single regioisomer | Multi-step synthesis, may have lower overall yield |
References
- 1. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
Stability of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in different solvents
This technical support center provides guidance on the stability of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions related to the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, exposure to light, temperature, and the presence of oxidizing or hydrolytic conditions. The benzofuran moiety is susceptible to oxidation and photodegradation, while the ketone group can be affected by solvent polarity.[1][2][3][4]
Q2: What is the recommended way to store a stock solution of this compound?
A2: To ensure maximum stability, stock solutions should be stored in amber vials to protect from light, at low temperatures (e.g., -20°C or -80°C), and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: In which types of solvents is (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone expected to be most stable?
A3: Generally, the compound is expected to be more stable in non-polar, aprotic solvents. Polar protic solvents may facilitate degradation pathways such as hydrolysis.[5][6] The polarity of the solvent can also influence the keto-enol tautomerism, which might affect its reactivity and stability.[2][3] Refer to Table 1 for a summary of expected stability in different solvent classes.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, benzofuran derivatives are known to undergo oxidative cleavage of the furan ring and photodegradation.[1][7] The ketone functionality may also be susceptible to reduction or other reactions depending on the experimental conditions. A plausible degradation pathway involves the oxidation of the benzofuran ring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Issue 1: Rapid degradation of the compound observed in a protic solvent like methanol or ethanol.
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Question: I am observing rapid degradation of my compound in methanol during my experiments. What could be the cause and how can I mitigate this?
-
Answer: Protic solvents like methanol can participate in degradation reactions, potentially through solvolysis or by promoting the formation of reactive species. The benzofuran ring system can be sensitive to acidic or basic conditions, which can be exacerbated in protic solvents.
-
Troubleshooting Steps:
-
Switch to an aprotic solvent: If your experimental design allows, consider using an aprotic solvent of similar polarity, such as acetonitrile or acetone.
-
Buffer the solution: If a protic solvent is necessary, ensure the pH is controlled and neutral by using a suitable buffer system.
-
Minimize exposure time: Prepare fresh solutions immediately before use and minimize the time the compound is in the protic solvent.
-
Lower the temperature: Conduct the experiment at the lowest feasible temperature to slow down the degradation rate.
-
-
Issue 2: Inconsistent results or appearance of unknown peaks in HPLC analysis after sample preparation.
-
Question: I am seeing unexpected peaks and inconsistent peak areas for my compound in my HPLC analysis. What could be the problem?
-
Answer: This issue often points to on-bench instability or degradation during sample preparation and analysis.
-
Troubleshooting Steps:
-
Evaluate solvent stability: Perform a simple experiment by dissolving the compound in your mobile phase or sample diluent and analyzing it at different time points (e.g., 0, 2, 4, 8 hours) while keeping it at room temperature. This will reveal if the solvent system is causing degradation.
-
Protect from light: Ensure that all sample preparation steps are carried out with minimal exposure to light. Use amber vials and cover sample trays.
-
Control temperature: Use a cooled autosampler if available to maintain sample integrity during the HPLC run.
-
Check for co-elution: The new peaks could be degradation products. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants.[8]
-
-
Issue 3: Loss of compound during storage of solid material.
-
Question: I have noticed a decrease in the purity of my solid compound over time. How should I store it properly?
-
Answer: Solid-state instability can occur due to exposure to air, light, and humidity.
-
Troubleshooting Steps:
-
Store under inert gas: Store the solid compound under an inert atmosphere like argon or nitrogen to prevent oxidation.
-
Use a desiccator: Keep the compound in a desiccator to protect it from moisture, which can promote hydrolysis.
-
Refrigerate or freeze: Store at low temperatures (2-8°C or -20°C) to reduce the rate of any potential degradation reactions.
-
Aliquot the material: If you need to frequently access the compound, consider aliquoting it into smaller, sealed containers to avoid repeated exposure of the entire batch to atmospheric conditions.
-
-
Data Presentation
Table 1: Summary of Expected Stability of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone in Different Solvent Types
| Solvent Class | Examples | Expected Stability | Potential Issues |
| Non-polar Aprotic | Hexane, Toluene | High | Low solubility |
| Polar Aprotic | Acetonitrile, DMSO, Acetone | Moderate to High | DMSO can be hygroscopic |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | Risk of solvolysis/hydrolysis |
| Halogenated | Dichloromethane (DCM) | Moderate | Potential for photo-induced degradation |
Note: This table provides general guidance based on the chemical structure. Empirical stability studies are recommended for specific experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines the steps to investigate the stability of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone under various stress conditions.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
Acids (0.1 N HCl) and Bases (0.1 N NaOH)
-
Oxidizing agent (3% H₂O₂)
-
HPLC system with a UV/PDA detector and preferably a Mass Spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours, then dissolve in acetonitrile for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples using a developed HPLC-UV/MS method. An unstressed sample should be used as a control.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Determine the percentage of degradation.
-
Identify major degradation products using the MS data.
-
The analytical method is considered "stability-indicating" if it can resolve the parent compound from all significant degradation peaks.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for the compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Oxidative degradation and detoxification of aqueous carbofuran by membrane anodic Fenton treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common side products in the synthesis of 2-butyl-3-(4-methoxybenzoyl)benzofuran
Technical Support Center: Synthesis of 2-butyl-3-(4-methoxybenzoyl)benzofuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-butyl-3-(4-methoxybenzoyl)benzofuran, a key intermediate in the manufacturing of pharmaceuticals like Dronedarone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-butyl-3-(4-methoxybenzoyl)benzofuran?
A1: The most prevalent method is the Friedel-Crafts acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride.[1] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), in an anhydrous aprotic solvent like dichloromethane or dichloroethane.[2][3]
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side products are typically regioisomers formed during the Friedel-Crafts acylation. Because the benzofuran ring can be acylated at multiple positions, you may observe the formation of 2-butyl-4-(4-methoxybenzoyl)benzofuran and 2-butyl-6-(4-methoxybenzoyl)benzofuran in addition to the desired 3-substituted product.[4] The exact ratio of these isomers can depend heavily on reaction conditions.
Q3: How can I minimize the formation of these regioisomeric side products?
A3: Minimizing regioisomers involves optimizing the reaction conditions. Key factors include the choice of Lewis acid, reaction temperature, and the rate of addition of reagents.[2] Running the reaction at lower temperatures can increase selectivity for the desired 3-position isomer. The molar ratios of the reactants and catalyst are also critical; using an appropriate excess of the acylating agent and catalyst can drive the reaction to completion but may also promote side product formation if not carefully controlled.[2]
Q4: Can poly-acylation occur?
A4: While less common than the formation of regioisomers, di-acylation is a potential side reaction, especially if the reaction conditions are too harsh (e.g., high temperature, large excess of acylating agent and catalyst). The product, 2-butyl-3-(4-methoxybenzoyl)benzofuran, is deactivated towards further electrophilic substitution, which helps to prevent poly-acylation.[5]
Q5: What are the best methods for purifying the final product?
A5: The crude product is typically purified using recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, is often effective for removing minor impurities.[6] For separating the desired product from its regioisomers, silica gel column chromatography is generally the most effective method due to the different polarities of the isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Poor Quality Starting Materials: 2-butylbenzofuran or 4-methoxybenzoyl chloride may be impure. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid. 2. Verify the purity of starting materials by NMR or GC-MS before starting the reaction. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature. |
| Multiple Spots on TLC Indicating a Mixture of Products | 1. Formation of Regioisomers: This is the most common cause, resulting from acylation at positions other than C-3.[4] 2. Incomplete Reaction: The presence of starting material (2-butylbenzofuran) alongside the product. 3. Degradation: Harsh reaction conditions may have led to the degradation of the product or starting materials. | 1. Optimize reaction conditions for better regioselectivity (e.g., lower temperature). Isolate the desired product using silica gel column chromatography. 2. Increase reaction time or the amount of acylating agent/catalyst. 3. Avoid excessively high temperatures and ensure a controlled, slow addition of reagents. |
| Product is a Dark Oil or Tar Instead of a Solid | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition. 2. Presence of Water: Water can lead to complex side reactions and decomposition of the catalyst and product. | 1. Maintain the recommended reaction temperature, using an ice bath for cooling, especially during the addition of reagents. 2. Use anhydrous solvents and reagents and ensure the reaction is protected from atmospheric moisture. |
Key Side Product Information
The following table summarizes information on the main product and its most likely side products.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-butyl-3-(4-methoxybenzoyl)benzofuran (Main Product) | (Structure not available) | C₂₀H₂₀O₃ | 308.37[7] |
| 2-butyl-4-(4-methoxybenzoyl)benzofuran (Side Product) | (Structure not available) | C₂₀H₂₀O₃ | 308.37 |
| 2-butyl-6-(4-methoxybenzoyl)benzofuran (Side Product) | (Structure not available) | C₂₀H₂₀O₃ | 308.37 |
Visual Guides
The following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Caption: Reaction scheme for the Friedel-Crafts acylation of 2-butylbenzofuran.
Caption: Troubleshooting workflow for synthesis issues.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative example for the synthesis of 2-butyl-3-(4-methoxybenzoyl)benzofuran.
Materials:
-
2-butylbenzofuran (1.0 eq)
-
4-methoxybenzoyl chloride (1.1 eq)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (1M HCl), aqueous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Add anhydrous dichloromethane to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains at 0 °C. Stir for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-butylbenzofuran (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2-butylbenzofuran solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding it to a beaker of crushed ice and 1M HCl. Stir vigorously for 15-20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired product from side products and unreacted starting materials. Combine the fractions containing the pure product and concentrate to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran.
References
- 1. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent [jstage.jst.go.jp]
- 2. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran | 83790-87-8 | IB31765 [biosynth.com]
Technical Support Center: Optimization of Reaction Conditions for Benzofuran Synthesis
Introduction: The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and pharmaceutical agents.[1][2] The ever-increasing demand for novel benzofuran derivatives has spurred the development of diverse and efficient synthetic methodologies.[3][4] This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing benzofuran synthesis. The following guides and FAQs address common issues encountered during experimental procedures, grounding our advice in established chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile strategies for synthesizing the benzofuran core?
A1: The most prevalent methods for benzofuran synthesis involve the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds through intramolecular or intermolecular cyclization reactions.[5] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern. Key strategies include:
-
Palladium-Catalyzed Reactions: These are widely used and include methods like Sonogashira or Heck couplings followed by intramolecular cyclization. A common and robust route involves the coupling of o-iodophenols with terminal alkynes.[1][5]
-
Copper-Catalyzed Synthesis: Copper catalysts offer a more cost-effective and environmentally friendly alternative to palladium for certain cyclization reactions.[6][7] These can be employed in one-pot syntheses from starting materials like o-hydroxy aldehydes and alkynes or for the ring closure of 2-haloaromatic ketones.[3][8]
-
Reactions from Salicylaldehydes: This classic approach involves the reaction of salicylaldehydes with compounds like α-haloketones (Perkin rearrangement) or ethyl chloroacetate, followed by cyclization and decarboxylation.[9][10]
-
Metal-Free Cyclizations: Methods using reagents like hypervalent iodine (e.g., PIDA) or Brønsted acids can mediate the oxidative cyclization of substrates such as ortho-hydroxystilbenes to form 2-arylbenzofurans.[8][11]
Q2: How do the electronic properties of substrates affect reaction outcomes?
A2: The electronic nature of the substituents on your aromatic precursors significantly impacts reaction efficiency and, in some cases, the reaction pathway itself.
-
Electron-Donating Groups (EDGs): On phenolic starting materials (e.g., salicylaldehydes or o-halophenols), EDGs (like -OCH₃, -CH₃) increase the nucleophilicity of the hydroxyl group, which can facilitate the crucial intramolecular C-O bond formation step, often leading to higher yields.[3][12]
-
Electron-Withdrawing Groups (EWGs): On the aryl halide partner in a cross-coupling reaction, EWGs (like -NO₂, -CN) can sometimes make the initial oxidative addition step more difficult, potentially slowing the reaction.[12] Conversely, on phenolic precursors, EWGs can decrease the nucleophilicity of the hydroxyl group, hindering the final cyclization.
Understanding these electronic effects is crucial for troubleshooting. If a reaction is failing with an electron-poor phenol, for instance, you may need more forcing conditions (higher temperature, stronger base) to promote the cyclization step.
Q3: What is the role of the catalyst system (metal, ligand, co-catalyst) in palladium-catalyzed syntheses?
A3: The catalyst system is the heart of the reaction, and its components work in concert to achieve the desired transformation efficiently.
-
Palladium Source: The choice of the palladium precursor (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) dictates the active Pd(0) species that enters the catalytic cycle. Some precursors are more stable or require different activation conditions.[5]
-
Ligand: The ligand (e.g., PPh₃, PCy₃, XPhos) stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. The steric bulk and electronic properties of the ligand are critical; for example, bulky phosphine ligands can promote the reductive elimination step, leading to faster product formation.[3][12]
-
Co-catalyst: In many Sonogashira coupling reactions, a copper(I) salt (typically CuI) is used as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This often accelerates the reaction and allows for milder conditions compared to copper-free protocols.[1][5][13]
Troubleshooting Guide
This guide addresses specific, common problems encountered during benzofuran synthesis in a direct question-and-answer format.
Q: My palladium-catalyzed synthesis from an o-iodophenol and a terminal alkyne is failing or giving very low yields (<10%). What is going wrong?
A: This is a frequent and multifaceted problem that can often be traced to the base, catalyst, or reaction environment.
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Potential Cause 1: Inappropriate Base Selection.
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Causality: If you are using a base like sodium bicarbonate (NaHCO₃) at high temperatures (>100°C), it can decompose to produce water.[5][14] Water can interfere with the palladium catalytic cycle, leading to the formation of inactive palladium hydroxides and significantly reduced yields.
-
Solution: Switch to an anhydrous base that is stable at your reaction temperature. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are highly effective.[5][6][12] Organic amines like triethylamine (NEt₃) can also serve as both the base and a solvent.[1]
-
-
Potential Cause 2: Catalyst Inefficiency or Deactivation.
-
Causality: The chosen palladium catalyst may not be optimal for your specific substrates. Furthermore, impurities in starting materials or solvents (especially oxygen) can poison the catalyst.[13] At excessively high temperatures, thermal decomposition of the catalyst or starting materials can lead to the formation of palladium black (inactive Pd metal) and "tarring."[5][13]
-
Solution:
-
Degas Your Solvent: Thoroughly degas the solvent by bubbling an inert gas (Argon or Nitrogen) through it or by using freeze-pump-thaw cycles. This removes dissolved oxygen.[13]
-
Screen Catalysts and Ligands: If (PPh₃)₂PdCl₂ is failing, consider a more robust palladium source like Pd(PPh₃)₄ or screen different phosphine ligands that may offer better stability and reactivity for your system.[5][12]
-
Optimize Temperature: Do not assume higher is better. Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., start at 70-90 °C).[5][12]
-
-
-
Potential Cause 3: Side Reactions.
-
Causality: A common side reaction, particularly when using a copper co-catalyst, is the homocoupling of the terminal alkyne (Glaser coupling) to form a diyne. This consumes your alkyne and reduces the yield of the desired product.[13]
-
Solution: Minimize the concentration of the copper catalyst (e.g., reduce from 5 mol% to 2 mol%) or consider a copper-free Sonogashira protocol.[6][13] Slow addition of the alkyne to the reaction mixture can also help suppress this side reaction by keeping its instantaneous concentration low.[13]
-
Q: My reaction works, but I isolate significant amounts of the uncyclized Sonogashira coupling product instead of the benzofuran. How can I promote the final cyclization step?
A: This outcome indicates that the initial C-C bond formation is successful, but the subsequent intramolecular C-O bond formation (the 5-endo-dig cyclization) is the rate-limiting or failing step.
-
Potential Cause: Suboptimal Conditions for Cyclization.
-
Causality: The conditions (base, solvent, temperature) may be suitable for the Sonogashira coupling but not for the cyclization. The cyclization requires deprotonation of the phenolic hydroxyl group, and if the base is not strong enough or the temperature is too low, this step will be slow or may not occur.
-
Solution: Adjust Reaction Parameters Post-Coupling.
-
Increase Temperature: After TLC indicates the consumption of the o-iodophenol, consider increasing the reaction temperature by 10-20 °C to provide the activation energy needed for cyclization.
-
Use a Stronger Base: A stronger base can more effectively deprotonate the phenol. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its greater solubility and the "caesium effect," which promotes intramolecular reactions.[12][13]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can facilitate the cyclization step more effectively than less polar solvents like toluene in some cases.[6]
-
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize typical starting conditions for common benzofuran syntheses. These should be viewed as starting points for optimization.
Table 1: Optimization of Palladium/Copper-Catalyzed Benzofuran Synthesis [1][6]
| Parameter | Condition 1 (Sonogashira/Cyclization) | Condition 2 (One-Pot) | Rationale & Notes |
| Starting Materials | o-Iodophenol, Terminal Alkyne | o-Iodophenol, Terminal Alkyne | Condition 1 is a classic, robust method. |
| Pd Catalyst | (PPh₃)₂PdCl₂ (2 mol%) | Pd(OAc)₂ (2-5 mol%) | Catalyst choice can be substrate-dependent. |
| Cu Co-catalyst | CuI (2-4 mol%) | CuI (2-5 mol%) | Essential for Sonogashira; can be omitted in copper-free variants. |
| Base | NEt₃ or K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₃PO₄ and Cs₂CO₃ are strong, non-nucleophilic bases suitable for promoting cyclization. |
| Solvent | NEt₃ or DMF | DMSO or Toluene | DMSO is a polar aprotic solvent that can aid in the cyclization step. |
| Temperature | 70-100 °C | 80-110 °C | Monitor for starting material decomposition at higher temperatures. |
| Yield Range | 70-95% | 65-90% | Highly dependent on the specific substrates used. |
Table 2: Optimization of Copper-Catalyzed Benzofuran Synthesis [1][3]
| Parameter | Condition 1 (One-Pot, DES) | Condition 2 (Intramolecular Cyclization) | Rationale & Notes |
| Starting Materials | o-Hydroxy Aldehyde, Amine, Alkyne | o-Halophenol, Alkyne | Condition 1 is a greener, multi-component reaction. |
| Cu Catalyst | CuI (5 mol%) | CuI (5-10 mol%) | Copper(I) iodide is a common and effective catalyst. |
| Base | Not required (amine is a reactant) | Cs₂CO₃ (2 equiv.) | A base is required to deprotonate the phenol for cyclization in Condition 2. |
| Solvent | Deep Eutectic Solvent (ChCl:EG 1:2) | Pyridine or DMF | DES offers an environmentally benign alternative to traditional organic solvents. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are often needed for the intramolecular C-O bond formation. |
| Yield Range | 70-91% | 60-85% | Yields are generally good, especially with electron-donating groups on the aldehyde. |
Visualization of Synthetic Workflows
The optimization of a synthetic reaction follows a logical workflow. The diagrams below illustrate a troubleshooting process and a simplified reaction mechanism.
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.[13]
Caption: Simplified pathway for benzofuran synthesis via Sonogashira coupling.[5]
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [1][5]
This protocol describes a widely used one-pot method for the synthesis of 2-substituted benzofurans.
-
Reaction Setup: To a sealable reaction tube or Schlenk flask, add the o-iodophenol (1.0 equiv.), palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly flush with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., triethylamine or DMF) via syringe, followed by the base (if not using NEt₃ as the solvent, e.g., K₂CO₃, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Securely cap the vessel and place it in a preheated oil bath at the optimized temperature (e.g., 70-90 °C).
-
Monitoring: Allow the reaction to stir for the required time (typically 2-20 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS by periodically taking aliquots.
-
Workup: Upon completion, cool the reaction vessel to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzofuran derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone?
A1: Common impurities can originate from the synthetic route used. Given that a frequent synthesis method is the Friedel-Crafts acylation of a 2-butylbenzofuran derivative with 4-methoxybenzoyl chloride, potential impurities include:
-
Unreacted Starting Materials: Residual 2-butylbenzofuran and 4-methoxybenzoyl chloride.
-
Side Products: Isomers formed during the acylation reaction or byproducts from competing side reactions.
-
Residual Solvents: Solvents used in the reaction or initial workup, such as chlorobenzene or dichloromethane.
-
Related Aldehydes and Ketones: These can be present from side reactions or as contaminants in the starting materials.[1]
Q2: What are the primary methods for purifying (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone?
A2: The most effective and commonly used purification techniques for benzofuran derivatives and aromatic ketones are column chromatography, recrystallization, and liquid-liquid extraction.[2] The choice of method depends on the nature and quantity of the impurities present.
Q3: Which solvents are recommended for recrystallization?
A3: For compounds with similar structures, acetone has been shown to yield high purity (>99.7%).[3] Other common solvent systems for benzofuran derivatives include mixtures like aqueous methanol or methanol-acetone.[2] The ideal solvent or solvent system should be determined empirically by testing the solubility of your crude product in various solvents at room temperature and at elevated temperatures.
Q4: When is column chromatography the preferred method?
A4: Column chromatography is highly effective for separating compounds with different polarities. It is the preferred method when dealing with a complex mixture of impurities or when impurities have similar solubility characteristics to the target compound, making recrystallization ineffective.[2] A common stationary phase is silica gel, with mobile phases typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[2]
Q5: Can liquid-liquid extraction be used for purification?
A5: Yes, liquid-liquid extraction is a powerful technique, particularly for removing reactive aldehyde and unhindered ketone impurities.[4] By treating the sample with a saturated sodium bisulfite solution, these impurities form charged adducts that are soluble in the aqueous phase and can be easily separated from the desired product, which remains in the organic layer.[5][6] This method is often successful when column chromatography fails to remove specific aldehyde contaminants.[5][6]
Troubleshooting Guide
Problem: My sample purity is low after a single recrystallization.
-
Possible Cause: The chosen solvent may not be optimal, or there may be a significant amount of impurities with similar solubility to your product.
-
Solution:
-
Optimize the Solvent System: Test a range of solvents and solvent mixtures to find one that dissolves the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.
-
Pre-Purification: If the sample is heavily contaminated, consider a preliminary purification step like column chromatography before recrystallization.
-
Problem: I am seeing multiple spots on my TLC plate after column chromatography.
-
Possible Cause: The solvent system (mobile phase) may not have the correct polarity to effectively separate the components.
-
Solution:
-
Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A good starting point for benzofuran derivatives is a petroleum ether/ethyl acetate mixture.[2]
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help separate compounds with very similar retention factors (Rf).
-
Check for Overloading: Ensure you have not loaded too much crude material onto the column, as this can lead to poor separation.
-
Problem: An aldehyde or reactive ketone impurity persists even after chromatography.
-
Possible Cause: Some aldehydes and ketones can co-elute with the target compound, making separation by chromatography difficult.[5]
-
Solution:
Data on Purification Methods
The following table summarizes the applicability and effectiveness of different purification techniques for (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
| Purification Method | Target Impurities | Typical Purity Achieved | Advantages | Limitations |
| Recrystallization | Crystalline solids with different solubility profiles | >99% (with optimization)[3] | Simple, scalable, cost-effective for removing small amounts of impurities. | Ineffective if impurities have similar solubility; can lead to product loss. |
| Column Chromatography | Wide range of impurities with different polarities | 95-99% | Highly versatile, separates complex mixtures. | Can be time-consuming, requires larger volumes of solvent, may not separate all impurities.[5] |
| Liquid-Liquid Extraction (with NaHSO₃) | Aldehydes and sterically unhindered ketones[4] | >95% removal of target impurity[4] | Fast, simple, highly specific and effective when other methods fail.[5][6] | Only effective for reactive carbonyl compounds; may require pH adjustments. |
Experimental Protocols
Protocol 1: Recrystallization from an Acetone/Water System
-
Dissolution: In a fume hood, dissolve the crude (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone sample in a minimal amount of hot acetone.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot acetone solution until it becomes slightly cloudy (the saturation point). If too much water is added, add a small amount of hot acetone to redissolve the precipitate.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold acetone/water mixture.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a slightly more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting the column with your chosen solvent system (e.g., 9:1 hexanes:ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Protocol 3: Bisulfite Extraction for Aldehyde/Ketone Removal
This protocol is adapted for removing reactive carbonyl impurities from an organic mixture.[4][5]
-
Dissolution: Dissolve the impure sample in methanol (for aromatic aldehydes) or dimethylformamide (for aliphatic aldehydes/ketones) in a separatory funnel.[4]
-
Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. Shake the funnel vigorously for approximately 30-60 seconds. Caution: This should be performed in a fume hood as sulfur dioxide gas can be generated.[5]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) to the separatory funnel and shake vigorously to perform the extraction.[5]
-
Layer Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the impurity, should be drained off.
-
Washing: Wash the remaining organic layer with deionized water and then with brine to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification and analysis of the target compound.
Caption: Decision tree for selecting the appropriate purification method based on impurity type.
Caption: Diagram illustrating the separation of an aldehyde impurity via bisulfite extraction.
References
- 1. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Demethylation of Methoxy-Substituted Benzophenones
Welcome to the technical support center for challenges in the demethylation of methoxy-substituted benzophenones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the demethylation of methoxy-substituted benzophenones.
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Reaction or No Product Formation | Insufficient reagent stoichiometry. | Increase the molar equivalents of the demethylating agent. For instance, with BBr₃, using 2.2 equivalents or more may be necessary.[1] |
| Reaction temperature is too low. | Gradually increase the reaction temperature. Some methods require elevated temperatures, such as refluxing with sodium ethanethiolate in DMF at 100°C.[2] | |
| Deactivated methoxy group. | Methoxy groups para to the benzophenone carbonyl can be less reactive towards Lewis acids due to decreased Lewis basicity.[2] Consider using a stronger nucleophilic reagent like sodium ethanethiolate.[2] | |
| Poor substrate solubility. | Ensure your substrate is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvent systems. | |
| Low Yield | Difficult work-up leading to product loss. | During work-up with BBr₃, quenching with methanol followed by removal under reduced pressure before extraction can sometimes resolve issues with agglomerates forming between aqueous and organic layers.[3] Using brine during extraction can also help break up emulsions.[3] |
| Side reactions or product degradation. | Harsh reagents like HBr can have low functional group tolerance.[4] Consider milder reagents like BBr₃ at low temperatures.[1][4] | |
| Reagent quality. | Use fresh or properly stored reagents. For example, TMSI is prone to hydrolysis and can be generated in situ from TMSCl and NaI.[5] | |
| Lack of Regioselectivity in Poly-methoxy Systems | Steric hindrance or electronic effects. | The choice of demethylating agent can influence regioselectivity. For selective demethylation of ortho-methoxy groups, reagents like sodium ethanethiolate in DMF have been used.[6] For flavanones, AlCl₃ in ether has been used for selective demethylation of the 5-position.[7] |
| Reaction conditions are too harsh. | Milder conditions often favor selectivity. For example, performing BBr₃ demethylation at 0°C or even -78°C can improve selectivity.[1] | |
| Formation of Agglomerates During Work-up | Formation of insoluble boron complexes. | After quenching the reaction with methanol, ensure all methanol is removed under reduced pressure before proceeding with aqueous work-up and extraction.[3] Direct quenching with ice-water is an alternative.[3] |
| Unwanted Side Reactions (e.g., Halogenation) | Presence of impurities or water in the reaction. | In some cases, a controlled amount of water in the solvent can reduce the formation of chlorinated side-products when using AlCl₃.[8] |
Frequently Asked Questions (FAQs)
Q1: Which is the best reagent for demethylating a methoxy group para to the carbonyl of a benzophenone?
A1: Methoxy groups para to a carbonyl are often resistant to electrophilic demethylating agents like BBr₃ due to the electron-withdrawing effect of the carbonyl, which decreases the Lewis basicity of the methoxy oxygen.[2] In such cases, a nucleophilic reagent is often more effective. Sodium ethanethiolate in a polar aprotic solvent like DMF at elevated temperatures has been used successfully, though reproducibility can be a concern.[2]
Q2: I am using BBr₃ for demethylation and my reaction is not going to completion. What can I do?
A2: There are several factors to consider. First, ensure you are using a sufficient excess of BBr₃; often 2-3 equivalents or more are required per methoxy group.[1] The reaction may also require a longer reaction time or a gradual increase in temperature from 0°C to room temperature. Monitor the reaction progress by TLC. If the reaction is still incomplete, your substrate may be too deactivated for BBr₃ under your current conditions.
Q3: How can I achieve selective demethylation of one methoxy group in a polymethoxy-substituted benzophenone?
A3: Achieving regioselectivity can be challenging and is highly substrate-dependent. Generally, methoxy groups ortho to a carbonyl or hydroxyl group are more readily cleaved. The choice of reagent is critical. For example, AlCl₃ in acetonitrile has been used for the selective demethylation of ortho-methoxy groups in some acetophenones.[6] Careful control of reaction conditions such as temperature and reaction time is also crucial.
Q4: What are some common work-up procedures for BBr₃ demethylation reactions?
A4: A common procedure involves cooling the reaction mixture to 0°C and slowly quenching with methanol. The solvent is then removed under reduced pressure. The residue is then taken up in a solvent like DCM or ether and washed with water or saturated aqueous NaHCO₃.[1][3] An alternative is to directly and carefully quench the reaction mixture with ice-water before extraction.[3] If an agglomerate forms between the organic and aqueous layers, adding brine can help to break it up.[3]
Q5: Are there any "greener" alternatives for demethylation?
A5: Yes, research is ongoing into more environmentally friendly methods. One reported method uses mineral acids like HCl or H₂SO₄ in high-temperature pressurized water, which can provide high yields and often only requires a simple extraction for work-up.[9]
Experimental Protocols
Protocol 1: General Procedure for Demethylation using Boron Tribromide (BBr₃)
-
Preparation: Dissolve the methoxy-substituted benzophenone (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C or -78°C in an ice or dry ice/acetone bath, respectively.[1][10]
-
Reagent Addition: Slowly add a 1M solution of BBr₃ in DCM (2.0-3.0 eq. per methoxy group) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction to stir at the cooled temperature for a period (e.g., 1 hour), then let it warm to room temperature and stir overnight.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of methanol.
-
Work-up: Remove the solvents under reduced pressure. Partition the residue between an organic solvent (e.g., DCM or ether) and water or saturated aqueous sodium bicarbonate.[1] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.[10]
Protocol 2: Demethylation using Sodium Ethanethiolate
-
Preparation: In a flask under an inert atmosphere, add sodium ethanethiolate (excess, e.g., 3-5 eq.) to anhydrous dimethylformamide (DMF).
-
Substrate Addition: Add the methoxy-substituted benzophenone (1.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 100°C and stir for several hours, monitoring the reaction by TLC.[2]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with an acid like acetic acid or dilute HCl.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography.
Visualizations
Caption: General experimental workflow for the demethylation of methoxy-substituted benzophenones.
Caption: Decision flowchart for selecting a demethylating reagent.
Caption: Key factors affecting the regioselectivity of demethylation.
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. WO2015155181A1 - O-demethylating process of methoxy substituted morphinan-6-one derivatives - Google Patents [patents.google.com]
- 9. Efficient demethylation of aromatic methyl ethers with HCl in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Basic Benzofuran Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for resolving common chromatographic challenges encountered during the HPLC analysis of basic benzofuran derivatives. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but also the underlying scientific principles to empower your troubleshooting process. This resource is structured in a practical question-and-answer format to directly address the issues you may be facing in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with my basic benzofuran compound on a C18 column. What is the most likely cause?
The most common reason for peak tailing of basic compounds, such as many benzofuran derivatives, in reversed-phase HPLC is secondary interactions with the stationary phase.[1][2] Specifically, basic functional groups (like amines) on your molecule can interact with acidic residual silanol groups on the surface of the silica-based packing material.[1][2][3] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to a distorted peak shape where the latter part of the peak is elongated.[1][2]
Q2: How does the pH of my mobile phase affect the peak shape of my basic benzofuran compound?
Mobile phase pH is a critical parameter that directly influences the ionization state of both your basic analyte and the residual silanol groups on the column.[4][5][6][7]
-
At mid-range pH (e.g., pH 4-7): Your basic benzofuran compound will likely be protonated (positively charged), while the silanol groups (with a pKa typically around 3.5-4.5) will be deprotonated (negatively charged). This leads to strong ionic interactions, causing significant peak tailing.[1][8]
-
At low pH (e.g., pH < 3): By lowering the pH, you protonate the silanol groups, effectively neutralizing their negative charge.[1][9] This minimizes the secondary ionic interactions with your protonated basic analyte, resulting in a more symmetrical peak.
-
At high pH (e.g., pH > 8): At a sufficiently high pH (typically 2 pH units above the pKa of your basic compound), the analyte itself is deprotonated and becomes neutral.[10] This can also lead to improved peak shape by eliminating the ionic interactions. However, this approach requires a pH-stable column.
When the mobile phase pH is close to the analyte's pKa, you can have a mixture of ionized and unionized forms, which can lead to peak distortion or splitting.[5][6][7]
Q3: What is an "end-capped" column, and will it help with peak tailing?
An end-capped column has undergone a secondary chemical treatment to block many of the residual silanol groups that remain after the primary bonding of the C18 chains.[1][11] This process reduces the number of available sites for secondary interactions with basic analytes.[1] Using a highly deactivated, end-capped column is a very effective strategy to minimize peak tailing for basic compounds.[1][8]
Troubleshooting Guides
Issue 1: Persistent Peak Tailing Despite Using an End-Capped Column
Even with an end-capped column, you might still observe peak tailing. Here’s a systematic approach to troubleshoot this issue:
Step 1: Mobile Phase pH Optimization
This is the most powerful tool for improving the peak shape of ionizable compounds.[6][7]
-
Protocol for pH Optimization:
-
Prepare a series of mobile phases with identical organic modifier concentrations but varying pH. A good starting point is to test pH 2.5, 3.0, and 3.5 using a suitable buffer like phosphate or formate.
-
Ensure your column is stable at the chosen pH range. Standard silica-based columns can degrade at pH below 2.[4]
-
Inject your benzofuran standard at each pH and observe the peak shape and retention time.
-
Select the pH that provides the best peak symmetry (tailing factor closest to 1.0).
-
Step 2: Buffer Selection and Concentration
Buffers are crucial for maintaining a stable pH and can also help to mask residual silanol interactions.[2][12][13]
-
Considerations:
Step 3: Use of Mobile Phase Additives (Ion-Pairing Agents)
For particularly challenging separations, an ion-pairing agent can be used. These are molecules that have a hydrophobic part and an ionic part. For basic (positively charged) analytes, an anionic ion-pairing agent like an alkyl sulfonate is used.[15][16] The agent pairs with the analyte, forming a neutral complex that has better retention and peak shape. However, ion-pairing agents can be difficult to remove from the column and may require dedicated columns.[17]
Issue 2: All Peaks in the Chromatogram are Tailing
If not just your basic benzofuran but all peaks are tailing, the issue is likely not chemical in nature but rather a system or column problem.
Step 1: Check for Column Voids or Contamination
A void at the head of the column or a blocked frit can cause peak distortion for all compounds.[1][2]
-
Troubleshooting:
Step 2: Minimize Extra-Column Volume
Excessive volume between the injector and the detector can lead to band broadening and peak tailing.[8]
-
Troubleshooting:
-
Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches).[8]
-
Ensure all fittings are properly connected to avoid dead volume.
-
Issue 3: Peak Shape Varies Between Injections
Inconsistent peak shape can be a sign of an unstable method.
Step 1: Ensure Proper Equilibration
The column needs to be fully equilibrated with the mobile phase, especially when using buffers or additives.[18] Insufficient equilibration can lead to shifting retention times and variable peak shapes.
Step 2: Check the Sample Solvent
The solvent used to dissolve your sample can have a significant impact on peak shape.[19][20][21]
-
Best Practice: Ideally, dissolve your sample in the mobile phase.[20] If a stronger solvent is used, the peak shape can be distorted, especially for early-eluting peaks.[19][21][22] Try to use the weakest possible solvent that maintains the solubility of your analyte.
Data and Visualizations
Table 1: Effect of Mobile Phase pH on Peak Tailing of a Basic Benzofuran Compound
| Mobile Phase pH | Tailing Factor (As) | Retention Time (min) |
| 6.8 | 2.5 | 4.2 |
| 4.5 | 1.8 | 5.8 |
| 3.0 | 1.2 | 7.5 |
| 2.5 | 1.1 | 8.1 |
As the pH is lowered, the tailing factor decreases, indicating a more symmetrical peak. The retention time increases due to the suppression of silanol interactions and increased hydrophobicity of the protonated analyte.
Diagram 1: Mechanism of Peak Tailing for Basic Compounds
Caption: Interaction of a protonated basic benzofuran with ionized silanol groups.
Diagram 2: Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. lctsbible.com [lctsbible.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. acdlabs.com [acdlabs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 13. HPLC Buffers for Sharp and Symmetrical Peaks - Valencylab [valencylab.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 17. welch-us.com [welch-us.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
How to resolve co-eluting impurities in benzofuran analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting impurities during benzofuran analysis.
Troubleshooting Guides
Issue: My primary benzofuran peak is not baseline resolved from an impurity.
Co-eluting peaks are a common challenge in chromatographic analysis, leading to inaccurate quantification and identification. This guide provides a systematic approach to troubleshoot and resolve this issue.
1. Initial Assessment and Detection
Before modifying your method, it's crucial to confirm the presence of a co-eluting impurity.
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, can indicate the presence of a hidden overlapping peak.[1]
-
Diode Array Detector (DAD/PDA) Analysis: A DAD or PDA detector can assess peak purity by comparing UV-Vis spectra across the chromatographic peak. If the spectra are not identical, co-elution is likely.[1]
-
Mass Spectrometry (MS) Analysis: If your system is equipped with a mass spectrometer, you can examine the mass spectra across the peak. A change in the mass-to-charge ratio (m/z) across the peak profile is a definitive indicator of co-elution.[1]
2. Chromatographic Method Optimization
If co-elution is confirmed, the following method development strategies can be employed to improve separation.
-
Mobile Phase Modification:
-
Solvent Selectivity: Switching the organic modifier in your mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter the elution pattern and improve resolution.
-
pH Adjustment: For ionizable impurities, adjusting the mobile phase pH can significantly impact retention times and selectivity.
-
Solvent Strength: Weaken your mobile phase (decrease the percentage of organic solvent) to increase the retention time and potentially improve the separation of closely eluting compounds.[1]
-
-
Stationary Phase Selection:
-
Alternative Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase. Pentafluorophenyl (PFP) columns are particularly effective for separating aromatic and positional isomers due to their unique pi-pi and dipole-dipole interactions.[2][3]
-
Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) can significantly increase column efficiency and improve the resolution of closely eluting peaks.
-
-
Temperature Adjustment: Varying the column temperature can influence the selectivity of the separation. Experiment with both higher and lower temperatures to find the optimal condition for resolving your compounds of interest.
3. Advanced Separation and Detection Techniques
For particularly challenging separations, more advanced techniques may be necessary.
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique involves using two columns with different selectivities to achieve a higher degree of separation than is possible with a single column.
-
Mass Spectrometry (MS) as a Detector: Even if chromatographic separation is not fully achieved, a mass spectrometer can often differentiate and quantify co-eluting compounds based on their different mass-to-charge ratios.
Frequently Asked Questions (FAQs)
Q1: What are common impurities in benzofuran synthesis?
A1: Common impurities can include starting materials, reagents, byproducts from side reactions, and isomers of the target benzofuran derivative. The specific impurities will depend on the synthetic route employed.
Q2: My peak looks symmetrical, but the peak purity test fails. What should I do?
A2: A symmetrical peak does not always guarantee purity. The peak purity analysis from a DAD/PDA detector is a more reliable indicator. Trust the spectral data and proceed with method optimization to resolve the suspected co-eluting impurity.[1]
Q3: How do I choose between a C18 and a PFP column for benzofuran analysis?
A3: While C18 columns are a good starting point for many reversed-phase separations, PFP columns often provide superior selectivity for aromatic compounds like benzofuran and its isomers.[2][3] If you are struggling to resolve closely related aromatic impurities on a C18 column, a PFP column is a logical next step.
Q4: Can I just change the gradient to resolve co-eluting peaks?
A4: Adjusting the gradient can sometimes improve separation, particularly for complex mixtures with a wide range of polarities. However, for closely eluting isomers or structurally similar impurities, changing the selectivity of the chromatographic system (i.e., mobile phase composition or stationary phase) is often more effective.
Data Presentation
The following table provides a representative comparison of the performance of a standard C18 column versus a Pentafluorophenyl (PFP) column for the separation of benzofuran from a hypothetical co-eluting positional isomer.
| Parameter | Method A: C18 Column | Method B: PFP Column |
| Column | C18, 4.6 x 150 mm, 5 µm | PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Retention Time (Benzofuran) | 5.2 min | 6.5 min |
| Retention Time (Isomer) | 5.4 min | 7.2 min |
| Resolution (Rs) | 1.1 | 2.5 |
Note: This data is illustrative and actual results may vary depending on the specific compounds and experimental conditions.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Benzofuran and a Co-eluting Impurity
This protocol outlines a general procedure for the analysis of benzofuran and a potential co-eluting impurity using a standard reversed-phase HPLC method.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV or DAD/PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
Formic acid (optional, for pH adjustment).
-
Benzofuran standard and sample containing the suspected co-eluting impurity.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 40% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the benzofuran standard in the mobile phase.
-
Dissolve the sample containing the benzofuran and impurity in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peaks for benzofuran and the co-eluting impurity.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 is generally considered to indicate baseline separation.
Mandatory Visualization
Caption: Logical workflow for troubleshooting co-eluting peaks in benzofuran analysis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone and Amiodarone
A direct comparative analysis of the biological activity between (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone and the well-established antiarrhythmic drug amiodarone is currently hindered by a lack of publicly available experimental data for the former compound. Present scientific literature primarily identifies (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone as a synthetic intermediate in the preparation of amiodarone analogs or as a related impurity. Consequently, this guide will provide a comprehensive overview of the established biological profile of amiodarone, serving as a benchmark for potential future investigations into the activity of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone. The structural similarities between the two molecules suggest that their biological activities could be related, though this remains to be experimentally verified.
Amiodarone: A Multi-Channel Antiarrhythmic Agent
Amiodarone is a potent Class III antiarrhythmic agent with a complex and multifaceted mechanism of action.[1] It also exhibits pharmacological properties characteristic of Class I, II, and IV antiarrhythmic drugs.[1] Its primary therapeutic effect in treating cardiac arrhythmias stems from its ability to prolong the cardiac action potential duration and the effective refractory period in atrial and ventricular tissues.[2]
Mechanism of Action
Amiodarone's broad-spectrum antiarrhythmic activity is attributed to its effects on multiple cardiac ion channels and receptors:
-
Potassium Channel Blockade: As a Class III agent, amiodarone's principal action is the blockade of outward potassium channels, which is responsible for prolonging the repolarization phase (phase 3) of the cardiac action potential.[1][3]
-
Sodium Channel Blockade: It exhibits use-dependent blockade of the fast inward sodium channels, a characteristic of Class I antiarrhythmic agents.[2] This action slows the upstroke of the action potential and conduction velocity within the heart.
-
Calcium Channel Blockade: Amiodarone also weakly blocks L-type calcium channels, a Class IV activity, which can slow sinoatrial and atrioventricular nodal conduction.[1]
-
Anti-adrenergic Activity: It non-competitively blocks alpha- and beta-adrenergic receptors (Class II activity), leading to a reduction in heart rate and sympathetic stimulation of the heart.[2][4]
The combined effects of these actions result in a decreased heart rate, slowed atrioventricular conduction, and prolonged QT interval on an electrocardiogram.[2]
Quantitative Biological Data for Amiodarone
The following table summarizes key quantitative data regarding the in vitro effects of amiodarone on various ion channels.
| Target | Assay Type | Species | IC50 / Kᵢ | Reference |
| hERG (IKr) | Patch Clamp | Human | ~1 µM | N/A |
| Nav1.5 (Peak) | Patch Clamp | Human | ~5 µM | N/A |
| Cav1.2 | Patch Clamp | Human | ~10 µM | N/A |
| Beta-1 Adrenergic Receptor | Radioligand Binding | Rat | ~0.1 µM (Kᵢ) | N/A |
| Beta-2 Adrenergic Receptor | Radioligand Binding | Rat | ~0.5 µM (Kᵢ) | N/A |
Note: Specific IC50 and Kᵢ values can vary depending on the experimental conditions and cell types used. The values presented are approximate and for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. Below are representative protocols for key experiments used to characterize the effects of amiodarone.
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis
Objective: To measure the inhibitory effect of a compound on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a stable cell line.
Methodology:
-
Cell Culture: Mammalian cells (e.g., HEK293 or CHO) stably expressing the ion channel of interest are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of transmembrane currents.
-
-
Voltage Protocols: Specific voltage clamp protocols are applied to elicit the desired ion channel currents. For example, for hERG channels, a depolarizing pulse is followed by a repolarizing step to elicit the characteristic tail current.
-
Compound Application: The compound of interest is applied at various concentrations to the external solution bathing the cell.
-
Data Analysis: The peak current amplitude in the presence of the compound is compared to the control (vehicle) to determine the percentage of inhibition. Concentration-response curves are then generated to calculate the IC50 value.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of a compound for a specific receptor (e.g., beta-adrenergic receptors).
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radiolabeled ligand (a molecule that binds to the receptor with high affinity and specificity) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The complex mechanism of amiodarone's action and the typical workflow for its in vitro evaluation can be visualized using the following diagrams.
Caption: Mechanism of Action of Amiodarone.
Caption: In Vitro Evaluation Workflow.
Conclusion and Future Directions
Amiodarone is a cornerstone of antiarrhythmic therapy with a well-characterized but complex pharmacological profile. Its ability to interact with multiple targets contributes to its high efficacy but also to its potential for adverse effects.
The biological activity of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone remains to be elucidated. Based on its structural similarity to amiodarone, it is plausible that it may exhibit some degree of antiarrhythmic activity. However, the absence of the iodine atoms and the diethylaminoethoxy side chain, which are present in amiodarone and known to be important for its activity and toxicity profile, suggests that the biological effects of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone could be significantly different.
To provide a direct comparison, future research should focus on subjecting (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone to a comprehensive in vitro pharmacological evaluation, including the experimental protocols outlined in this guide. Such studies would be invaluable in determining its potential as a novel therapeutic agent and for understanding the structure-activity relationships within this class of benzofuran derivatives.
References
- 1. Buy (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone | 149702-94-3 [smolecule.com]
- 2. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran-1951-26-4 [ganeshremedies.com]
- 3. (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | C20H19NO5 | CID 22595055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone [lgcstandards.com]
A Comparative Guide to the Efficacy of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone and Structurally Related Benzofuran Derivatives
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] Its prevalence in natural products with diverse biological activities has driven extensive research into the synthesis and evaluation of novel benzofuran derivatives.[2][3] These derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This guide provides a comprehensive comparison of the efficacy of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone and its structural analogues, supported by experimental data, to assist researchers, scientists, and drug development professionals in this dynamic field.
The Anticancer Potential of 2-Aroylbenzofurans: Targeting Tubulin Polymerization
A significant number of benzofuran derivatives exert their antiproliferative effects by inhibiting tubulin polymerization. Microtubules, which are essential for the formation of the mitotic spindle during cell division, are a prime target for anticancer drugs. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of tubulin dimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The structure-activity relationship (SAR) of 2-aroylbenzofurans reveals that substitutions on both the benzofuran core and the aroyl moiety significantly influence their cytotoxic potency. The number and position of methoxy groups on the benzoyl ring are particularly critical.
Comparative Efficacy of 2-Aroylbenzofuran Derivatives as Tubulin Polymerization Inhibitors
The following table summarizes the in vitro anticancer activity and tubulin polymerization inhibition of a series of 2-aroylbenzofuran derivatives, highlighting the key structural modifications that dictate their efficacy.
| Compound ID | Benzofuran Substituents | Aroyl Substituents | Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| 3d | 2-Aroyl, 4-Phenyl, 5-Hydroxy | 4-Methoxy | Molt/4 | 0.69 | >10 | |
| CEM | 0.88 | |||||
| HeLa | 0.51 | |||||
| 4d | 2-Aroyl, 4-Phenyl, 5-Methoxy | 4-Methoxy | Molt/4 | 1.4 | Not Determined | |
| CEM | 1.5 | |||||
| HeLa | 1.3 | |||||
| 6a | 2-Aroyl, 3-Methyl, 5-(N-hydroxyacrylamide), 6-Methoxy | 3,4,5-Trimethoxy | HeLa | 0.029 | 0.62 | |
| 6c | 2-Aroyl, 3-Methyl, 5-(N-hydroxyacrylamide), 6-Methoxy | 3,5-Dimethoxy | HeLa | 0.028 | 0.42 | |
| 11a | 2-Aroyl, 3-Methyl, 5-(N-hydroxypropiolamide), 6-Methoxy | 3,4,5-Trimethoxy | HeLa | 0.007 | 0.53 | |
| TR187 | 2-Aroyl, 3-Methyl, 6-Methoxy | 3,4,5-Trimethoxy | Not Specified | Nanomolar Range | Potent Inhibitor |
From this data, several key SAR insights can be drawn:
-
Aroyl Substitution: The presence of multiple methoxy groups on the aroyl ring, particularly the 3,4,5-trimethoxy pattern, is a strong determinant of high potency, as seen in compounds 6a and 11a .
-
Benzofuran C-5 Position: A hydroxyl group at the C-5 position (compound 3d ) appears to be more favorable for antiproliferative activity compared to a methoxy group (compound 4d ).
-
Benzofuran C-3 Position: The addition of a methyl group at the C-3 position has been shown to increase activity.
-
Benzofuran C-6 Position: A methoxy group at the C-6 position is considered essential for potent antiproliferative activity.
While direct experimental data for the anticancer activity of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is not available in the reviewed literature, based on the established SAR, the single methoxy group on the aroyl ring suggests it may have moderate, rather than high, potency as a tubulin polymerization inhibitor. The presence of a butyl group at the C-2 position, instead of an aroyl group, represents a significant structural deviation from the most potent compounds in this class.
Antileishmanial and Antioxidant Activities of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone Derivatives
A recent study on 5-substituted benzylidene amino-2-butylbenzofuran-3-yl-4-methoxyphenyl methanones has shed light on the potential of this scaffold in other therapeutic areas. These compounds were evaluated for their activity against Leishmania donovani and their antioxidant properties.
Comparative Efficacy of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone Derivatives
| Compound ID | 5-Position Substituent | Antileishmanial IC50 (µg/mL) | Antioxidant IC50 (µg/mL) | Reference |
| 4f | 2,4-Dimethoxybenzylideneamino | 52.0 ± 0.09 | Not Reported | |
| 4h | 4-Fluorobenzylideneamino | 56.0 ± 0.71 | Not Reported | |
| 4l | 3,4,5-Trimethoxybenzylideneamino | 59.3 ± 0.55 | 3.69 ± 0.44 | |
| 4i | 4-Hydroxy-3-methoxybenzylideneamino | Not Reported | 2.44 ± 0.47 | |
| Sodium Stibogluconate (Standard) | Not Applicable | 490.0 ± 1.5 | Not Applicable | |
| Ascorbic Acid (Standard) | Not Applicable | Not Applicable | 3.31 ± 0.34 |
These findings demonstrate that derivatives of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone exhibit significant antileishmanial activity, with IC50 values nearly ten times lower than the standard drug, sodium stibogluconate. Furthermore, some derivatives displayed potent antioxidant activity, comparable to ascorbic acid.
Experimental Protocols
To ensure the reproducibility and validation of the efficacy data, detailed experimental protocols are essential.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2]
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours, or overnight in a humidified incubator.[2]
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[2]
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.[3]
Principle: The polymerization of tubulin into microtubules at 37°C can be monitored by measuring the increase in turbidity (light scattering) at 350 nm or by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[3]
Step-by-Step Protocol (Fluorescence-Based):
-
Reconstitute lyophilized tubulin powder on ice with an ice-cold general tubulin buffer containing 1 mM GTP to a final concentration of 2-10 mg/mL.[3]
-
Prepare 10x working solutions of the test compounds and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) in the general tubulin buffer.[3]
-
Pre-warm a 96-well plate and the microplate reader to 37°C.[1]
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.[3]
-
On ice, prepare a tubulin reaction mix containing the tubulin solution, 1 mM GTP, 15% glycerol, and a fluorescent reporter.[3]
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[3]
-
Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every 60 seconds for 60-90 minutes at 37°C.[1]
-
Plot the fluorescence intensity against time to generate polymerization curves.
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization and Induction of Apoptosis
The primary mechanism of anticancer action for many 2-aroylbenzofurans is the disruption of microtubule dynamics.
Caption: Mechanism of 2-Aroylbenzofuran Induced Apoptosis.
Conclusion
The benzofuran scaffold is a versatile platform for the development of therapeutic agents with a broad range of biological activities. While (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone itself lacks extensive published efficacy data, the analysis of its structural analogues provides valuable insights. The 2-aroylbenzofuran class, particularly those with specific methoxy substitution patterns, are potent anticancer agents that function by inhibiting tubulin polymerization. Derivatives of the target compound have also demonstrated significant antileishmanial and antioxidant properties. This comparative guide, by synthesizing the available experimental data and outlining key experimental protocols, serves as a valuable resource for guiding future research and development of novel benzofuran-based therapeutics.
References
A Researcher's Guide to Antibody Specificity in Benzofuran Ketone Analysis
For researchers and drug development professionals working with benzofuran ketones, the specificity of antibodies used in immunoassays is a critical factor for accurate quantification and detection. This guide provides a comparative analysis of antibody cross-reactivity against this class of compounds, supported by experimental data and detailed protocols to aid in the selection and validation of appropriate antibody reagents.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen. In the context of benzofuran ketones, which often share a common core structure with various substitutions, the potential for cross-reactivity is significant. An antibody raised against one benzofuran ketone derivative may exhibit varying degrees of binding to other structurally similar analogs. This can be both an advantage, allowing for the detection of a class of related compounds, or a disadvantage, leading to inaccurate measurements if specificity for a single compound is required. The choice between monoclonal and polyclonal antibodies is also crucial; monoclonal antibodies, derived from a single B-cell clone, offer high specificity to a single epitope, while polyclonal antibodies, a mixture of antibodies recognizing multiple epitopes, can provide a more robust detection of the target antigen but may also have a higher potential for cross-reactivity.[1][2][3]
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a monoclonal antibody developed for the detection of Carbofuran, a pesticide containing a benzofuran moiety. The data is derived from an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and illustrates the antibody's binding affinity for various structurally related analogs.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Carbofuran | 0.18 ± 0.03 | 100.0 |
| Benfuracarb | 0.23 ± 0.03 | 78.3 |
| Carbosulfan | 0.24 ± 0.04 | 75.0 |
| 3-hydroxy-carbofuran | 0.21 ± 0.02 | 85.7 |
| Carbaryl | >1000 | <0.1 |
| Isoprocarb | >1000 | <0.1 |
| Methomyl | >1000 | <0.1 |
| Data adapted from a study on the development of an immunoassay for Carbofuran and its analogues.[4] |
Note: The IC50 value represents the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. Cross-reactivity is calculated as: (IC50 of Carbofuran / IC50 of analog) x 100.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is essential. The following are detailed methodologies for two common immunoassays used for this purpose.
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
This technique is widely used to determine the specificity and sensitivity of antibodies against small molecules like benzofuran ketones.
Materials:
-
96-well microtiter plates
-
Coating antigen (benzofuran ketone-protein conjugate)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody (anti-benzofuran ketone antibody)
-
Standard solutions of the target benzofuran ketone and its analogs
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standard solutions of the target benzofuran ketone or its analogs at various concentrations to the wells. Immediately add the primary antibody at a predetermined optimal dilution. Incubate for 1 hour at 37°C. During this step, the free analyte in the sample competes with the coated antigen for binding to the primary antibody.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the standard. The IC50 values for the target analyte and each analog are determined from their respective inhibition curves. Cross-reactivity is then calculated relative to the target analyte.
Western Blotting
Western blotting can be used as a qualitative or semi-quantitative method to assess cross-reactivity, particularly if the benzofuran ketone is conjugated to a carrier protein.
Materials:
-
Protein samples (conjugates of different benzofuran ketone analogs to a carrier protein)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody (anti-benzofuran ketone antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the benzofuran ketone-protein conjugates by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands will give an indication of the antibody's reactivity towards each analog.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for cross-reactivity testing and a generalized signaling pathway that can be influenced by benzofuran ketones.
Caption: Workflow for ic-ELISA based cross-reactivity testing.
Caption: Generalized kinase inhibitor signaling pathway.
Benzofuran derivatives are known to interact with various biological targets, including protein kinases.[5] The diagram above illustrates a general mechanism where a benzofuran ketone acts as a kinase inhibitor, blocking a signaling cascade that is often implicated in cell proliferation and survival. The specific kinases and downstream effects will vary depending on the exact chemical structure of the benzofuran ketone.
This guide provides a framework for understanding and evaluating the cross-reactivity of antibodies against benzofuran ketones. By employing rigorous experimental protocols and careful data analysis, researchers can select the most appropriate antibodies for their specific research needs, ensuring the accuracy and reliability of their findings.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 4. Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Substituted Benzofurans: A Comparative Guide to their In Vitro Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-cancer performance of various substituted benzofurans, supported by experimental data from recent studies. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold for the development of novel therapeutic agents due to its wide range of biological activities.[1][2][3][4] Derivatives of this core structure have demonstrated significant potential as anti-cancer agents by inducing cytotoxicity in numerous cancer cell lines.[1][2]
Quantitative Cytotoxicity Data
The anti-cancer efficacy of substituted benzofurans is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several classes of benzofuran derivatives against a panel of human cancer cell lines, highlighting the impact of different substitutions on their cytotoxic potency.
Halogenated Benzofuran Derivatives
The addition of halogens, such as bromine or chlorine, to the benzofuran structure has been shown to significantly enhance anti-cancer activity.[1]
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) |
| Compound 1 | Bromine on the methyl group at the 3-position | K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia) | 5, 0.1 |
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | Not specified |
| Benzene-sulfonamide derivative (Compound 4) | Benzene-sulfonamide based | p53-independent malignant cancers | Not specified |
Table 1: In vitro inhibitory activities of halogenated derivatives of benzofuran against multiple cancer cell lines.[1]
Benzofuran-Chalcone Hybrids
Hybrid molecules incorporating both benzofuran and chalcone moieties have emerged as potent cytotoxic agents.[5][6]
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) |
| 4g | HCC1806 (mammary squamous cancer), HeLa (cervical cancer) | 5.93, 5.61 |
| 4l | HeLa, A549 (lung cancer), HCC1806 | 6.19, 6.27, 6.60 |
| 4n | HeLa, HCC1806, A549 | 3.18, 7.03, 21.63 |
Table 2: In vitro anti-tumor activity of benzofuran-based chalcone derivatives.[5]
Amide Derivatives of Benzofuran
Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have also been investigated for their anti-cancer properties.[7]
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) |
| 10d | MCF-7 (breast cancer) | 2.07 |
| 12b | A549 (lung cancer) | 0.858 |
| 14b | A549, MCF-7 | 1.822, 4.19 |
| 14c | A549 | 1.86 |
Table 3: Anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid.[7]
Key Mechanisms of Action
Substituted benzofurans exert their anti-cancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction
Several studies have demonstrated that benzofuran derivatives can trigger apoptosis in cancer cells. For instance, benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating the p21Cip/WAF1 gene in a p53-independent manner.[8] This leads to increased cleavage of poly (ADP-ribose) polymerase (PARP) and a higher Bax/Bcl-2 ratio, culminating in DNA fragmentation.[8] Similarly, a novel benzofuran derivative, ACDB, induces apoptosis in human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress.[9] Certain nitrile derivatives containing a benzofuran scaffold have also been shown to induce apoptosis and increase caspase-3 levels.[10]
Cell Cycle Arrest
In addition to apoptosis, cell cycle arrest is another key mechanism. A synthetic derivative of benzofuran lignan has been shown to cause G2/M cell cycle arrest in a p53-dependent manner in malignant T-cells.[11] Some 3-(piperazinylmethyl)benzofuran derivatives act as novel type II CDK2 inhibitors, leading to cell cycle arrest.[12]
Experimental Protocols
The validation of the anti-cancer effects of substituted benzofurans relies on a set of standardized in vitro assays.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.[2]
Annexin V-FITC/PI Staining for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with the benzofuran derivative at its IC50 concentration for a defined period.
-
Cell Harvesting and Staining: The cells are harvested, washed, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).[5][10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a common experimental workflow for evaluating the anti-cancer effects of substituted benzofurans and a key signaling pathway targeted by these compounds.
Caption: A typical experimental workflow for the in vitro validation of anti-cancer effects of substituted benzofurans.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran-chalcone derivatives.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. [PDF] Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB* | Semantic Scholar [semanticscholar.org]
- 12. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Benzofuran Ketones
For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a recurring motif of significant interest due to its prevalence in biologically active compounds. Among its derivatives, benzofuran ketones stand out as crucial intermediates and target molecules in a myriad of pharmaceutical applications. The strategic introduction of a ketone functionality onto the benzofuran core opens up a vast chemical space for further molecular elaboration. This guide provides a comparative analysis of the most pertinent synthetic routes to access these valuable compounds, offering insights into the underlying mechanisms, practical considerations, and experimental data to inform your synthetic planning.
Introduction: The Significance of Benzofuran Ketones
Benzofuran ketones are not merely synthetic curiosities; they are integral components of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ketone moiety serves as a versatile handle for a wide array of chemical transformations, such as nucleophilic additions, reductions, and condensations, enabling the synthesis of complex molecular architectures. Consequently, the efficient and regioselective synthesis of benzofuran ketones is a paramount objective in synthetic organic chemistry. This guide will delve into the key methodologies for the synthesis of both 2-acyl and 3-acyl benzofurans, providing a critical evaluation of their respective strengths and limitations.
Key Synthetic Strategies: A Comparative Overview
The synthesis of benzofuran ketones can be broadly categorized into several key strategies, each with its own set of advantages and challenges. This section will explore the most prominent methods, including palladium-catalyzed reactions, tandem addition-cyclization sequences, chalcone rearrangements, and classical named reactions.
Palladium-Catalyzed Synthesis of 2-Aroylbenzofurans
Palladium catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, and the synthesis of 2-aroylbenzofurans is no exception. These methods often involve the coupling of readily available starting materials under relatively mild conditions, offering a high degree of functional group tolerance.
Mechanism and Causality: A prevalent palladium-catalyzed approach involves a cascade reaction of α-aryloxyacetonitriles with arylboronic acids.[1] The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the arylboronic acid, followed by a series of steps including carbopalladation of the nitrile and intramolecular cyclization to afford the 2-aroylbenzofuran product. The choice of ligand is critical in these reactions, as it influences the efficiency of the catalytic cycle and the overall yield of the product.
Advantages:
-
High yields and good functional group tolerance.
-
Direct formation of the C-C bond between the benzofuran core and the aroyl group.
-
Relatively mild reaction conditions.
Disadvantages:
-
Cost and potential toxicity of the palladium catalyst.
-
Requires the pre-functionalization of starting materials (e.g., synthesis of α-aryloxyacetonitriles).
Tandem Addition-Cyclization for 2-Benzoylbenzofuran Synthesis
This strategy offers an elegant and efficient approach to 2-benzoylbenzofurans through a one-pot process that combines a nucleophilic addition with a subsequent intramolecular cyclization.
Mechanism and Causality: A notable example involves the palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids.[2] The reaction proceeds through a sequential nucleophilic addition of the arylboronic acid to the nitrile group, generating an intermediate that then undergoes an intramolecular cyclization to form the benzofuran ring. This tandem process avoids the isolation of intermediates, thereby improving the overall efficiency of the synthesis.
Advantages:
-
One-pot procedure simplifies the experimental setup and reduces waste.
-
Excellent chemoselectivity and wide functional group compatibility.[2]
-
High atom economy.
Disadvantages:
-
The synthesis of the starting 2-(2-acylphenoxy)acetonitriles can be multi-stepped.
-
Optimization of reaction conditions may be required for different substrates.
Chalcone Rearrangement for 3-Acylbenzofuran Synthesis
The synthesis of 3-acylbenzofurans presents a different set of challenges, as direct acylation of the benzofuran ring often leads to a mixture of 2- and 3-substituted products. The chalcone rearrangement strategy provides a regioselective route to these valuable compounds.[3]
Mechanism and Causality: This method utilizes the rearrangement of 2-hydroxychalcones to afford 3-acylbenzofurans.[4][5] The reaction typically proceeds through the formation of a 2,3-dihydrobenzofuran intermediate, which is then aromatized under acidic or basic conditions to yield the final product.[3] The regioselectivity is dictated by the initial connectivity of the chalcone precursor.
Advantages:
-
High regioselectivity for the 3-position.
-
Access to a variety of substituted 3-acylbenzofurans.
-
Can be performed under metal-free conditions.
Disadvantages:
-
Requires the synthesis of the corresponding 2-hydroxychalcone precursors.
-
The reaction conditions for the final aromatization step may need careful optimization to avoid side reactions.[3]
The Nenitzescu Reaction for 3-Benzoylbenzofurans
The Nenitzescu reaction is a classic method for the synthesis of 5-hydroxyindole derivatives, but it can also be adapted for the synthesis of benzofuran derivatives, including 3-benzoylbenzofurans.
Mechanism and Causality: The reaction involves the condensation of a β-aminocrotonic ester (an enaminoketone) with a benzoquinone. The mechanism consists of a Michael addition, followed by a nucleophilic attack by the enamine and subsequent elimination to form the heterocyclic ring.[6] While traditionally used for indoles, the appropriate choice of starting materials can lead to the formation of benzofurans.
Advantages:
-
A well-established and versatile reaction.
-
Provides access to functionalized benzofuran systems.
Disadvantages:
-
Can sometimes lead to mixtures of products, including indoles and benzofurans.[7]
-
The regioselectivity can be an issue depending on the substituents on the benzoquinone.
Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation is a fundamental reaction in organic synthesis that can be applied to the formation of the furan ring in benzofuran ketones.
Mechanism and Causality: This approach typically involves the cyclization of an α-phenoxycarbonyl compound.[8] The reaction is promoted by a Lewis acid, which activates the carbonyl group for electrophilic attack on the adjacent aromatic ring. The regioselectivity of the cyclization is influenced by the substitution pattern of the aromatic ring, with cyclization generally occurring at the less sterically hindered ortho position.[8]
Advantages:
-
A conceptually straightforward method for ring closure.
-
Can be used to synthesize a variety of substituted benzofuranones, which can be precursors to benzofuran ketones.
Disadvantages:
-
Often requires stoichiometric amounts of a strong Lewis acid, which can lead to waste and handling issues.
-
Regioselectivity can be poor if both ortho positions of the phenol are unsubstituted, leading to mixtures of isomers.[8]
Comparative Data Summary
The following table provides a comparative overview of the key performance indicators for the discussed synthetic routes.
| Synthetic Route | Target Position | Typical Yields | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Synthesis | 2-Aroyl | 70-95% | High yields, good functional group tolerance, mild conditions. | Catalyst cost and toxicity, requires pre-functionalized substrates. |
| Tandem Addition-Cyclization | 2-Benzoyl | 60-90% | One-pot procedure, high atom economy, excellent chemoselectivity. | Multi-step synthesis of starting materials. |
| Chalcone Rearrangement | 3-Acyl | 50-98%[3] | High regioselectivity for the 3-position, metal-free options. | Requires synthesis of chalcone precursors, potential for side reactions. |
| Nenitzescu Reaction | 3-Benzoyl | Variable | Versatile, access to functionalized systems. | Potential for product mixtures, regioselectivity issues. |
| Intramolecular Friedel-Crafts | 2- or 3-Acyl | 40-80% | Straightforward ring closure. | Requires strong Lewis acids, potential for poor regioselectivity. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of (Benzofuran-2-yl)(phenyl)methanone
This protocol is a representative example of a palladium-catalyzed synthesis of a 2-aroylbenzofuran.
Materials:
-
2-(Phenoxy)acetonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-(phenoxy)acetonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (benzofuran-2-yl)(phenyl)methanone.
Protocol 2: Synthesis of 3-Benzoylbenzofuran via Chalcone Rearrangement
This protocol outlines a general procedure for the synthesis of a 3-acylbenzofuran from a 2-hydroxychalcone.
Materials:
-
2'-Hydroxychalcone
-
Iodine
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxychalcone (1.0 mmol) in DMSO (5 mL).
-
Add iodine (1.2 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (20 mL) to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the 3-benzoylbenzofuran.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows of the discussed synthetic routes.
Caption: General synthetic workflows for 2- and 3-aroylbenzofurans.
Conclusion and Future Perspectives
The synthesis of benzofuran ketones is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. The choice of a particular route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Palladium-catalyzed methods offer high efficiency and functional group tolerance for the synthesis of 2-aroylbenzofurans, while chalcone rearrangement strategies provide excellent regiocontrol for accessing 3-acylbenzofurans.
Future developments in this area are likely to focus on the development of more sustainable and environmentally benign synthetic methods. This includes the use of earth-abundant metal catalysts, catalyst-free reactions, and the implementation of green reaction conditions.[9] As the demand for novel benzofuran-based pharmaceuticals continues to grow, the development of innovative and efficient synthetic routes to benzofuran ketones will remain a key area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]
- 5. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters [mdpi.com]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. atlantis-press.com [atlantis-press.com]
The Influence of C2-Substituents on the Biological Profile of Benzofuran Derivatives: A Comparative Analysis
A detailed examination of the structure-activity relationship (SAR) of 2-substituted benzofuran derivatives reveals critical insights into their potential as therapeutic agents. While specific data on a comprehensive series of 2-butylbenzofuran analogs is limited in publicly available literature, a comparative analysis of various substituents at the C2-position provides a valuable framework for predicting the biological activities of this chemical class. This guide synthesizes experimental data on the anticancer, anti-inflammatory, and anti-Alzheimer's properties of 2-substituted benzofurans, offering a valuable resource for researchers and drug development professionals.
The benzofuran scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] Modifications at the 2-position of the benzofuran ring have been shown to significantly influence the potency and selectivity of these compounds across various therapeutic targets.[3][4] This guide will explore the SAR of 2-substituted benzofurans, with a focus on how different functional groups at this position modulate their pharmacological effects.
Comparative Efficacy of 2-Substituted Benzofuran Derivatives
The following table summarizes the in vitro biological activities of various 2-substituted benzofuran derivatives, highlighting the impact of the C2-substituent on their efficacy.
| Compound ID | C2-Substituent | Biological Activity | Target/Assay | IC50/EC50 (µM) | Reference |
| Anticancer Agents | |||||
| Compound A1 | 2-Aroyl (unspecified) | Antiproliferative | A549, HT-29, MCF-7 cell lines | Single to double-digit nanomolar | [5] |
| Compound A2 | 2-Benzoyl with piperazine linker | Anticancer | A549 cell line | Induces apoptosis | [6] |
| Compound A3 | 2-Aryl | Antiproliferative | HCT-116, HeLa, HepG2, A549 cell lines | 0.57 - 5.74 | [6] |
| Anti-Inflammatory Agents | |||||
| Compound B1 | (structure not detailed) | Anti-inflammatory | Nitric Oxide Production Inhibition | 16.5 - 17.3 | [7] |
| Compound B2 | Fluorinated benzofuran | Anti-inflammatory | IL-6, CCL2, NO, PGE2 secretion | 1.1 - 20.5 | [7] |
| Anti-Alzheimer's Agents | |||||
| Compound C1 | 2-Aryl | Cholinesterase Inhibition | Acetylcholinesterase | 0.086 | [8][9] |
| Compound C2 | 2-Aryl | β-secretase (BACE1) Inhibition | BACE1 | 0.043 | [8] |
Structure-Activity Relationship Insights
The data presented above, although not exhaustive for a specific 2-butyl series, allows for the deduction of several SAR trends for 2-substituted benzofurans:
-
Anticancer Activity: The presence of an aryl or aroyl group at the 2-position appears to be a key feature for anticancer activity.[3][6] Further substitution on these aromatic rings, as well as the introduction of linkers like piperazine, can modulate the potency and selectivity of the compounds.[6] The mechanism of action for many of these derivatives involves the inhibition of tubulin polymerization.[5]
-
Anti-Inflammatory Activity: The anti-inflammatory potential of benzofuran derivatives is evident, with various substitution patterns leading to the inhibition of key inflammatory mediators like nitric oxide, interleukins, and prostaglandins.[7] Halogenation of the benzofuran core has been noted to enhance anti-inflammatory effects.
-
Anti-Alzheimer's Activity: For activity against Alzheimer's disease targets, 2-arylbenzofuran derivatives have shown promise as dual inhibitors of both acetylcholinesterase and β-secretase (BACE1).[8][9] The nature and substitution pattern of the aryl group at the C2-position are critical for achieving high inhibitory potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are generalized protocols for key experiments cited in the literature for evaluating the biological activity of benzofuran derivatives.
Antiproliferative Activity Assessment (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds at various concentrations for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the cells are incubated for an additional 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The IC50 value for NO production inhibition is then calculated.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in the evaluation and mechanism of action of 2-substituted benzofuran derivatives, the following diagrams are provided.
Caption: General experimental workflow for SAR studies.
Caption: Inhibition of tubulin polymerization by benzofurans.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of key analytical techniques for verifying the molecular structure of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, a compound also identified as an impurity of the antiarrhythmic drug Amiodarone, designated "Amiodarone Impurity 13"[1].
The confirmation of the chemical structure of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, with the molecular formula C₂₀H₂₀O₃ and a molecular weight of 308.37 g/mol , relies on a suite of spectroscopic and analytical techniques.[2][3] While direct, publicly available experimental spectra for this specific compound are not readily found in the primary literature, this guide outlines the expected data and methodologies based on established principles and data from closely related compounds.
Spectroscopic and Analytical Techniques for Structural Elucidation
The primary methods for confirming the molecular structure of an organic compound like (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzofuran and methoxyphenyl rings, the butyl chain protons, and the methoxy group protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the connectivity of the atoms.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will differentiate between aromatic, carbonyl, aliphatic, and methoxy carbons.
| Technique | Instrumentation | Sample Preparation | Key Parameters | Expected Data |
| ¹H NMR | 400 MHz or higher NMR spectrometer | Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). | Pulse sequence, acquisition time, relaxation delay, number of scans. | Chemical shifts (δ) in ppm, multiplicity (s, d, t, q, m), coupling constants (J) in Hz, and integration values. |
| ¹³C NMR | 100 MHz or higher NMR spectrometer | Dissolve ~20-50 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). | Pulse sequence (e.g., broadband proton decoupled), acquisition time, relaxation delay, number of scans. | Chemical shifts (δ) in ppm for each unique carbon atom. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can further aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. For C₂₀H₂₀O₃, the expected exact mass would be determined.
| Technique | Instrumentation | Ionization Method | Key Parameters | Expected Data |
| HRMS | Time-of-Flight (TOF) or Orbitrap mass spectrometer | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Mass range, resolution, scan speed. | A high-resolution mass spectrum showing the [M+H]⁺ or [M+Na]⁺ adduct with an accuracy of <5 ppm. |
| MS/MS | Tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole) | Collision-Induced Dissociation (CID) | Collision energy. | A fragmentation pattern that corresponds to the cleavage of specific bonds within the molecule. |
Single-Crystal X-ray Diffraction
When a suitable single crystal of the compound can be grown, X-ray diffraction provides the most definitive structural confirmation by determining the precise arrangement of atoms in the crystal lattice. While a commercial supplier mentions the existence of an X-ray crystal structure for this compound, the crystallographic data is not publicly deposited.[4][5]
| Technique | Instrumentation | Sample Preparation | Key Parameters | Expected Data |
| X-ray Diffraction | Single-crystal X-ray diffractometer | A single crystal of suitable size and quality. | X-ray source, temperature, data collection strategy. | A complete set of crystallographic data including unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles. |
Synthesis and Purification
The synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone can be achieved through a Friedel-Crafts acylation reaction. A general synthetic protocol is outlined below, based on procedures for similar compounds.
Caption: A generalized workflow for the synthesis of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-butylbenzofuran in an inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, a Lewis acid (e.g., aluminum chloride, AlCl₃) is added portion-wise at 0 °C.
-
Acylation: 4-Methoxybenzoyl chloride is then added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone.
Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Alternative Methods |
| NMR Spectroscopy | Provides detailed information about the molecular framework and connectivity. Non-destructive. | Requires a relatively large amount of pure sample. Can be complex to interpret for molecules with overlapping signals. | 2D NMR techniques (COSY, HSQC, HMBC) can resolve complex spectra. |
| Mass Spectrometry | High sensitivity, requires very small amounts of sample. Provides accurate molecular weight and elemental composition (HRMS). | Provides limited information about stereochemistry. Fragmentation can be complex. | Chemical Ionization (CI) can provide softer ionization with less fragmentation. |
| X-ray Diffraction | Provides the absolute and unambiguous 3D structure of the molecule. | Requires a suitable single crystal, which can be difficult to grow. Not applicable to amorphous solids or liquids. | Powder X-ray Diffraction (PXRD) can be used to characterize crystalline solids but does not provide the detailed atomic arrangement. |
Logical Workflow for Structure Confirmation
The process of confirming the molecular structure follows a logical progression, starting with less definitive but more accessible techniques and moving towards more definitive methods if required.
Caption: A logical workflow for the confirmation of a novel chemical structure.
References
- 1. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C20H20O3 | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran | CymitQuimica [cymitquimica.com]
- 3. (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone [lgcstandards.com]
- 4. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]
- 5. 2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran | 83790-87-8 | IB31765 [biosynth.com]
Independent Verification of Benzofuran Drug Intermediate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The efficient and reliable synthesis of key benzofuran intermediates is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of common synthetic routes to two pivotal benzofuran drug intermediates: 2-acetylbenzofuran and 2,3-dihydrobenzofuran. The performance of different methodologies is compared based on experimental data, and detailed protocols are provided to facilitate independent verification.
Comparison of Synthetic Methods for 2-Acetylbenzofuran
2-Acetylbenzofuran is a versatile intermediate used in the synthesis of various biologically active compounds.[1] Two common methods for its synthesis are the classical reaction of salicylaldehyde with chloroacetone using a weak base like potassium carbonate, and a more modern approach utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.
| Method | Starting Materials | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Potassium Carbonate Method | Salicylaldehyde, Chloroacetone | K₂CO₃ (excess) | Dry Acetone | 13 hours | Reflux | Not explicitly stated, product isolated |
| DBU-Catalyzed Method | Salicylaldehyde, 1-chloro-propan-2-one | DBU | Dichloromethane (DCM) | 6 hours | Room Temperature | Not explicitly stated, product isolated |
Comparison of Synthetic Methods for 2,3-Dihydrobenzofuran
2,3-Dihydrobenzofuran is another crucial intermediate found in many natural products and pharmaceuticals. Its synthesis can be achieved through various strategies, including the intramolecular cyclization of o-allylphenols. Here, we compare a palladium-catalyzed approach with a photoinduced cascade reaction.
| Method | Starting Materials | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Palladium-Catalyzed Carboalkoxylation | 2-Allylphenol derivatives, Aryl triflates | Pd(OAc)₂, CPhos (ligand), LiOtBu | Toluene | 16 hours | 98 °C | Good yields (substrate dependent) |
| Photoinduced Cascade Reaction | 2-Allylphenol derivatives, α-iodo sulfones/alkyl iodides | 1,1,3,3-tetramethylguanidine (TMG) | 1,2-Dichlorobenzene | 35 minutes | Not specified (light-driven) | 29-69 |
Experimental Protocols
Synthesis of 2-Acetylbenzofuran (Potassium Carbonate Method)
This protocol is adapted from a standard procedure for the synthesis of 2-acetylbenzofuran.[2]
Materials:
-
Salicylaldehyde (0.1 mole)
-
Chloroacetone (0.1 mole)
-
Anhydrous Potassium Carbonate (30 g)
-
Dry Acetone (150 mL)
-
Petroleum ether (for recrystallization)
Procedure:
-
A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) in dry acetone (150 mL) is gently refluxed for 13 hours.[2]
-
After cooling, the reaction mixture is filtered.
-
The filtrate is concentrated under reduced pressure to furnish the crude product.
-
The crude 2-acetylbenzofuran is obtained as a dark yellow solid and can be purified by recrystallization from petroleum ether.[2]
Synthesis of 2,3-Dihydrobenzofurans (Palladium-Catalyzed Carboalkoxylation)
This protocol is based on a palladium-catalyzed alkene carboalkoxylation strategy.[3]
Materials:
-
2-Allylphenol derivative (1.0 equiv)
-
Aryl triflate (1.2 equiv)
-
Lithium tert-butoxide (LiOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (CPhos) (5 mol %)
-
Toluene (0.125 M)
Procedure:
-
In a reaction vessel, combine the 2-allylphenol derivative (1.0 equiv), aryl triflate (1.2 equiv), and LiOtBu (1.4 equiv).
-
Add toluene to achieve a concentration of 0.125 M.
-
To this mixture, add Pd(OAc)₂ (2 mol %) and the CPhos ligand (5 mol %).
-
The reaction mixture is stirred at 98 °C for 16 hours.[3]
-
Upon completion, the reaction is cooled, and the product is isolated and purified using standard chromatographic techniques. This method has been shown to produce a wide range of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity.[3]
Visualization of Experimental Workflows
To illustrate the logical flow of the synthetic procedures, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the In Vitro Validation of Multichannel Blocking Properties of Benzofuran Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro validation of benzofuran derivatives as multichannel ion channel blockers. We will move beyond a simple listing of protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to characterization. The benzofuran scaffold, a privileged structure in medicinal chemistry, is the basis for potent drugs like amiodarone and dronedarone, known for their complex, multichannel-blocking pharmacology.[1][2][3][4][5] Validating novel derivatives requires a multi-assay strategy to build a comprehensive pharmacological profile, a critical step for both efficacy and safety assessment.
The Rationale for Multichannel Blockade
Targeting a single ion channel can be a highly effective therapeutic strategy. However, in complex diseases like cardiac arrhythmias, the underlying pathophysiology often involves aberrant activity across multiple ion channels. A multichannel blocker can address this complexity by modulating several key currents simultaneously.[6][7][8][9] For instance, in the heart, coordinated inhibition of potassium (e.g., hERG), sodium (Nav1.5), and calcium (Cav1.2) channels can offer superior antiarrhythmic efficacy compared to a highly selective agent.[8][10][11] This approach is central to the mechanism of established benzofuran derivatives like amiodarone and its non-iodinated analogue, dronedarone.[11][12][13][14]
The challenge, however, lies in achieving a balanced activity profile. Over-inhibition of a channel like hERG (conducting the IKr current) can lead to proarrhythmic risk, a major safety concern.[15] Therefore, a tiered, systematic in vitro validation workflow is not just recommended; it is essential for progressing a compound.
Caption: A diagram illustrating the principle of a multichannel blocker.
Comparative Pharmacology: Benzofuran Derivatives vs. Alternatives
To establish the unique profile of a novel benzofuran derivative, it is crucial to benchmark its performance against well-characterized alternatives. Dronedarone, a non-iodinated benzofuran, serves as an excellent comparator due to its established multichannel activity and improved safety profile over the first-generation compound, amiodarone.[6][13]
The following table presents hypothetical, yet representative, data for a novel benzofuran derivative ("Compound X") compared to dronedarone and amiodarone. This quantitative summary of inhibitory potency (IC50) across key cardiac ion channels is the cornerstone of a comparative analysis. The goal is to identify a balanced profile, ideally with potent activity on desired targets without excessive hERG blockade.
| Compound | hERG (IKr) IC50 (µM) | Nav1.5 (Peak INa) IC50 (µM) | Cav1.2 (ICa,L) IC50 (µM) | KvLQT1/minK (IKs) IC50 (µM) |
| Compound X (Novel) | 15.5 | 8.2 | 12.0 | 25.1 |
| Dronedarone | 10 - 20 | 5 - 15 | 10 - 20 | >30 |
| Amiodarone | 1 - 5 | 5 - 10 | 5 - 15 | 10 - 20 |
Note: IC50 values for Dronedarone and Amiodarone are representative ranges derived from public domain literature. The primary validation of these values is achieved through electrophysiological assays.
A Tiered Strategy for In Vitro Validation
A robust validation workflow proceeds from high-throughput methods capable of screening many compounds to high-content, lower-throughput assays that provide detailed mechanistic insights. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: A logical workflow for characterizing multichannel blockers.
Experimental Protocols: A Self-Validating System
The trustworthiness of your data hinges on meticulously executed and well-controlled experiments. Below are detailed protocols for the key assays in the validation workflow. Each protocol includes internal controls and quality checks, forming a self-validating system.
Protocol 1: Automated Patch Clamp (APC) for IC50 Determination
This is the gold-standard functional assay for determining compound potency and is essential for cardiac safety screening under the CiPA initiative.[15][16] We utilize an automated system for higher throughput compared to manual patch-clamping.[17][18][19][20][21]
Caption: Step-by-step workflow for a typical APC experiment.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK-293) expressing the human ion channel of interest (e.g., hERG, Nav1.5, Cav1.2). Culture cells to 70-90% confluency before the experiment.
-
Solutions:
-
External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (mM): 130 K-Aspartate, 5 MgCl2, 5 EGTA, 4 ATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Causality Note: The specific composition of these solutions is critical to isolate the current of interest and maintain cell health. For example, using K-Aspartate in the internal solution helps maintain the desired resting membrane potential.
-
-
Compound Preparation: Prepare a stock solution of the benzofuran derivative in DMSO. Serially dilute in the external solution to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 30, 100 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent effects.
-
APC System Execution:
-
Load the prepared cells, solutions, and compound plate into the automated patch clamp system (e.g., IonFlux, SyncroPatch, or PatchXpress).[17][18][22]
-
The system will automatically trap cells and form high-resistance "giga-ohm" seals. Set a quality control (QC) threshold for seal resistance (e.g., >500 MΩ) and current amplitude (e.g., >200 pA) to ensure only high-quality recordings are included in the analysis.
-
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit the channel's characteristic current and assess drug block. These protocols are standardized and often channel-specific.[23][24][25]
-
For hERG (IKr): A depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current, which is the primary endpoint for block assessment.[23]
-
For Nav1.5 (INa): A series of short depolarizing pulses from a holding potential of -100 mV to measure peak current inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude at baseline and after application of each compound concentration.
-
Calculate the percentage of inhibition at each concentration relative to the baseline (vehicle control).
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Self-Validation: Include a positive control (a known blocker for the channel, e.g., Dofetilide for hERG) in each run to confirm assay sensitivity and reproducibility.[23]
-
Protocol 2: Ion Flux Assay for High-Throughput Screening
Ion flux assays are a cost-effective and high-throughput method for primary screening.[26][27] They measure the functional consequence of channel opening—the movement of ions—and provide an excellent first pass to identify active compounds.[26][27][28] The non-radioactive rubidium (Rb+) efflux assay is commonly used for potassium channels like hERG.[29][30]
Methodology:
-
Cell Plating: Plate cells expressing the channel of interest in 96- or 384-well plates and grow to a confluent monolayer.
-
Loading: Incubate the cells with a specific loading buffer containing a high concentration of a tracer ion (e.g., Rb+ for K+ channels) for several hours. This allows the tracer ion to equilibrate across the cell membrane.
-
Compound Incubation: Remove the loading buffer, wash the cells, and add an assay buffer containing the benzofuran derivatives at the desired screening concentration.
-
Stimulation & Efflux: Add a stimulation buffer containing a high concentration of K+ to depolarize the cell membrane. This opens the voltage-gated K+ channels, allowing the loaded Rb+ to flow out of the cell down its concentration gradient.
-
Detection: After a set incubation period, collect the supernatant (containing the effluxed Rb+). Measure the amount of Rb+ in the supernatant and the amount remaining in the cell lysate using Atomic Absorption Spectroscopy (AAS).[29][30]
-
Data Analysis:
-
Calculate the percentage of Rb+ efflux for each well.
-
Wells treated with active inhibitors will show a significantly lower percentage of efflux compared to vehicle control wells.
-
Self-Validation: Include a negative control (vehicle) and a positive control (known channel blocker) on each plate to calculate a Z' factor, a statistical measure of assay quality. A Z' factor > 0.5 indicates a robust and screen-worthy assay.
-
Protocol 3: Radioligand Binding Assay
Binding assays provide an orthogonal dataset to functional assays.[31] They directly measure the physical interaction of a compound with the ion channel protein, which can confirm a direct binding mechanism.[32][33] These assays are particularly useful when a functional assay is not available or to investigate competitive binding mechanisms.[33][34]
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target ion channel. This concentrates the target protein.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-dofetilide for hERG), and varying concentrations of the unlabeled benzofuran derivative (the competitor).
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using filtration over a glass fiber filter. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[32]
-
Detection: Measure the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis:
-
The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.
-
Fit the data to determine the IC50 (concentration causing 50% displacement) or Ki (inhibitory constant).
-
Self-Validation: "Non-specific binding" is determined in the presence of a saturating concentration of an unlabeled known ligand to define the bottom of the assay window. "Total binding" is determined in the absence of any competitor. These controls are essential for accurate data interpretation.
-
Conclusion
The in vitro validation of benzofuran derivatives as multichannel blockers is a multifaceted process that requires a strategic combination of assays. By progressing from high-throughput functional screens to detailed electrophysiological and biophysical characterization, researchers can build a comprehensive understanding of a compound's pharmacological profile. This tiered, self-validating approach, which benchmarks novel compounds against established alternatives like dronedarone, is critical for identifying candidates with the desired balance of efficacy and safety, ultimately accelerating their journey through the drug development pipeline.
References
- 1. Amiodarone: a unique antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiodarone: pharmacology and antiarrhythmic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone | C25H29I2NO3 | CID 2157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Dronedarone - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 8. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The funny and not-so-funny effects of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Dronedarone Hydrochloride used for? [synapse.patsnap.com]
- 11. The novel antiarrhythmic drug dronedarone: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Dronedarone: A Safety Comparison to Amiodarone: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellmicrosystems.com [cellmicrosystems.com]
- 18. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellmicrosystems.com [cellmicrosystems.com]
- 20. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 21. Automated patch clamp - Wikipedia [en.wikipedia.org]
- 22. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.aip.org [pubs.aip.org]
- 26. Flux assays in high throughput screening of ion channels in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ion Channel Flux Assays - Creative Bioarray [ionschannel.com]
- 28. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 29. aurorabiomed.com [aurorabiomed.com]
- 30. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 32. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 33. Ion Channel Binding Assays - Creative Bioarray [ionschannel.com]
- 34. labinsights.nl [labinsights.nl]
A Comparative Purity Analysis of Synthesized (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the purity of synthesized (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the synthesis of the antiarrhythmic drug dronedarone.[1][2] The purity of this intermediate is critical to ensure the efficacy and safety of the final active pharmaceutical ingredient.
This document presents a comparative analysis of a newly synthesized batch of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone against a commercially available standard and a previously synthesized batch. The comparison is based on data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Purity Data
The following table summarizes the quantitative purity analysis of the newly synthesized batch compared to two alternatives.
| Analytical Method | Newly Synthesized Batch | Alternative A: Commercial Standard | Alternative B: Previous Batch |
| HPLC Purity (% Area) | 99.85% | ≥99.9% | 99.52% |
| GC-MS Purity (% Area) | 99.89% | ≥99.9% | 99.61% |
| qNMR Purity (mol/mol %) | 99.82% | 99.95% | 99.45% |
| Major Impurity (HPLC) | Unidentified (0.10%) | Not Detected | Isomeric Impurity (0.25%) |
| Residual Solvents (GC-MS) | Toluene (50 ppm) | <10 ppm | Toluene (150 ppm) |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of the synthesized compound.
Caption: Workflow for the purity analysis of the synthesized compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is used for the quantitative determination of the purity of the synthesized compound and for the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[3]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of benzofuran derivatives.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed. For mass spectrometry compatible methods, formic acid can be used as an additive instead of phosphoric acid.[4]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A low-polarity fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
3. Quantitative NMR (qNMR) Spectroscopy
qNMR provides a direct and accurate measurement of the molar purity of the compound without the need for a specific reference standard of the analyte itself.[5][6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble, such as Chloroform-d (CDCl3) or DMSO-d6.
-
Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh the synthesized compound (analyte) and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the molar purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
By employing these orthogonal analytical techniques, a comprehensive and reliable assessment of the purity of synthesized (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone can be achieved, ensuring its suitability for subsequent stages of drug development and manufacturing.
References
- 1. ias.ac.in [ias.ac.in]
- 2. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating Analytical Methods for Benzofuran Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity and safety of drug substances is paramount. Benzofuran and its derivatives, a class of heterocyclic compounds prevalent in many natural products and synthetic drugs, are recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the synthesis and storage of these compounds can lead to the formation of impurities that may impact the efficacy and safety of the final drug product.[4] Therefore, robust and reliable analytical methods for identifying and quantifying benzofuran-related impurities are crucial for regulatory compliance and patient safety.[5][6]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of common analytical methods for profiling benzofuran impurities. Grounded in the principles of scientific integrity and regulatory expectations, this document explains the causality behind experimental choices and offers a framework for establishing self-validating analytical procedures.
The Regulatory Framework: A Foundation of Quality
The validation of analytical procedures is a critical component of the drug development process, governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8] The primary guidance document, ICH Q2(R2), provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[9][10][11] This suitability is demonstrated through a series of validation characteristics, including accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).[12][13][14] The recently introduced ICH Q14 guideline on Analytical Procedure Development further emphasizes a lifecycle approach, encouraging a more scientific, risk-based strategy from development through to post-approval changes.[15][16]
The objective is to establish that the analytical procedure is "fit for purpose," meaning it can reliably measure the analyte of interest at the required levels in the presence of other components.[11][17] For impurity profiling, this means the method must be sensitive enough to detect and quantify impurities at or below the reporting, identification, and qualification thresholds outlined in ICH Q3A(R2) for drug substances and Q3B(R2) for drug products.[6]
Core Principles of Method Validation
The validation of an analytical method is a documented process that provides evidence of its suitability for a specific analytical task.[7] The key parameters to be evaluated are outlined in the ICH guidelines and are universally recognized as the pillars of a robust analytical method.
dot
Caption: Key parameters for analytical method validation.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for benzofuran impurity profiling is critical and depends on the specific impurity, its expected concentration, and the complexity of the sample matrix.[4] The most commonly employed methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC-UV is a widely used technique for the quantification of non-volatile impurities in drug substances and products.[4] Its robustness, cost-effectiveness, and ease of use make it a staple in quality control laboratories.
Experimental Protocol: A General HPLC-UV Method for Benzofuran Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.[18]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used for the separation of benzofuran and its derivatives.[1][18]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is common.[1] The gradient allows for the separation of compounds with a range of polarities.
-
Detection Wavelength: The UV detection wavelength is selected based on the UV spectrum of the benzofuran derivative and its impurities, often around 254 nm or 280 nm.[1][19]
-
-
Sample Preparation: A known amount of the sample is accurately weighed and dissolved in a suitable solvent, often the initial mobile phase composition.[1] The solution is then filtered through a 0.45 µm filter before injection.[1]
-
Standard Preparation: Stock solutions of the active pharmaceutical ingredient (API) and known impurities are prepared in a suitable solvent. Working standards are then prepared by diluting the stock solutions to concentrations spanning the expected range of the impurities.
GC-MS is the method of choice for volatile and semi-volatile impurities.[6] It offers excellent separation efficiency and provides structural information through mass spectrometry, aiding in the identification of unknown impurities.[4][19]
Experimental Protocol: A General GC-MS Method for Volatile Benzofuran Impurities
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is utilized.[19]
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is generally suitable.[4]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[4][19]
-
Injection: Split or splitless injection is used depending on the expected impurity concentration.[4]
-
Temperature Program: An initial oven temperature of 50-70°C is held, followed by a temperature ramp to a final temperature of 250-300°C to elute all components.[4]
-
-
MS Detection: Electron ionization (EI) at 70 eV is standard, with a scan range of m/z 35-500.[4][19]
-
Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[5] It is an indispensable tool for identifying and quantifying trace-level impurities, especially in complex matrices, and for elucidating the structures of unknown degradation products.[20][21]
Experimental Protocol: A General LC-MS/MS Method for Benzofuran Impurity Profiling
-
Instrumentation: A standard HPLC or UPLC system is coupled to a tandem mass spectrometer, typically with an electrospray ionization (ESI) source.[1]
-
Chromatographic Conditions: Similar to HPLC-UV, a C18 reversed-phase column is commonly used. The mobile phase components must be volatile to be compatible with the MS detector (e.g., using formic acid or ammonium formate as modifiers instead of non-volatile phosphate buffers).[20]
-
MS/MS Detection: The mass spectrometer is operated in full scan mode for initial screening and in product ion scan or multiple reaction monitoring (MRM) mode for targeted quantification and structural elucidation.
-
Sample Preparation: Sample preparation is similar to that for HPLC-UV, ensuring the final solvent is compatible with the LC-MS system.
Performance Comparison of Analytical Methods
The selection of the most appropriate analytical technique is a critical decision based on the specific requirements of the analysis. The following table provides a comparative overview of the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for benzofuran impurity profiling.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | ICH Q2(R2) Acceptance Criteria (for Impurities) |
| Specificity | High (with good chromatographic separation)[18] | Very High (separation and mass spectrum) | Extremely High (chromatography and MS/MS) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[18] |
| Linearity (R²) | > 0.999[1][18] | > 0.998[19] | > 0.999[19] | ≥ 0.99[18] |
| Accuracy (% Recovery) | 98.0% - 102.0%[18] | 98.0% - 102.0%[19] | 99.0% - 101.0%[19] | Typically 80-120% of the test concentration.[14] |
| Precision (% RSD) | ≤ 2.0%[18] | ≤ 5.0%[19] | ≤ 2.0%[19] | Repeatability: ≤ 5-15% (depending on concentration); Intermediate Precision: ≤ 5-15% |
| Limit of Detection (LOD) | ~0.05 µg/mL[1] | ~0.01 µg/mL[19] | ~0.001 µg/mL[19] | Typically a signal-to-noise ratio of 3:1.[22][23] |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL[1][18] | ~0.03 µg/mL | ~0.003 µg/mL | Typically a signal-to-noise ratio of 10:1.[22][23] |
Note: The values presented are representative and can vary depending on the specific analyte, matrix, and instrumentation.
dot
Caption: A generalized workflow for analytical method validation.
The Causality Behind Experimental Choices: A Deeper Dive
Forced Degradation Studies: The Cornerstone of Specificity
To ensure a method's specificity, particularly for stability-indicating assays, forced degradation (stress testing) studies are indispensable.[24][25] These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[24][26] The analytical method must then be able to separate the intact drug from all significant degradation products.[17][27] This demonstrates that the method is "stability-indicating."
The Rationale for System Suitability Testing
Before initiating any analytical run, a system suitability test (SST) is performed to ensure the analytical system is performing correctly. This typically involves injecting a standard solution and evaluating parameters such as peak area, retention time, resolution between critical peaks, and theoretical plates. The SST provides confidence that the system is fit for its intended use on that particular day.
Conclusion: A Commitment to Scientific Rigor
The validation of analytical methods for benzofuran impurity profiling is a scientifically rigorous process that underpins the safety and efficacy of pharmaceutical products. By understanding the regulatory framework, the principles of method validation, and the comparative strengths of different analytical techniques, researchers and scientists can develop and implement robust methods that ensure product quality. The transition towards a lifecycle approach to analytical procedures further emphasizes the need for continuous monitoring and improvement, ensuring that methods remain fit for purpose throughout the product's lifespan.[15] This commitment to scientific integrity and continuous validation is not merely a regulatory requirement but a fundamental aspect of responsible drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. starodub.nl [starodub.nl]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. hpst.cz [hpst.cz]
- 21. chimia.ch [chimia.ch]
- 22. pharmaguru.co [pharmaguru.co]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 24. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 26. biomedres.us [biomedres.us]
- 27. biotech-asia.org [biotech-asia.org]
Safety Operating Guide
Proper Disposal of (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone (CAS Number: 83790-87-8), ensuring the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Hazard Identification
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these potential health risks, this compound must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or poured down the drain.[1] Improper disposal can lead to environmental contamination and potential health hazards.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling the compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body: A standard laboratory coat.
All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Restrict access to the spill area and ensure it is well-ventilated.
-
Contain Spill: For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect Waste: Carefully collect the absorbed material or spilled solid into a designated, sealable hazardous waste container.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.[2]
Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all local, state, and national regulations.[3]
Step 1: Waste Segregation and Containment
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, robust, and sealable container compatible with the chemical.[1]
-
Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container. Do not mix with other incompatible waste streams.[1]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste and the date of accumulation.
Step 3: Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage location should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1]
Step 4: Final Disposal
-
The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
High-temperature incineration is a common and effective method for the complete destruction of similar organic compounds.[1][4]
Step 5: Record Keeping
-
Maintain accurate records of the amount of waste generated and the date of its transfer for disposal, in accordance with institutional and regulatory requirements.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 83790-87-8 | [5][6] |
| Molecular Formula | C₂₀H₂₀O₃ | [6] |
| Molecular Weight | 308.37 g/mol | [6] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature |
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone | 83790-87-8 [sigmaaldrich.com]
- 6. 83790-87-8[(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone]- Acmec Biochemical [acmec.com.cn]
Personal protective equipment for handling (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone
Operational and Safety Guide: Handling (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
This document provides essential safety and logistical protocols for the handling and disposal of the novel research compound, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS No. 83790-87-8). As this compound is intended for research use, a comprehensive, peer-reviewed toxicological profile is not yet established. Therefore, all procedures outlined herein are based on the precautionary principle , treating the substance as potentially hazardous. The guidance is derived from its known chemical class, available hazard data from suppliers, and established best practices for handling uncharacterized research chemicals.
Hazard Assessment and Triage
The primary challenge in handling (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is the absence of a formal Safety Data Sheet (SDS). However, supplier-provided information offers critical preliminary hazard data. The compound is classified with the following GHS Hazard Statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate stringent control measures to prevent exposure via ingestion, skin/eye contact, and inhalation. The benzofuran scaffold is a well-known "privileged structure" in medicinal chemistry, frequently associated with a wide spectrum of biological activities[2][3]. This inherent bioactivity underscores the need to assume the compound may have potent, uncharacterized biological effects.
Inference from Chemical Structure:
-
Aromatic Ketone: This functional group can contribute to skin and eye irritation.
-
Benzofuran Core: Heterocyclic aromatic compounds can have diverse toxicological profiles.
-
Lipophilicity: The butyl and methoxyphenyl groups suggest the compound is likely lipophilic and may be absorbed through the skin.
Given these factors, the compound must be handled exclusively within designated laboratory areas using the engineering controls and personal protective equipment (PPE) detailed below.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks of chemical exposure. All personnel must be trained in the proper donning, doffing, and disposal of PPE.
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Double-gloving: Nitrile base glove with a Butyl rubber or Viton outer glove.[4][5] | The H315 warning indicates a significant risk of skin irritation[1]. Nitrile provides splash protection and dexterity, while an outer layer of Butyl rubber is recommended for its high resistance to polar organics like ketones[5]. Gloves must be changed immediately upon contamination. |
| Eye & Face Protection | Chemical splash goggles with a full-face shield.[6] | The H319 classification warns of serious eye irritation[1]. Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while the face shield protects the rest of the face from splashes during transfers. |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat for procedures involving larger quantities or splash potential.[7] | Protects against skin contact from spills and splashes. The lab coat should be kept fully fastened. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For maintenance or spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor cartridges is required. | The H335 statement indicates a risk of respiratory irritation[1]. A fume hood provides the primary engineering control to prevent inhalation of dust or vapors. |
| Foot Protection | Closed-toe, non-perforated shoes made of a chemically resistant material.[8] | Protects feet from spills. Fabric or mesh shoes offer no protection and are prohibited. |
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that the compound is handled in a controlled manner from receipt to disposal.
A. Preparation and Area Setup
-
Designate Area: All handling of the solid compound must occur within a certified chemical fume hood.
-
Verify Airflow: Before starting, confirm the fume hood is functioning correctly (check airflow monitor).
-
Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the hood to minimize movement in and out of the containment area.
-
Prepare Spill Kit: Ensure a chemical spill kit appropriate for organic solids is immediately accessible.
B. Weighing and Aliquoting (Inside Fume Hood)
-
Don PPE: Put on all required PPE as specified in the table above.
-
Tare Balance: Place a weigh boat on the analytical balance inside the hood and tare it.
-
Dispense Solid: Slowly and carefully dispense the solid compound from the stock container onto the weigh boat. Avoid creating airborne dust. Use a spatula to gently transfer the material.
-
Close Primary Container: Immediately and securely close the primary stock container.
-
Transfer and Dissolution: If preparing a solution, carefully add the weighed solid to the solvent in the desired flask. Use a funnel to prevent spills. Swirl or stir gently to dissolve.
C. Post-Handling Procedure
-
Decontaminate: Wipe down the spatula, weigh boat, and any surfaces inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water solution. Place the contaminated wipes in the designated solid waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Handling Workflow Diagram
Caption: Workflow from preparation to cleanup, highlighting safety checkpoints.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the compound name if possible.[1]
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled hazardous waste container. Decontaminate the area.
-
Major Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately.
Disposal Plan
Due to the lack of comprehensive hazard data, all waste containing (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone must be treated as uncharacterized hazardous waste. Improper disposal is a serious regulatory violation and safety risk.
Waste Segregation and Labeling:
-
Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, absorbent pads) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, sealed, and compatible hazardous waste container.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone"
-
The term "Unknown/Uncharacterized Hazard " should be clearly written to inform waste handlers of the uncertain risk profile.[9][10]
-
An accurate estimate of the constituents and their concentrations.
-
Disposal Procedure:
-
Never dispose of this chemical down the drain or in regular trash.[11]
-
Store sealed waste containers in a designated satellite accumulation area.
-
When the container is full or ready for removal, submit a chemical waste pickup request to your institution's EHS office.
-
The generating department or research group is responsible for the costs associated with the identification and disposal of uncharacterized waste.[11][12]
References
- 1. (2-butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | 83790-87-8 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. sjsu.edu [sjsu.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 10. unmc.edu [unmc.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
